4-CHLORO-5-METHYL-2-NITROPHENOL
Description
Properties
IUPAC Name |
4-chloro-5-methyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMGJOKJUYGIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064572 | |
| Record name | Phenol, 4-chloro-5-methyl-2-nitro- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7147-89-9 | |
| Record name | 4-Chloro-5-methyl-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7147-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-5-methyl-2-nitrophenol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7147-89-9 | |
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| Record name | Phenol, 4-chloro-5-methyl-2-nitro- | |
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| Record name | Phenol, 4-chloro-5-methyl-2-nitro- | |
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| Record name | 4-chloro-6-nitro-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.692 | |
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| Record name | 4-CHLORO-5-METHYL-2-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2QEV95F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-5-methyl-2-nitrophenol: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-5-methyl-2-nitrophenol (CAS No. 7147-89-9), a substituted nitrophenol of significant interest in synthetic chemistry. This document delves into the core physicochemical properties, spectroscopic signatures, and analytical methodologies pertinent to its characterization. A detailed, scientifically-grounded synthetic protocol is proposed, leveraging established principles of regioselective nitration to ensure high purity and yield. Furthermore, this guide explores the compound's current and potential applications as a chemical intermediate, particularly in the agrochemical and pharmaceutical sectors, and its use in toxicological research. Safety protocols and handling guidelines are also detailed to ensure its responsible use in a research and development setting.
Chemical Identity and Physicochemical Properties
This compound, also known by its synonym 4-Chloro-6-nitro-m-cresol, is a poly-substituted aromatic compound.[1][2] Its structure, featuring a phenol with chloro, methyl, and nitro functional groups, imparts specific reactivity and physical characteristics that are critical for its application in further chemical syntheses. The nitro group is a strong electron-withdrawing group, which acidifies the phenolic proton, while the chloro and methyl groups influence the molecule's steric and electronic profile.
The fundamental identifiers and properties of this compound are summarized below.
Chemical Structure
Caption: Chemical structure of this compound.
Core Properties Table
| Property | Value | Source(s) |
| CAS Number | 7147-89-9 | [1][2][3] |
| Molecular Formula | C₇H₆ClNO₃ | [1][2][3] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | Light yellow to amber powder/crystal | [4] |
| Melting Point | 132-134 °C | [5] |
| Boiling Point | 276.7 ± 35.0 °C (Predicted) | [3] |
| Density | 1.42 g/cm³ (Estimate) | [3] |
| LogP | 2.9 | [1][2] |
| Vapor Pressure | 0.00281 mmHg at 25°C | [6] |
Spectroscopic and Analytical Characterization
Robust characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is recommended.
Chromatographic Analysis: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of nitrophenolic compounds. A reverse-phase method is suitable for separating the target compound from potential starting materials and isomers.[1][7] The choice of a C18 or a specialized polar-modified column like Newcrom R1 is effective.[1] The inclusion of a mild acid in the mobile phase is critical for achieving sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl group.
Caption: HPLC workflow for purity analysis.
-
System: An HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare an isocratic mobile phase consisting of Acetonitrile (ACN) and deionized water (containing 0.1% phosphoric or formic acid) in a 60:40 (v/v) ratio. For LC-MS applications, phosphoric acid must be replaced with a volatile acid like formic acid.[1]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the sample onto the column.
-
Detection: Monitor the elution at 254 nm and 280 nm, which are typical absorbance maxima for nitrophenolic compounds.
-
Analysis: Integrate the peak area of the eluting components. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: FTIR spectra are available for this compound, which can confirm the presence of key functional groups.[8][9] Expected characteristic peaks include O-H stretching from the phenol group, C-H stretching from the aromatic ring and methyl group, C=C stretching of the aromatic ring, N-O stretching from the nitro group, and C-Cl stretching.
-
Mass Spectrometry (MS): Mass spectral data can confirm the molecular weight of the compound (187.58 g/mol ).[2] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation, confirming the substitution pattern on the aromatic ring.
Proposed Synthesis and Purification
Direct nitration of the precursor, 4-chloro-3-methylphenol (p-chloro-m-cresol), is ill-advised as it typically results in a mixture of ortho- and para-nitrated isomers, along with significant oxidative degradation products.[10][11] A more controlled and regioselective approach involves a protection-nitration-deprotection strategy, which has been successfully applied to the synthesis of related isomers.[2][6] This methodology leverages a sulfonate protecting group to direct the incoming nitro group and prevent oxidation of the phenol.
Proposed Synthetic Scheme
Caption: Proposed synthesis via protection-nitration-deprotection.
Step-by-Step Synthetic Protocol
Step 1: Protection of the Phenolic Hydroxyl Group
-
Dissolve 1.0 equivalent of 4-chloro-3-methylphenol in anhydrous pyridine under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (MsCl, 1.1 equivalents) dropwise, maintaining the temperature below 5 °C. The use of a sulfonate ester is a field-proven strategy to protect the phenol from oxidation and direct the subsequent electrophilic nitration.[2][6]
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring completion by TLC.
-
Upon completion, pour the reaction mixture into cold 2N HCl and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-3-methylphenyl methanesulfonate.
Step 2: Regioselective Nitration
-
Add the crude sulfonate ester from Step 1 to concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the temperature between 0-5 °C. The bulky sulfonate group sterically hinders the position ortho to it, directing the nitronium ion (NO₂⁺) to the other available ortho position, which is C2.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Deprotection (Hydrolysis)
-
Suspend the crude nitrated sulfonate ester in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (approximately 100 °C) for 2-4 hours.[6] The sulfonate group is readily hydrolyzed under basic conditions to regenerate the phenol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of 1-2.
-
The final product, this compound, will precipitate as a solid.
-
Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
Reactivity and Potential Applications
As a substituted nitrophenol, this compound is a versatile intermediate in organic synthesis. Its utility stems from the reactivity of its three key functional groups: the phenolic hydroxyl, the nitro group, and the aromatic chloro group.
-
Intermediate in Agrochemicals and Pharmaceuticals: Like its close isomers, this compound serves as a valuable building block.[12][13] The nitro group can be readily reduced to an amine, which can then be used to construct a wide variety of heterocyclic structures or other functional moieties common in active pharmaceutical ingredients (APIs) and pesticides.[14][15]
-
Precursor for Dyes and Pigments: Nitrophenols are foundational components in the synthesis of azo dyes and other colorants.[13][14]
-
Toxicological Research: The compound has been specifically used in quantitative structure-activity relationship (QSAR) studies to evaluate the toxicity of substituted aromatic compounds against the aquatic ciliate Tetrahymena pyriformis.[3][5][16] This indicates its utility as a reference compound in environmental toxicology and computational modeling.
-
Bioremediation Studies: While not studied directly, related compounds like 4-chloro-2-nitrophenol have been the subject of biotransformation and biodegradation research using various bacterial strains.[17] This suggests that this compound could be a relevant substrate for investigating microbial degradation pathways of chlorinated and nitrated pollutants.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chemical intermediate with a well-defined property profile. While its synthesis requires a strategic, multi-step approach to ensure regiochemical control, the proposed protocol offers a reliable pathway for its preparation. Its demonstrated use in toxicological studies and potential applications in the synthesis of higher-value agrochemicals and pharmaceuticals underscore its relevance to researchers in both academic and industrial settings. Adherence to strict safety protocols is paramount when handling this compound to mitigate its inherent hazards.
References
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A Technical Guide to the Physicochemical Characteristics of 4-Chloro-5-methyl-2-nitrophenol
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-Chloro-5-methyl-2-nitrophenol (CAS No. 7147-89-9). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's structural, physical, and spectral characteristics. It moves beyond a simple data summary to include detailed, field-proven experimental protocols for characterization, offering insights into the causality behind methodological choices. The guide is structured to serve as a practical reference for laboratory work, ensuring scientific integrity through verifiable data and authoritative citations.
Core Identity and Physicochemical Properties
This compound is a substituted aromatic compound belonging to the class of nitrophenols. Its chemical structure, featuring a phenol ring substituted with chloro, methyl, and nitro groups, dictates its unique chemical behavior and physical properties. The electron-withdrawing nature of the nitro and chloro groups significantly influences the acidity of the phenolic hydroxyl group and the overall reactivity of the molecule.
Chemical Identifiers
-
IUPAC Name: this compound[1]
-
Synonyms: 4-Chloro-6-nitro-m-cresol, 4-Chloro-3-methyl-6-nitrophenol[1]
Summary of Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical and biological systems, guiding experimental design, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Weight | 187.58 g/mol | [1][2] |
| Appearance | Light yellow to amber to dark green powder/crystal | [2] |
| Melting Point | 132-134 °C | [2] |
| Boiling Point | 276.7 ± 35.0 °C (Predicted) | [2] |
| Density | 1.4219 g/cm³ (Rough Estimate) | [2] |
| Vapor Pressure | 0.00281 mmHg at 25 °C | [2] |
| Flash Point | 121.1 °C | [2] |
Acidity, Solubility, and Spectral Profile
Acidity and pKa
Solubility Profile
Nitrophenols are generally expected to be highly soluble in water and very soluble in common organic solvents like ethanol, ether, and acetone.[5] The presence of the polar hydroxyl and nitro groups allows for hydrogen bonding with water, while the aromatic ring and methyl group contribute to its solubility in less polar organic solvents. This amphiphilic character is crucial for applications in both aqueous and organic media.
Spectroscopic Signature
The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and quantification.
-
UV-Visible Spectroscopy: In solution, nitrophenols exhibit characteristic UV-Vis absorption spectra. The absorption maximum is pH-dependent. In acidic or neutral solutions, the peak is typically found at a lower wavelength. Upon addition of a base, the solution turns yellow due to the formation of the nitrophenolate ion, causing a bathochromic (red) shift in the absorption maximum to around 400 nm.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of its key functional groups. Expected characteristic absorption bands include a broad peak for the O-H stretch (around 3200-3500 cm⁻¹), asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively), C-Cl stretching (around 1000-1100 cm⁻¹), and aromatic C-H and C=C vibrations.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons, the phenolic hydroxyl proton, and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR would display seven unique signals corresponding to each carbon atom in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns. The molecular ion peak would be observed at m/z 187, with a characteristic isotopic pattern (M+2) at m/z 189 due to the presence of the chlorine-37 isotope.[1]
Experimental Workflows and Protocols
The following section provides standardized protocols for the systematic characterization of this compound. The workflow is designed to provide a comprehensive physicochemical profile of the compound.
Characterization Workflow Diagram
The logical flow for a full physicochemical characterization of a new batch of this compound is outlined below. This ensures that identity, purity, and key properties are confirmed before its use in further research.
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An In-depth Technical Guide to 4-Chloro-5-methyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-methyl-2-nitrophenol is a substituted aromatic compound belonging to the class of nitrophenols. Its chemical structure, featuring a phenol ring with chloro, methyl, and nitro group substituents, makes it a molecule of interest in various chemical syntheses. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, with a focus on its relevance to the research and drug development sectors.
Chemical Identity and Structure
The fundamental identification of this compound is crucial for its accurate use in research and synthesis.
-
IUPAC Name : this compound[3]
The structure of this compound consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, a nitro group (-NO₂) at position 2, a chlorine atom (-Cl) at position 4, and a methyl group (-CH₃) at position 5.
Chemical Structure:
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols for this compound are not extensively published in readily available literature, a general approach can be inferred from related chemical syntheses. A plausible synthetic route involves the nitration of 4-chloro-5-methylphenol.
A patented process for a structurally similar compound, 4-chloro-2-methyl-5-nitrophenol, involves the nitration of a protected phenol, 4-chloro-2-methylphenylsulphonate, followed by the removal of the protecting group.[4] This strategy is employed to direct the nitration to the desired position on the aromatic ring.[4]
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on common organic chemistry principles.
Caption: Conceptual workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
Understanding the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in experimental settings.
Physicochemical Data
| Property | Value | Source |
| Melting Point | 132-134 °C | [2] |
| Boiling Point | 276.7 ± 35.0 °C (Predicted) | [2] |
| Density | 1.4219 g/cm³ (Rough Estimate) | [2] |
| LogP | 2.93 | [1] |
| pKa | 8.05 ± 0.24 (Predicted for a similar isomer) | [5] |
Spectroscopic Data
While a comprehensive, publicly available dataset of NMR, IR, and Mass Spectrometry for this compound is limited, researchers can expect characteristic signals corresponding to its functional groups:
-
¹H NMR : Signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling constants would be influenced by the electronic effects of the substituents.
-
¹³C NMR : Resonances for the carbon atoms of the benzene ring, with chemical shifts influenced by the attached functional groups, and a signal for the methyl carbon.
-
IR Spectroscopy : Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, N-O stretches of the nitro group, and C-Cl stretch.
-
Mass Spectrometry : A molecular ion peak corresponding to the molecular weight of the compound (187.58 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.[3]
Applications in Research and Drug Development
Substituted nitrophenols are valuable intermediates in organic synthesis. While specific applications of this compound in drug development are not widely documented, its structural motifs are present in various biologically active molecules.
Potential areas of application include:
-
Building Block in Organic Synthesis : It can serve as a starting material for the synthesis of more complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The nitro group can be reduced to an amine, and the phenolic hydroxyl group can be derivatized, opening up a wide range of synthetic possibilities.
-
Precursor for Dyes and Agrochemicals : Similar nitrophenol compounds are used in the manufacturing of dyes, pigments, and agrochemicals.[6]
-
Screening Libraries : As a substituted phenol, it could be included in screening libraries for the discovery of new drug candidates. The combination of substituents offers a unique electronic and steric profile that could be explored for interactions with biological targets.
Analytical Methods
The analysis of this compound can be performed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of this compound.[1] A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1] This method is suitable for purity assessment and pharmacokinetic studies.[1]
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial to ensure laboratory safety.
Hazard Identification
-
Health Hazards : This compound is irritating to the eyes, respiratory system, and skin.[2] It may be harmful if swallowed, in contact with skin, or if inhaled.[7]
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][8]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Personal Protective Equipment :
Storage
-
Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases.[8][9]
Conclusion
This compound is a chemical compound with a well-defined structure and properties. While detailed application data in drug development is not extensive, its nature as a substituted nitrophenol makes it a potentially valuable intermediate for synthetic chemists in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, properties, and safety precautions is essential for its effective and safe utilization in a research and development setting.
References
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- PubChem. This compound.
- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- PubChem. 5-Chloro-4-methyl-2-nitrophenol.
- Google Patents. CN101481311A - Preparation of 4-chloro-2-nitrophenol.
- PrepChem.com. Preparation of 4-chloro-2-nitrophenol.
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Introduction: Understanding the Physicochemical Landscape of 4-Chloro-5-methyl-2-nitrophenol
An In-depth Technical Guide to the Solubility of 4-Chloro-5-methyl-2-nitrophenol in Organic Solvents
This compound is a substituted aromatic compound with the molecular formula C₇H₆ClNO₃.[1][2] Its structure, featuring a phenol backbone modified with chloro, methyl, and nitro functional groups, presents a unique physicochemical profile that is critical for its application in chemical synthesis, drug discovery, and materials science. The solubility of this compound is a fundamental parameter that governs its reactivity, bioavailability, and formulation possibilities. A thorough understanding of its behavior in various organic solvents is paramount for researchers and developers seeking to utilize it effectively.
This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. While specific, publicly available quantitative solubility data for this exact compound is limited, we can construct a robust predictive framework based on its molecular structure and the known behavior of analogous compounds. Furthermore, we will provide a detailed, field-proven experimental protocol for researchers to generate precise and reliable solubility data in their own laboratories.
Physicochemical Properties of this compound:
-
Appearance: Light yellow to amber crystalline powder[1]
-
Melting Point: 132-134 °C[1]
-
LogP (Octanol-Water Partition Coefficient): 2.93[3]
The LogP value of 2.93 indicates a moderate degree of lipophilicity, suggesting that the compound will generally favor organic phases over aqueous ones, but its polar functional groups will still play a significant role in its solubility profile.[3]
Section 1: Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. The molecular structure of this compound contains several key features that dictate its interactions with solvents:
-
Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This is the primary driver for solubility in protic solvents like alcohols.
-
Nitro (-NO₂) Group: This is a strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor. It significantly increases the overall polarity of the molecule.
-
Chloro (-Cl) and Methyl (-CH₃) Groups: These groups are less polar than the hydroxyl and nitro groups. The chlorine atom adds some polarity, while the methyl group is nonpolar. They contribute to the molecule's hydrophobic character.
-
Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, contributing to solubility in less polar organic solvents.
The interplay of these groups results in a molecule with a distinct polar region (hydroxyl and nitro groups) and a less polar region (the substituted aromatic ring). This amphiphilic nature suggests it will be most soluble in polar organic solvents that can engage in hydrogen bonding and accommodate its aromatic structure.
Caption: Molecular interactions governing solubility.
Section 2: Predicted Solubility Profile in Common Organic Solvents
Based on the theoretical framework and data from structurally similar compounds like 4-chlorophenol and 4-nitrophenol, we can predict the solubility behavior of this compound across different solvent classes.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The ability of the solvent to donate and accept hydrogen bonds strongly interacts with the solute's hydroxyl and nitro groups. Similar compounds like 4-nitrophenol and 4-chlorophenol are very soluble in ethanol.[5][6][7] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High | These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the solute's polar functional groups. Acetone is an excellent solvent for nitrophenols.[6][7][8] |
| Ethers | Diethyl Ether, Dioxane | Good to High | Ethers are effective solvents for phenols.[5][6] Dioxane has been shown to be a good solvent for the related 4-chloro-2-nitrophenol. |
| Halogenated | Chloroform, Dichloromethane | Good | These solvents can accommodate the aromatic ring and the chloro-substituent, and their moderate polarity interacts with the nitro group. Chloroform is a known solvent for nitrophenols.[6][8] |
| Nonpolar | Hexane, Toluene | Low to Very Low | The significant polarity from the hydroxyl and nitro groups makes the solute incompatible with nonpolar solvents. The "like dissolves like" rule predicts poor solvation.[4][7] |
Section 3: A Validated Protocol for Experimental Solubility Determination
To move from prediction to precise quantification, a robust experimental protocol is essential. The following details the equilibrium shake-flask method, a gold standard for solubility measurement, coupled with High-Performance Liquid Chromatography (HPLC) for accurate concentration analysis.[9][10] This protocol is designed to be self-validating by ensuring equilibrium is reached and measurements are accurate and reproducible.
Experimental Workflow: Equilibrium Solubility Determination
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An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-5-methyl-2-nitrophenol: Melting and Boiling Point Determination
This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-chloro-5-methyl-2-nitrophenol, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these critical parameters.
Introduction to this compound
This compound, with the chemical formula C₇H₆ClNO₃, is a substituted aromatic compound of significant interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring a phenol ring substituted with a chlorine atom, a methyl group, and a nitro group, imparts specific chemical reactivity and physical characteristics that are crucial for its application and further development. Accurate determination of its melting and boiling points is a fundamental first step in its characterization, providing insights into its purity, stability, and potential processing conditions.
Physicochemical Properties: A Quantitative Overview
The melting and boiling points are cornerstone physical constants for any pure chemical substance. These properties are intrinsic to the compound's molecular structure and the intermolecular forces at play. For this compound, these values are summarized in the table below.
| Property | Value | Source |
| Melting Point | 132-134 °C | ChemBK[1] |
| Boiling Point | 276.7 ± 35.0 °C (Predicted) | ChemBK[1] |
| Molecular Weight | 187.58 g/mol | PubChem[2] |
| Molecular Formula | C₇H₆ClNO₃ | ChemBK[1] |
Note: The boiling point is a predicted value, highlighting the need for experimental verification for applications requiring high precision.
The Science Behind Phase Transitions: Melting and Boiling Points
The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition is typically sharp, occurring over a narrow temperature range.[3] The presence of impurities will generally cause a depression and broadening of the melting point range, a phenomenon that is a critical indicator of sample purity.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the bulk transition of the liquid into a gaseous state.[4][5] This property is highly dependent on intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The predicted high boiling point of this compound suggests the presence of strong intermolecular forces, likely including hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitro and chloro substituents.
Experimental Determination of Melting Point
The determination of a precise melting point is a fundamental laboratory technique for the characterization and purity assessment of a solid organic compound.[6] The following protocol outlines a standard and reliable method using a capillary melting point apparatus.
Experimental Workflow: Melting Point Determination
Caption: Workflow for the experimental determination of melting point.
Step-by-Step Protocol:
-
Sample Preparation:
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
If the approximate melting point is known (132-134°C), rapidly heat the block to about 115-120°C.
-
Once this temperature is reached, reduce the heating rate to a slow and steady 1-2°C per minute. This slow rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the completion of melting).
-
-
Data Interpretation:
-
The recorded temperature range is the melting point of the sample. For pure this compound, this should be a narrow range close to the literature value.
-
A broad melting range (greater than 2°C) suggests the presence of impurities.[3]
-
Experimental Determination of Boiling Point
Given that this compound is a solid at room temperature, its boiling point determination requires heating it to a liquid state first. The following protocol describes a micro-scale method suitable for small sample quantities.
Experimental Workflow: Boiling Point Determination
Caption: Workflow for the experimental determination of boiling point using a micro-method.
Step-by-Step Protocol:
-
Sample and Apparatus Preparation:
-
Place a small amount (approximately 0.5 mL) of this compound into a small test tube (fusion tube).
-
Take a capillary tube and seal one end by heating it in a flame.[8]
-
Place the sealed capillary tube, open end down, into the test tube containing the sample.[4]
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
-
Heating and Observation:
-
Clamp the assembly in a heating bath, such as a Thiele tube filled with high-boiling mineral oil, ensuring the sample is fully immersed in the oil.
-
Heat the heating bath gently and uniformly. As the temperature rises, the sample will melt, and air trapped in the capillary tube will expand and exit as bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[4] This indicates that the vapor pressure of the substance has exceeded the external pressure.
-
-
Measurement:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[8] At this point, the vapor pressure of the liquid is equal to the atmospheric pressure.
-
Trustworthiness and Self-Validating Systems
The reliability of these determinations hinges on meticulous experimental technique. For melting point determination, the calibration of the thermometer is paramount. This can be verified using certified standards with known sharp melting points. The rate of heating during the melting phase is the most critical variable; a rate exceeding 2°C per minute can lead to erroneously high and broad melting ranges.
For boiling point determination, ensuring uniform heating is crucial to avoid superheating. The use of a Thiele tube is designed to facilitate even heat distribution through convection currents in the heating oil.[4] Recording the atmospheric pressure at the time of the experiment is also essential, as boiling point is pressure-dependent.
Conclusion
The melting and boiling points of this compound are fundamental physical constants that provide valuable information for its identification, purity assessment, and handling. The experimentally determined melting point of 132-134°C and the predicted boiling point of 276.7 ± 35.0 °C serve as key descriptors for this compound. Adherence to the detailed protocols outlined in this guide will enable researchers to obtain accurate and reproducible data, ensuring the integrity of their scientific investigations and development processes.
References
- University of Calgary. (n.d.). Melting point determination.
- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
- ChemBK. (2024, April 9). This compound.
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- Scribd. (n.d.). Determination of Melting Point of An Organic Compound.
- Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds?
- Athabasca University. (n.d.). Experiment 1: Melting-point Determinations.
- University of Babylon. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS.
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- PubChem. (n.d.). This compound.
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An In-Depth Technical Guide to the Synthesis and Discovery of 4-Chloro-5-methyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-5-methyl-2-nitrophenol, a substituted aromatic compound with applications in chemical synthesis. This document delves into the nuanced aspects of its synthesis, focusing on the regiochemical challenges inherent in the nitration of its precursors. While the historical discovery of this specific molecule remains obscure in readily available literature, this guide constructs a plausible synthetic pathway based on established principles of organic chemistry and analysis of related patented methodologies. It further outlines detailed experimental protocols, safety considerations, and characterization data to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction and Physicochemical Properties
This compound, also known as 4-Chloro-6-nitro-m-cresol, is a yellow crystalline solid.[1] Its chemical structure, featuring a phenol ring substituted with chloro, methyl, and nitro groups, makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the realm of azo dyes and potentially as a building block for pharmaceutical compounds.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7147-89-9 | [1] |
| Molecular Formula | C₇H₆ClNO₃ | [1] |
| Molecular Weight | 187.58 g/mol | [1] |
| Melting Point | 132-134 °C | [1] |
| Appearance | Yellow crystalline solid | Inferred from related compounds |
| Solubility | Slightly soluble in water, soluble in organic solvents. | Inferred from related compounds |
The Synthetic Challenge: Regioselectivity in the Nitration of 4-Chloro-3-methylphenol
The most direct and economically viable route to this compound is the electrophilic nitration of the readily available starting material, 4-chloro-3-methylphenol (p-chloro-m-cresol). However, this reaction is not straightforward due to the competing directing effects of the substituents on the aromatic ring.
The hydroxyl (-OH) group is a strongly activating ortho-, para-director. The methyl (-CH₃) group is a weakly activating ortho-, para-director. The chloro (-Cl) group is a deactivating ortho-, para-director.
The interplay of these groups dictates the position of the incoming nitro (-NO₂) group. The positions ortho to the strongly directing hydroxyl group (C2 and C6) are the most activated sites for electrophilic attack. The methyl group further activates the C2 and C6 positions. The chloro group, while deactivating the ring overall, also directs ortho and para, but its influence is generally weaker than the hydroxyl and methyl groups in this context.
Therefore, direct nitration of 4-chloro-3-methylphenol is expected to yield a mixture of isomers, primarily this compound and 4-chloro-3-methyl-6-nitrophenol. The separation of these isomers can be challenging due to their similar physical properties.
Proposed Synthesis of this compound
While a definitive, high-yield, one-step synthesis is not prominently described in the literature, a plausible and effective method involves a controlled nitration of 4-chloro-3-methylphenol, followed by purification. This approach is inferred from general principles of aromatic nitration and methodologies for similar compounds.
Reaction Mechanism
The nitration proceeds via a standard electrophilic aromatic substitution mechanism:
-
Generation of the Nitronium Ion: In a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion (NO₂⁺), a powerful electrophile, is formed.
-
Electrophilic Attack: The electron-rich aromatic ring of 4-chloro-3-methylphenol attacks the nitronium ion. The attack preferentially occurs at the positions most activated by the hydroxyl and methyl groups.
-
Formation of the Sigma Complex (Arenium Ion): A resonance-stabilized carbocation intermediate, the sigma complex, is formed.
-
Deprotonation: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.
Caption: Mechanism of Electrophilic Nitration.
Experimental Protocol: Nitration of 4-Chloro-3-methylphenol
This protocol is a representative procedure and may require optimization for yield and purity.
Materials:
-
4-Chloro-3-methylphenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-3-methylphenol (1 equivalent) in dichloromethane.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2 equivalents) to the stirred solution, maintaining the temperature below 10 °C.
-
To this mixture, add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 equivalent) dropwise from the dropping funnel. The temperature must be strictly maintained between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
Purification: Separation of Isomers
The crude product will likely be a mixture of this compound and 4-chloro-3-methyl-6-nitrophenol. Separation can be achieved by fractional crystallization or column chromatography.
-
Fractional Crystallization: Due to potential differences in solubility, recrystallization from a suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate) may allow for the selective crystallization of one isomer.
-
Column Chromatography: For a more precise separation, column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent is recommended. The separation should be monitored by TLC to collect the fractions containing the desired product.
Discovery and Historical Context
The specific discovery of this compound is not well-documented in readily accessible historical chemical literature. Its existence and synthesis are logically derived from the broader, systematic study of electrophilic aromatic substitution on substituted phenols that took place from the late 19th to the early 20th century. The nitration of cresols and their halogenated derivatives was a subject of intense investigation during this period, driven by the burgeoning dye industry's demand for new intermediates. It is highly probable that this compound was first synthesized and characterized as part of these broader investigations into the products of nitrating p-chloro-m-cresol, though a singular "discovery" event is not recorded.
Applications and Significance
While specific, large-scale industrial applications for this compound are not widely reported, its structure suggests potential utility in several areas:
-
Azo Dye Synthesis: As a substituted phenol, it can act as a coupling component in the synthesis of azo dyes. The presence of the chloro and nitro groups would be expected to influence the color and lightfastness of the resulting dye.
-
Pharmaceutical Intermediate: The functional groups on the molecule provide multiple reaction sites for the construction of more complex pharmaceutical scaffolds.
-
Agrochemical Research: Nitrophenolic compounds have been investigated for their herbicidal and pesticidal activities.
Safety and Handling
Substituted nitrophenols should be handled with care, as they can be toxic and irritant.
-
Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl protons, and the phenolic proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |
| ¹³C NMR | Resonances for the seven distinct carbon atoms in the molecule, with chemical shifts influenced by the attached functional groups. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, N-O stretches of the nitro group, and C-Cl stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern. |
Conclusion
This compound represents a synthetically accessible, yet challenging, target due to the complexities of regioselective nitration. This guide provides a robust framework for its synthesis, purification, and characterization, grounded in established chemical principles. While its historical origins are not clearly defined, its potential as an intermediate in various fields of chemical synthesis warrants further investigation by researchers and drug development professionals. The methodologies and data presented herein serve as a valuable resource for those seeking to explore the chemistry and applications of this intriguing molecule.
References
- ChemBK. (2024, April 9). This compound.
- Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol.
Sources
A Comprehensive Technical Guide to 4-Chloro-5-methyl-2-nitrophenol (CAS: 7147-89-9) for Research and Development Professionals
Abstract
4-Chloro-5-methyl-2-nitrophenol is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its multifunctional structure, featuring chloro, methyl, nitro, and hydroxyl groups, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized dyes. This guide provides an in-depth analysis of its core physicochemical properties, outlines a logical synthetic pathway, details robust analytical methods for quality control, and discusses its applications in research and drug development. All protocols are presented with a focus on the underlying scientific principles to empower researchers in their practical applications.
Core Physicochemical Properties and Structure
This compound, identified by the CAS number 7147-89-9, is a nitro-substituted derivative of p-chloro-m-cresol.[1][2] Its molecular structure is the foundation of its chemical reactivity and utility as a synthetic building block.
Table 1: Key Physicochemical Identifiers for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₃ | [2][3] |
| Molecular Weight | 187.58 g/mol | [2][4] |
| CAS Number | 7147-89-9 | [1][3] |
| IUPAC Name | This compound | [4] |
| Common Synonyms | 4-Chloro-6-nitro-m-cresol, 4-Chloro-3-methyl-6-nitrophenol | [2][5] |
| Appearance | Yellow to greenish powder | [5] |
| Melting Point | 132-134 °C | [5] |
| LogP | 2.78 - 2.93 | [2][6] |
Molecular Structure
The arrangement of functional groups on the phenol ring dictates the compound's reactivity. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating and activating, while the nitro (-NO₂) and chloro (-Cl) groups are electron-withdrawing and deactivating. This electronic interplay influences the compound's acidity, nucleophilicity, and susceptibility to further electrophilic or nucleophilic substitution.
Caption: Chemical structure of this compound.
Synthesis and Purification
While numerous patents describe the synthesis of related isomers, a direct, high-yield synthesis for this compound (CAS 7147-89-9) can be logically derived from its precursor, 4-chloro-3-methylphenol (p-chloro-m-cresol). The key transformation is the regioselective nitration of the phenol ring.
Rationale for Synthetic Strategy
The synthesis hinges on the directing effects of the substituents on the 4-chloro-3-methylphenol starting material. The hydroxyl group is a powerful ortho-, para-director. Since the para-position is blocked by the chloro group, electrophilic substitution is directed to the two ortho-positions (C2 and C6). The methyl group is also an ortho-, para-director. The position ortho to the hydroxyl group and meta to the methyl group (C2) is sterically and electronically favored for nitration, leading to the desired product.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a representative method based on standard nitration procedures for phenols.[7]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 0.1 mol of 4-chloro-3-methylphenol to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitration: Prepare a nitrating mixture of 0.11 mol of concentrated nitric acid and 25 mL of concentrated sulfuric acid. Add this mixture dropwise from the dropping funnel over 1-2 hours, maintaining the reaction temperature below 5 °C.
-
Reaction Quenching: After the addition is complete, stir the mixture for an additional 2 hours at 0-5 °C. Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Isolate the crude solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
Experimental Protocol: Purification
-
Recrystallization: Dissolve the crude, air-dried product in a minimal amount of hot ethanol or an ethanol-water mixture.
-
Decolorization: If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Crystallization: Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50 °C.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for its use in sensitive applications like drug development. High-Performance Liquid Chromatography (HPLC) is the preferred method for routine purity analysis and quantification, while Gas Chromatography (GC) can be employed for specific applications.
Protocol: Purity Assessment by Reverse-Phase HPLC
Causality: This method is chosen for its robustness and suitability for analyzing polar, UV-active compounds like nitrophenols without requiring derivatization. A C18 column provides excellent separation based on hydrophobicity, and a photodiode array (PDA) detector confirms peak identity and purity via UV spectral analysis.
Caption: Key synthetic transformations of this compound.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4]* Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
References
- The Role of this compound in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.
- This compound. PubChem. [Link]
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Provisional Health and Safety Dossier: 4-Chloro-5-methyl-2-nitrophenol
Preamble: A Note on Data Scarcity and the Precautionary Principle
This document provides a comprehensive health and safety guide for 4-Chloro-5-methyl-2-nitrophenol (CAS No. 7147-89-9). It is intended for an audience of researchers, scientists, and drug development professionals. A thorough review of publicly available safety literature reveals a significant lack of a complete, validated Safety Data Sheet (SDS) for this specific compound.
In the interest of upholding the highest standards of laboratory safety and scientific integrity, this guide has been constructed based on the precautionary principle . The safety information, hazard classifications, and handling protocols herein are synthesized from data available for structurally analogous chlorinated and nitrated phenols. This surrogate data approach provides a conservative and robust framework for risk assessment. The primary analogues referenced include 4-Chloro-2-nitrophenol (CAS 89-64-5), 5-Chloro-2-nitrophenol (CAS 611-07-4), and other related compounds.
It is imperative that users treat this compound as a substance with potential for significant hazards until empirical data for this specific molecule becomes available.
Chemical Identification and Physical Properties
This section outlines the fundamental identifiers and known physical characteristics of the target compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Chloro-6-nitro-m-cresol | [2] |
| CAS Number | 7147-89-9 | [1][2] |
| Molecular Formula | C₇H₆ClNO₃ | [1] |
| Molecular Weight | 187.58 g/mol | [1] |
| Appearance | Powder to crystal, Light yellow to Amber to Dark green | [2] |
| Melting Point | 132-134°C | [2] |
| Boiling Point | 276.7±35.0 °C (Predicted) | [2] |
| Flash Point | 121.1°C (Predicted) | [2] |
Provisional Hazard Assessment
The hazard profile is inferred from structurally similar nitrophenols. The Globally Harmonized System (GHS) classifications should be considered provisional but handled as mandatory.
GHS Hazard Statements (Inferred)
| Hazard Class | Category | GHS Code | Hazard Statement | Basis (Analogue CAS) |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | [3] (611-07-4) |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin | [4] (89-64-5) |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled | [4] (89-64-5) |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [4][5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation | [4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | [4][5][6] |
Signal Word: Warning
Hazard Pictograms:
Causality of Hazards: The toxicological profile of nitrophenols is driven by their ability to uncouple oxidative phosphorylation. The presence of a chloro- group can enhance toxicity. Skin and eye irritation are common for phenolic compounds. Inhalation of dusts can lead to irritation of the respiratory tract.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory. The following recommendations are based on established best practices for handling potentially hazardous chemical powders and solutions.[7]
| PPE Category | Recommended Equipment | Specification and Rationale |
| Eye and Face Protection | Safety glasses with side-shields and a face shield. | Must conform to EN166 or ANSI Z87.1 standards.[8] A face shield is critical when handling larger quantities or when there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected prior to use.[9] Due to the lack of specific permeation data, consider double-gloving for extended handling procedures. |
| Body Protection | Flame-retardant lab coat. | A lab coat is the minimum requirement. For larger quantities or spill response, a chemical-resistant apron or suit is necessary. |
| Respiratory Protection | Required when dusts are generated. | Use a NIOSH-approved respirator (e.g., N95 for dusts) or a full-face respirator with appropriate cartridges if exposure limits are likely to be exceeded.[8][9] All handling of the solid compound should occur within a certified chemical fume hood. |
The Hierarchy of Controls
The most effective safety measures involve engineering controls and administrative policies, with PPE serving as the final barrier. This hierarchy is a foundational concept in laboratory safety.
Standard Operating Protocols
Adherence to validated protocols is essential for mitigating risk.
Protocol 4.1: Weighing and Solution Preparation
-
Objective: To safely weigh the solid compound and prepare a stock solution.
-
Rationale: This protocol minimizes the risk of inhaling airborne particulates and prevents skin/eye contact.
-
Preparation: Ensure a chemical fume hood is certified and operational. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh paper, beaker, stir bar, solvent, etc.) within the fume hood.
-
PPE: Don all PPE as specified in Section 3.
-
Weighing: Tare a suitable container (e.g., glass vial) on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the container. Avoid creating dust. Close the primary container immediately.
-
Dissolution: In the fume hood, add the solvent to the beaker or flask that will contain the final solution. Slowly add the weighed solid to the solvent while stirring to prevent splashing.
-
Storage: Cap the solution container securely. Label it clearly with the chemical name, concentration, date, and hazard pictograms.
-
Decontamination: Wipe down the spatula and work surface with a suitable solvent. Dispose of contaminated weigh paper and gloves as hazardous waste.
Protocol 4.2: Emergency Response for Spills
-
Objective: To safely manage a spill of solid this compound.
-
Rationale: A structured response prevents further exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Isolate: Restrict access to the spill area.
-
Report: Inform the laboratory supervisor and/or emergency response team.
-
PPE: Don appropriate PPE, including respiratory protection, double gloves, and eye/face protection.
-
Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. Do NOT use water if it is incompatible with other materials in the area.
-
Cleanup: Carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste according to institutional guidelines.
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commercial suppliers of 4-CHLORO-5-METHYL-2-NITROPHENOL
An In-Depth Technical Guide to the Commercial Sourcing of 4-Chloro-5-methyl-2-nitrophenol for Advanced Research Applications
Authored by a Senior Application Scientist
This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the commercial landscape for this compound (CAS No. 7147-89-9). Moving beyond a simple supplier list, this document delves into the critical aspects of procurement, quality validation, and safe handling, ensuring the integrity of your research from the very first step.
Compound Profile: Understanding the Reagent
This compound, also known as 4-Chloro-6-nitro-m-cresol, is an aromatic organic compound with the molecular formula C₇H₆ClNO₃.[1][2] Its structure, featuring a phenol ring substituted with chloro, methyl, and nitro groups, makes it a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[3] Understanding its fundamental properties is crucial for its effective use and storage.
Key Chemical Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 7147-89-9 | [1][2][4] |
| Molecular Weight | 187.58 g/mol | [1][2][4] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 4-Chloro-6-nitro-m-cresol, 4-Chloro-3-methyl-6-nitrophenol | [1] |
| Appearance | Crystalline solid (typical) | N/A |
| Melting Point | 132-134°C | [5] |
| InChIKey | JBMGJOKJUYGIJH-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=CC(=C(C=C1Cl)[O-])O | [1][2] |
The presence of nitro and chloro groups influences the reactivity of the phenol ring, making it a valuable precursor. However, these functional groups also necessitate specific handling precautions due to potential reactivity and toxicity.
Commercial Supplier Landscape
The selection of a commercial supplier is a critical decision that directly impacts experimental reproducibility and success. Factors such as purity, available quantities, documentation (Certificate of Analysis), and lead times must be carefully evaluated. Below is a comparative summary of known commercial suppliers for this compound.
| Supplier | Purity | Available Quantities | Additional Information |
| Chemcia Scientific, LLC | 97% | 5 g, 10 g | States product is in stock. Recommends storage at 0°C. Provides COA & NMR data for download.[4] |
| Shanghai Macklin Biochemical Co., Ltd. | Not specified | Spot supply available | Listed as a supplier on ChemBK.[5] |
| Matrix Fine Chemicals | Not specified | Small and large quantities available upon request | Provides detailed chemical identifiers.[2] |
| Multiple Vendors via PubChem | Not specified | Not specified | PubChem lists at least six chemical vendors for this compound.[1] |
Note: Availability and specifications are subject to change. Researchers should always verify information directly with the supplier before ordering.
Scientific Integrity: Purity, Validation, and Causality
For drug development and mechanistic studies, the stated purity of a starting material is paramount. An impurity, even in small amounts, can lead to unforeseen side reactions, altered biological activity, or non-reproducible results. The synthesis of this compound can involve the nitration of a substituted phenol, a process that can yield isomeric impurities.[6] Therefore, independent verification of purity is a self-validating step that ensures the trustworthiness of your experimental data.
Recommended Validation Protocol: Verifying Supplier Purity
Upon receipt of this compound, the following step-by-step protocol should be employed to confirm its identity and purity against the supplier's Certificate of Analysis (CoA).
Objective: To independently verify the identity and purity of commercially supplied this compound.
Methodologies:
-
Proton NMR (¹H NMR) Spectroscopy:
-
Rationale: This technique provides structural confirmation by analyzing the chemical environment of hydrogen atoms. The resulting spectrum should match the known structure of the target compound and be free of significant unassigned peaks.
-
Procedure:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Compare the obtained chemical shifts, integration values, and splitting patterns with the expected values for this compound.
-
Check for the presence of solvent residue or other unexpected signals.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is a highly sensitive method for determining the purity of a sample by separating it from potential impurities.
-
Procedure:
-
Develop a suitable method using a C18 reverse-phase column.
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample and analyze the chromatogram.
-
Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of ≥97% is common for research-grade chemicals.[4]
-
-
-
Melting Point Analysis:
-
Rationale: A sharp melting point range close to the literature value (132-134°C) is a good indicator of high purity.[5] Impurities tend to depress and broaden the melting range.
-
Procedure:
-
Place a small amount of the dry, crystalline sample into a capillary tube.
-
Use a calibrated melting point apparatus to determine the range over which the sample melts.
-
Compare the observed range with the literature value.
-
-
Safety and Handling: A Self-Validating Protocol
Based on aggregated GHS data, this compound is classified as an irritant that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Adherence to a strict handling protocol is a self-validating system for ensuring laboratory safety.
Mandatory Handling Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Dispensing: When weighing and dispensing the solid, avoid generating dust. Use a micro-spatula and handle it on a weigh paper or in a suitable container within the fume hood.
-
Spill Response: In case of a spill, do not create dust. Carefully collect the dry material using an appropriate method and dispose of it as hazardous waste. Clean the affected area thoroughly.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place as recommended by the supplier (e.g., 0°C).[4]
-
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Visualized Workflow: Procurement and In-House Validation
To ensure a systematic and traceable process, from identifying the need for the compound to its final release for experimental use, the following workflow is recommended.
Sources
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- 4. 4-Chloro-5-methyl-2-nitro-phenol-Information-Chemcia Scientific, LLC. [chemcia.com]
- 5. chembk.com [chembk.com]
- 6. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-Chloro-5-methyl-2-nitrophenol: Synthesis, Properties, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 4-Chloro-5-methyl-2-nitrophenol in the Chemical Landscape
This compound is a substituted aromatic organic compound belonging to the class of chlorinated nitrophenols. Its chemical structure, characterized by a phenol ring substituted with a chlorine atom, a methyl group, and a nitro group, imparts a unique combination of reactivity and physicochemical properties. While not a widely studied compound in its own right within medicinal chemistry, it serves as a valuable case study for understanding the structure-activity relationships of nitrophenols. These compounds are of significant interest due to their widespread use as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] For drug development professionals, understanding the properties of such intermediates is crucial for anticipating potential toxicities and metabolic liabilities of more complex molecules derived from them. This guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its synthesis, chemical and physical characteristics, and its predicted biological and toxicological profile based on data from closely related analogues.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | [2][3] |
| Molecular Weight | 187.58 g/mol | [2][3] |
| CAS Number | 7147-89-9 | [3] |
| Appearance | Not explicitly stated, but related compounds are typically yellow solids | [4] |
| Melting Point | 132-134 °C | [2] |
| Density | ~1.42 g/cm³ (rough estimate) | [2] |
| IUPAC Name | This compound | [3] |
Synthesis and Chemical Reactivity
In the case of this compound, a likely precursor would be 4-chloro-3-methylphenol. The hydroxyl and methyl groups are ortho-, para-directing activators, while the chlorine atom is an ortho-, para-directing deactivator. The nitration of 4-chloro-3-methylphenol would be expected to yield a mixture of isomers, with the substitution occurring at the positions activated by the hydroxyl and methyl groups and not sterically hindered.
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic route for this compound.
Experimental Protocol (Hypothetical, based on related syntheses):
-
Dissolution: Dissolve 4-chloro-3-methylphenol in a suitable solvent, such as glacial acetic acid or dichloromethane.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Nitrating Mixture Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.
-
Addition: Add the nitrating mixture dropwise to the cooled solution of 4-chloro-3-methylphenol with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to separate the desired isomer from byproducts.
Biological Profile and Toxicology
Direct pharmacological studies on this compound are not available in the public domain. However, a significant body of literature on the toxicology of nitrophenols allows for a predictive assessment of its biological effects.
Hazard Identification:
This compound is classified as an irritant. It is known to cause skin and serious eye irritation.[3] Inhalation may also cause respiratory irritation.[3]
General Toxicology of Nitrophenols:
The toxicological profile of nitrophenols is well-documented by agencies such as the Agency for Toxic Substances and Disease Registry (ATSDR).[1][6][7] The primary mechanism of toxicity for many nitrophenols is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production. However, the severity of this effect varies significantly with the specific substitution pattern.
For 4-nitrophenol, oral exposure in animals at high doses can lead to respiratory distress and neurotoxicity.[1] Inhalation studies with 4-nitrophenol have shown effects on the hematological system and eyes.[1] For 2-nitrophenol, the primary target of inhalation toxicity is the upper respiratory system.[1] Given these findings, it is reasonable to exercise caution when handling this compound, particularly with regard to inhalation and dermal contact.
Predictive Toxicology and QSAR:
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the toxicity of chemicals based on their molecular structure.[8][9] For nitroaromatic compounds, QSAR studies have shown that descriptors such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the octanol-water partition coefficient (Kow) are relevant for predicting toxicity.[8] These models suggest that the toxicity of nitrophenols is related to their hydrophobicity and electronic properties, which influence their ability to interact with biological macromolecules.[8] The mutagenicity of nitroaromatic compounds is linked to their molecular transport, interaction with biomacromolecules, and nitroreduction.[8]
Metabolism
While no specific studies on the mammalian metabolism of this compound have been published, the metabolic fate of other nitrophenols provides a strong predictive framework.
Predicted Mammalian Metabolism:
The metabolism of nitrophenols in mammals typically proceeds through two main phases:
-
Phase I Metabolism: The primary Phase I reaction for nitrophenols is the reduction of the nitro group to an amino group, forming an aminophenol.[6] This reaction is often mediated by cytochrome P450 enzymes.[6] Oxidation of the aromatic ring can also occur, leading to the formation of catechols.[6]
-
Phase II Metabolism: The phenolic hydroxyl group and the newly formed amino group are susceptible to conjugation reactions. The primary conjugation pathways are glucuronidation and sulfation, which increase the water solubility of the compound and facilitate its excretion.[6]
The predicted metabolic pathway for this compound is illustrated below:
Caption: Predicted major metabolic pathways of this compound in mammals.
Microbial Metabolism:
Interestingly, the biotransformation of the related compound 4-chloro-2-nitrophenol by various bacterial strains has been studied.[10][11][12][13] For instance, Bacillus sp. strain MW-1 was found to transform 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole.[10][11] This pathway involves an initial reduction of the nitro group to an amine, followed by acetylation and cyclization. While distinct from mammalian metabolism, these studies highlight the susceptibility of the nitro group to reduction and the potential for diverse metabolic transformations in different biological systems.
Analytical Characterization
The unequivocal identification and quantification of this compound rely on standard analytical techniques.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the analysis of nitrophenols. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable for its separation and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of nitrophenols. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the analyte.
Spectroscopic Methods:
-
Mass Spectrometry (MS): The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of the nitro group and other substituents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide information about the number and connectivity of the hydrogen atoms. The aromatic protons would appear as distinct signals in the downfield region, with their splitting patterns revealing their coupling relationships. The methyl protons would appear as a singlet in the upfield region, and the phenolic proton would likely be a broad singlet.
-
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment.
-
Applications and Future Perspectives
The available literature suggests that this compound is primarily of interest as a chemical intermediate. Its utility in the synthesis of more complex molecules, such as dyes, agrochemicals, and potentially pharmaceuticals, is its most likely application.
For drug development professionals, while this specific compound may not be a direct therapeutic agent, a thorough understanding of its properties is still valuable. It serves as a representative of a class of compounds that may be encountered as starting materials or impurities in drug synthesis. Knowledge of its potential toxicities and metabolic pathways can inform the design of safer and more efficient drug candidates and manufacturing processes.
Significant gaps in the knowledge base for this compound remain. Future research could focus on:
-
Detailed Toxicological Studies: Conducting in vitro and in vivo studies to determine its specific toxicological profile and mechanism of action.
-
Mammalian Metabolism Studies: Elucidating its metabolic fate in relevant preclinical species to confirm the predicted pathways.
-
Exploration of Synthetic Applications: Investigating its use as a building block in the synthesis of novel compounds with potential biological activity.
By addressing these knowledge gaps, a more complete picture of the role and risks associated with this compound can be developed, benefiting both the chemical industry and the drug development community.
References
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- Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR).
- This compound. (n.d.). PubChem.
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- HEALTH EFFECTS - Toxicological Profile for Nitrophenols. (2022). NCBI Bookshelf.
- Supporting information for - The Royal Society of Chemistry. (n.d.).
- Phenol, 4-chloro-5-methyl-2-(1-methylethyl)-. (n.d.). NIST WebBook.
- Studies on the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) in vitro. (1969). CNGBdb.
- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. (n.d.). Google Patents.
- This compound. (n.d.). ChemBK.
- Comparative QSAR study of phenol derivatives with the help of density functional theory. (2005). ScienceDirect.
- Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. (2011). ResearchGate.
- Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. (2012). PubMed.
- (PDF) Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). ResearchGate.
- Preparation of 4-nitro:phenol derivative pharmaceutical intermediates. (n.d.). Google Patents.
- 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260). (n.d.). Human Metabolome Database.
- Acidity and Lipophilicity of Nitrophenol Derivatives. (n.d.). ResearchGate.
- Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. (2025). Journal of the American Chemical Society.
- Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. (2000). PubMed.
- 5-Chloro-4-methyl-2-nitrophenol. (n.d.). PubChem.
- Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR).
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- Biotransformation of 4-chloro-2-nitrophenol to... (n.d.). ResearchGate.
- Metabolism of 4-chloro-2-nitrophenol in a gram-positive bacterium, Exiguobacterium sp. PMA. (2012). PubMed.
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- Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. (2017). Frontiers in Microbiology.
- 2-CHLORO-5-METHYL-4-NITROPHENOL. (n.d.). Chemsrc.
- 4-Chloro 2-Nitro Phenol (4-CNP). (n.d.). Navin Chemicals.
- Phenol, 4-chloro-2-methyl-. (n.d.). NIST WebBook.
- 2-Chloro-5-nitrophenol. (n.d.). PubChem.
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Methodological & Application
Unlocking Synthetic Versatility: Applications of 4-Chloro-5-methyl-2-nitrophenol in Organic Synthesis
Introduction: 4-Chloro-5-methyl-2-nitrophenol is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of a phenolic hydroxyl group, a nitro group, a chlorine atom, and a methyl group on the benzene ring offers multiple reactive sites for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of valuable heterocyclic scaffolds and other key chemical intermediates. We will delve into detailed experimental protocols, mechanistic insights, and the rationale behind key procedural steps, aiming to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable reagent.
Part 1: The Gateway to Bioactive Scaffolds: Reduction to 2-Amino-4-chloro-5-methylphenol
The most pivotal transformation of this compound in organic synthesis is the chemoselective reduction of its nitro group to form 2-amino-4-chloro-5-methylphenol. This resulting ortho-aminophenol is a cornerstone intermediate for the construction of a multitude of biologically active heterocyclic compounds, including benzoxazoles and phenothiazines.
The selective reduction of the nitro group in the presence of a chlorine atom and a phenolic hydroxyl group is crucial. Several methods can be employed for this transformation, with catalytic hydrogenation being one of the most efficient and clean procedures.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-Amino-4-chloro-5-methylphenol
This protocol details the reduction of this compound using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is highly efficient and generally provides a clean product with a high yield.
Experimental Workflow:
Caption: Workflow for the synthesis of 2-amino-4-chloro-5-methylphenol.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 187.58 | 10.0 g | 0.053 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g (5 wt%) | - |
| Ethanol (anhydrous) | 46.07 | 200 mL | - |
| Celite® | - | - | - |
| Hydrogen (H₂) gas | 2.02 | Balloon pressure | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.053 mol) of this compound in 200 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C to the solution under a nitrogen atmosphere to prevent ignition of the catalyst.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to one neck of the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Upon completion, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield 2-amino-4-chloro-5-methylphenol as a solid. The product can be further purified by recrystallization if necessary.
Causality and Insights: The choice of Pd/C as a catalyst is based on its high efficiency and selectivity for the reduction of nitro groups in the presence of other reducible functional groups like the chloro substituent. Ethanol is a suitable solvent as it readily dissolves the starting material and is compatible with the hydrogenation conditions. The filtration through Celite® is essential for the complete and safe removal of the pyrophoric palladium catalyst.
Part 2: Synthesis of Benzoxazole Derivatives
Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2] The prepared 2-amino-4-chloro-5-methylphenol is an ideal precursor for the synthesis of substituted benzoxazoles. A common and effective method involves the condensation of the aminophenol with carboxylic acids or their derivatives.[3]
Protocol 2: Synthesis of 6-Chloro-5-methyl-2-phenyl-1,3-benzoxazole
This protocol describes the synthesis of a benzoxazole derivative via the condensation of 2-amino-4-chloro-5-methylphenol with benzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).
Reaction Scheme:
Caption: Synthesis of a benzoxazole derivative.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-4-chloro-5-methylphenol | 171.60 | 5.0 g | 0.029 |
| Benzoic Acid | 122.12 | 3.9 g | 0.032 |
| Polyphosphoric Acid (PPA) | - | 50 g | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Step-by-Step Procedure:
-
Reaction Mixture: In a 100 mL round-bottom flask, thoroughly mix 5.0 g (0.029 mol) of 2-amino-4-chloro-5-methylphenol and 3.9 g (0.032 mol) of benzoic acid.
-
Dehydration and Cyclization: Add 50 g of polyphosphoric acid to the mixture. Heat the reaction mixture with stirring in an oil bath at 180-200 °C for 3-4 hours.
-
Work-up: Allow the reaction mixture to cool to approximately 100 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from ethanol to afford 6-chloro-5-methyl-2-phenyl-1,3-benzoxazole.
Expert Insights: Polyphosphoric acid serves as both a catalyst and a dehydrating agent, facilitating the condensation and subsequent cyclization to form the benzoxazole ring. The high reaction temperature is necessary to overcome the activation energy for the cyclodehydration step. Careful neutralization is critical to precipitate the product and remove any unreacted acidic components.
Part 3: Synthesis of Phenothiazine Derivatives
Phenothiazines are another important class of tricyclic heterocyclic compounds with significant applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents.[4][5] The synthesis of phenothiazines can be achieved through various methods, one of which involves the reaction of an aminophenol derivative with a suitable sulfur-containing reagent, although a more common route involves aminothiophenols. However, derivatives can be accessed through multi-step sequences starting from aminophenols. A plausible, though less direct, route from 2-amino-4-chloro-5-methylphenol would first involve its conversion to the corresponding aminothiophenol.
Given the complexity and potential for multiple side reactions in a one-pot synthesis of phenothiazines from an aminophenol, a more reliable approach is a multi-step synthesis. For the purpose of this guide, we will focus on a conceptual pathway rather than a detailed, validated protocol, as direct conversion is not commonly reported.
Conceptual Synthetic Pathway:
Caption: Conceptual pathway for phenothiazine synthesis.
This conceptual pathway highlights the versatility of the aminophenol intermediate. The initial conversion to a thiocyanate followed by reduction provides the corresponding aminothiophenol, a key precursor for phenothiazine synthesis.[6] The final step involves a condensation reaction with a suitable dihaloaromatic compound to construct the tricyclic phenothiazine core.
Part 4: Potential Applications in Dye and Agrochemical Synthesis
The highly substituted nature of this compound and its amino derivative makes them attractive starting materials for the synthesis of dyes and agrochemicals.
-
Azo Dyes: The amino group of 2-amino-4-chloro-5-methylphenol can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The chloro and methyl substituents on the aromatic ring can influence the color and fastness properties of the resulting dyes.[7]
-
Agrochemicals: The phenolic hydroxyl group can be derivatized to form ethers and esters, which are common functionalities in many herbicides and fungicides. For example, the synthesis of aryloxyphenoxypropionate herbicides often involves the etherification of a substituted phenol.[8] The presence of the chloro and nitro groups can also contribute to the biological activity of the final molecule.
While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural similarity to other commercial intermediates suggests its potential in these fields.[9][10] Further research and development could unlock its utility in the creation of novel and effective dyes and agrochemicals.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its facile reduction to 2-amino-4-chloro-5-methylphenol opens up a gateway to the synthesis of important heterocyclic scaffolds such as benzoxazoles and provides a pathway towards phenothiazine derivatives. The presence of multiple reactive functional groups also suggests its potential for the development of novel dyes and agrochemicals. The protocols and insights provided in this guide aim to empower researchers to explore and exploit the full synthetic potential of this readily accessible building block.
References
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
- Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal.
- Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry (RSC Publishing).
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
- Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ResearchGate.
- Study and synthesis of biologically active phenothiazines, their sulfones, and ribofuranosides. PubMed.
- Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. ResearchGate.
- Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring 4-Chloro-2-Nitrophenol: Properties, Applications, and Manufacturing. Fine Chemicals Manufacturer in China.
- Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate.
Sources
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- 2. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Study and synthesis of biologically active phenothiazines, their sulfones, and ribofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Intermediate: A Guide to the Application of 4-Chloro-5-methyl-2-nitrophenol in Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-chloro-5-methyl-2-nitrophenol (CAS No. 7147-89-9), a key chemical intermediate. With a focus on practical application and scientific integrity, this document delves into the compound's physicochemical properties, synthesis, and its principal role in the production of dye precursors. Detailed protocols for both the synthesis of this compound and its subsequent transformation into the valuable hair dye coupler, 5-amino-4-chloro-2-methylphenol, are provided. Furthermore, the guide explores the untapped potential of this intermediate in the agrochemical and pharmaceutical sectors by analyzing the reactivity of its key functional groups. This document is intended to be a vital resource for researchers, chemists, and professionals in the fields of dye manufacturing, drug discovery, and agrochemical development.
Introduction: Unveiling a Strategic Intermediate
This compound is a substituted aromatic compound whose strategic placement of chloro, methyl, nitro, and hydroxyl functional groups makes it a highly valuable precursor in multi-step organic synthesis. The interplay of these groups governs its reactivity, allowing for selective transformations to build complex molecular architectures. While its most prominent and well-documented application lies in the dye industry, its structural motifs suggest a broader utility in the synthesis of bioactive molecules. This guide will illuminate the established pathways and explore the potential of this versatile intermediate.
Physicochemical and Safety Profile
A thorough understanding of a chemical intermediate's properties and hazards is paramount for its safe and effective use in a laboratory or industrial setting.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 7147-89-9 | |
| Molecular Formula | C₇H₆ClNO₃ | |
| Molecular Weight | 187.58 g/mol | |
| Appearance | Light yellow to amber to dark green powder/crystal | [1] |
| Melting Point | 132-134 °C (lit.) | [1] |
| Boiling Point | 276.7 ± 35.0 °C (Predicted) | [1] |
| Synonyms | 4-Chloro-6-nitro-m-cresol, 4-chloro-2-methyl-5-nitrophenol |
Safety and Handling
As with many nitroaromatic compounds, this compound requires careful handling.
-
Hazard Identification: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. All handling should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Synthesis of this compound
The regioselective synthesis of this compound is crucial to avoid the formation of undesired isomers. A reliable method involves a protecting group strategy, which ensures the nitro group is introduced at the desired position.
Synthesis Workflow
The synthesis proceeds in two main stages: protection of the phenolic hydroxyl group as a sulfonate ester, followed by nitration and subsequent deprotection. This strategy directs the incoming nitro group to the position ortho to the hydroxyl group and meta to the methyl group.
Sources
Application Notes and Protocols: Regioselective Nitration of 4-chloro-3-methylphenol
Abstract
This application note provides a comprehensive technical guide for the experimental nitration of 4-chloro-3-methylphenol, a widely used biocide and preservative. The protocol details a robust method for regioselective electrophilic aromatic substitution, focusing on the synthesis of 4-chloro-3-methyl-2-nitrophenol. We delve into the underlying reaction mechanism, substituent directing effects, critical safety protocols for handling nitrating agents, and detailed procedures for synthesis, purification, and characterization. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights to ensure a safe, efficient, and reproducible experimental outcome.
Introduction: Scientific Context and Significance
4-Chloro-3-methylphenol, also known as p-chloro-m-cresol (PCMC), is a halogenated phenolic compound extensively utilized for its potent antimicrobial and preservative properties in pharmaceuticals, cosmetics, metalworking fluids, and industrial formulations[1]. The introduction of a nitro (-NO₂) group onto the aromatic ring of PCMC via electrophilic nitration yields valuable chemical intermediates. These nitrated derivatives serve as precursors for synthesizing a range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes, by enabling further functional group transformations such as the reduction of the nitro group to an amine.
The challenge in the nitration of polysubstituted aromatic rings like 4-chloro-3-methylphenol lies in controlling the regioselectivity of the reaction. This guide provides a validated protocol that preferentially yields the 2-nitro isomer, driven by a nuanced understanding of electronic and steric effects.
Mechanism and Regioselectivity
The nitration of 4-chloro-3-methylphenol is a classic example of an electrophilic aromatic substitution (SEAr) reaction[2]. The reaction proceeds through the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich phenol ring.
2.1. Generation of the Nitronium Ion
In a mixed acid nitration, concentrated sulfuric acid (H₂SO₄) acts as a catalyst by protonating nitric acid (HNO₃). This protonated nitric acid subsequently loses a water molecule to form the highly electrophilic nitronium ion.
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
2.2. Substituent Directing Effects
The regiochemical outcome of the nitration is dictated by the three existing substituents on the phenol ring. Their collective influence determines the position of the electrophilic attack.
-
Hydroxyl (-OH) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance donation of a lone pair of electrons into the aromatic system[3].
-
Methyl (-CH₃) group: An activating group that directs ortho and para via an inductive electron-donating effect[4][5].
-
Chloro (-Cl) group: A deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because its lone pairs can stabilize the carbocation intermediate (sigma complex) through resonance[6].
In instances of competing directing effects, the most strongly activating group governs the position of substitution[7]. In 4-chloro-3-methylphenol, the hydroxyl group is the most potent activator and therefore exerts dominant control over the reaction's regioselectivity. The positions ortho to the -OH group are C2 and C6, while the para position is blocked by the chlorine atom.
Between the two available ortho positions, C6 is significantly more sterically hindered due to its proximity to the adjacent methyl group at C3. Consequently, the nitronium electrophile preferentially attacks the less hindered C2 position. This leads to 4-chloro-3-methyl-2-nitrophenol as the major product, with 4-chloro-3-methyl-6-nitrophenol expected as a minor isomer.
Critical Safety Protocols
Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids and the highly exothermic nature of the reaction. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).
-
Ventilation: All operations must be conducted inside a certified chemical fume hood with a tested and functional sash.
-
Exothermic Reaction: The reaction generates significant heat. The reaction vessel must be immersed in an ice-salt bath to maintain a low and controlled temperature (0–10 °C). A rapid rise in temperature can lead to a dangerous runaway reaction, producing excessive toxic nitrogen oxide gases and potentially causing an explosion[8].
-
Reagent Handling: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme chemical burns[8]. Always add sulfuric acid slowly to nitric acid while cooling, never the reverse.
-
Quenching: The reaction quenching by pouring the acid mixture onto ice must be performed slowly and cautiously in a large beaker to manage the heat generated and potential splashing.
-
Spill Response: Have appropriate spill neutralization kits (e.g., sodium bicarbonate or other acid neutralizers) readily accessible.
-
Waste Disposal: Acidic waste must be neutralized before disposal according to institutional and local environmental regulations.
Detailed Experimental Protocol
This protocol is designed for a representative laboratory scale. Adjustments may be necessary for different scales, but the stoichiometric ratios and temperature control must be maintained.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Chloro-3-methylphenol | ≥98% | Sigma-Aldrich | Starting material. |
| Sulfuric Acid (H₂SO₄) | 95-98%, ACS Reagent | Fisher Scientific | Dehydrating agent and catalyst. |
| Nitric Acid (HNO₃) | 70%, ACS Reagent | VWR | Nitrating agent. |
| Glacial Acetic Acid | ≥99.7%, ACS Reagent | Sigma-Aldrich | Reaction solvent. |
| Ethanol | 95% or Absolute | VWR | Recrystallization solvent. |
| Deionized Water | High Purity | - | For workup and recrystallization. |
| Crushed Ice | - | - | For temperature control and quenching. |
| Round-bottom flask (250 mL) | - | - | Reaction vessel. |
| Dropping funnel | - | - | For controlled addition of reagents. |
| Magnetic stirrer and stir bar | - | - | For efficient mixing. |
| Thermometer | - | - | To monitor internal reaction temperature. |
| Ice-salt bath | - | - | For cooling. |
| Büchner funnel and filter flask | - | - | For product isolation. |
4.2. Step-by-Step Synthesis Procedure
-
Substrate Preparation: In the fume hood, dissolve 7.13 g (0.05 mol) of 4-chloro-3-methylphenol in 25 mL of glacial acetic acid in a 100 mL beaker.
-
Nitrating Mixture Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 15 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid. Perform this addition slowly and in an ice-salt bath to maintain the temperature below 10 °C.
-
Reaction Execution:
-
Cool the prepared nitrating mixture to 0 °C using the ice-salt bath.
-
Transfer the 4-chloro-3-methylphenol solution to a dropping funnel.
-
Add the phenol solution dropwise to the vigorously stirred, cold nitrating mixture over a period of 30-45 minutes.
-
Crucially, monitor the internal temperature continuously and ensure it does not rise above 10 °C. Adjust the addition rate as needed to maintain control.
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching and Product Isolation:
-
In a separate large beaker (1 L), prepare a slurry of approximately 200 g of crushed ice and 200 mL of cold deionized water.
-
Slowly and carefully pour the reaction mixture into the ice-water slurry with constant stirring. A yellow solid will precipitate.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate on the filter with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
-
Drying: Press the crude product as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a desiccator.
4.3. Purification by Recrystallization
-
Transfer the crude, dry solid to a flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol-water (1:1) mixture, and dry thoroughly.
Product Characterization
The identity and purity of the final product, 4-chloro-3-methyl-2-nitrophenol, should be confirmed using standard analytical techniques:
-
Melting Point: Determine the melting point of the purified crystals and compare it to the literature value.
-
¹H NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the aromatic and methyl protons. The disappearance of a proton signal from the C2 position is expected.
-
¹³C NMR Spectroscopy: Verify the number and types of carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: Identify characteristic functional group stretches, including a broad O-H peak for the phenol, strong asymmetric and symmetric N-O stretches for the nitro group (approx. 1530 cm⁻¹ and 1350 cm⁻¹), and C-Cl stretches.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the molecular formula.
Data Summary and Workflow Visualization
Table 1: Reagent Quantities for a 0.05 mol Scale Reaction
| Reagent | Formula | MW ( g/mol ) | Amount Used | Moles (mol) |
|---|---|---|---|---|
| 4-Chloro-3-methylphenol | C₇H₇ClO | 142.58 | 7.13 g | 0.05 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 15 mL | ~0.276 |
| Nitric Acid (70%) | HNO₃ | 63.01 | 10 mL | ~0.158 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 25 mL | - |
Table 2: Key Experimental Parameters and Expected Outcome
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–10 °C |
| Reaction Time | 1–2 hours post-addition |
| Major Product | 4-chloro-3-methyl-2-nitrophenol |
| Appearance | Yellow crystalline solid |
| Expected Yield | 65–80% (typical, may vary) |
Experimental Workflow Diagram
Caption: Workflow for the nitration of 4-chloro-3-methylphenol.
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction; insufficient nitrating agent. | Extend reaction time; ensure proper stoichiometry of reagents. |
| Dark, Tarry, or Oily Product | Reaction temperature was too high, causing oxidation. | Maintain strict temperature control (<10 °C); ensure efficient stirring and slow addition rate. |
| Formation of Multiple Isomers | Loss of regioselectivity due to high temperature. | Repeat the reaction with stricter temperature control. Isomers may require separation by column chromatography. |
| Product is Dinitrated | Reaction conditions too harsh (high temp or time). | Reduce reaction time or use a more dilute nitrating mixture. |
| Product Remains in Filtrate | Product is soluble in the workup/recrystallization solvent. | Ensure quenching is done in a large volume of ice-water. During recrystallization, use minimal hot solvent and cool thoroughly. |
References
- JoVE. (2025, May 22). Directing Effect of Substituents: ortho–para-Directing Groups. Journal of Visualized Experiments.
- JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives. Journal of Visualized Experiments.
- Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Chemistry Student. (2022, January 26). Nitration of Phenol (A-Level Chemistry) [Video]. YouTube.
- PrepChem. (n.d.). Synthesis of 3-chloro-4-methyl-6-nitrophenol.
- Google Patents. (1975). US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol.
- The Royal Society of Chemistry. (n.d.). Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid.
- Baghernejad, B., et al. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. G.U. J. Sci., 22(3):169-173.
- Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
- Arkat USA, Inc. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. ARKIVOC, 2003(xv), 124-133.
- PubChem. (n.d.). 2-Chloro-3-methyl-4-nitrophenol. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 2-Chloro-m-cresol.
- Elsevier. (2025, August 6). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ScienceDirect.
- TMP Chem. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube.
- Google Patents. (1977). US4038328A - Process for preparing 2-nitro-4,6-dichloro-5-methylphenol.
- Spectrabase. (n.d.). 4-[(4-Chloro-3-nitro-phenylimino)-methyl]-2-ethoxy-phenol.
- PubChem. (n.d.). 4-Chloro-3-methylphenol. National Center for Biotechnology Information.
- Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol.
- MDPI. (n.d.). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale.
- ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
- IUPAC-NIST Solubility Data Series. (n.d.). 4-Chloro-3-methylphenol.
Sources
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- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Application Notes & Protocols: The Utility of 4-Chloro-5-methyl-2-nitrophenol in Advanced Dye and Pigment Manufacturing
This guide provides an in-depth exploration of 4-Chloro-5-methyl-2-nitrophenol as a pivotal intermediate in the synthesis of high-performance azo dyes and pigments. Designed for researchers and chemical development professionals, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers expert insights into the optimization and characterization of the resulting colorants.
Introduction: Strategic Importance of Substituted Nitrophenols
Substituted aromatic compounds are the foundational building blocks of modern synthetic colorants. Among these, chloronitrophenols serve as highly versatile intermediates, particularly in the production of azo dyes, which constitute the largest class of commercial colorants.[1] The specific molecular architecture of this compound offers a unique combination of functional groups that are strategically significant for dye synthesis:
-
The Phenolic Hydroxyl (-OH) Group: This group is a powerful activating director in electrophilic aromatic substitution. In alkaline conditions, it deprotonates to form a phenoxide ion, dramatically increasing the electron density of the aromatic ring and making it an excellent nucleophile for the azo coupling reaction.
-
The Nitro (-NO₂) Group: As a strong electron-withdrawing group, the nitro substituent acts as a chromophore (a color-bearing group) and an auxochrome modulator. It can shift the absorption maximum (λmax) of the final dye, often leading to deeper and more intense colors (a bathochromic shift).
-
The Chloro (-Cl) and Methyl (-CH₃) Groups: These substituents provide steric and electronic effects that enhance the stability and fastness properties of the dye. The chloro group, in particular, is known to improve lightfastness and resistance to oxidative degradation.
This guide focuses on the use of this compound as a coupling component —the nucleophilic species that reacts with a diazonium salt to form the characteristic azo (-N=N-) linkage.[1]
Physicochemical Properties & Safety Mandates
While comprehensive data for this compound is not widely published, its properties can be inferred from closely related and commercially significant analogs like 4-Chloro-2-nitrophenol.
Table 1: Physicochemical Data of a Representative Chloronitrophenol Analog (4-Chloro-2-nitrophenol)
| Property | Value | Source |
| CAS Number | 89-64-5 | [2] |
| Molecular Formula | C₆H₄ClNO₃ | [2][3] |
| Molecular Weight | 173.55 g/mol | [3] |
| Appearance | Yellow crystalline powder | [3][4] |
| Melting Point | 85-87 °C | [4] |
| Solubility | Insoluble in water; Soluble in dioxane | [2][5] |
Mandatory Safety Protocols
Chloronitrophenols are classified as harmful and toxic substances. Strict adherence to safety protocols is non-negotiable.
-
Handling: Always handle this compound inside a certified chemical fume hood.[6] Avoid inhalation of dust and direct contact with skin or eyes.[7] Personal Protective Equipment (PPE) is mandatory: nitrile gloves, a lab coat, and chemical safety goggles.[8]
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[5][6] This compound is light-sensitive.[6]
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin.[6] It is very toxic to aquatic life with long-lasting effects.[6] In case of fire, it may produce hazardous combustion gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[6]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin thoroughly with water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7]
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]
-
Core Application: Synthesis of a Monoazo Pigment
This section provides a detailed, two-stage protocol for the synthesis of a representative azo pigment using 4-nitroaniline as the diazo component and this compound as the coupling component.
Principle of Synthesis
The synthesis is a classic electrophilic aromatic substitution reaction. First, the primary aromatic amine (4-nitroaniline) is converted into a highly reactive diazonium salt via diazotization with nitrous acid at low temperatures (0–5 °C). Second, this diazonium salt (the electrophile) is reacted with the strongly nucleophilic 4-Chloro-5-methyl-2-nitrophenoxide ion (the coupling component) in an alkaline medium to form the stable azo pigment.
Caption: General reaction scheme for azo pigment synthesis.
Detailed Experimental Protocol
Materials:
-
4-Nitroaniline (Diazo Component)
-
This compound (Coupling Component)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Hydroxide (NaOH)
-
Ice and Deionized Water
-
Ethanol for recrystallization
Part A: Preparation of the Diazonium Salt Solution
-
Amine Dissolution: In a 250 mL beaker, prepare a solution of 1.38 g (0.01 mol) of 4-nitroaniline in a mixture of 5 mL of concentrated HCl and 20 mL of deionized water. Gentle warming may be required to fully dissolve the amine; if so, cool the solution back down.
-
Cooling: Place the beaker in an ice-salt bath to bring the internal temperature to 0–5 °C. This temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed.[9]
-
Nitrite Solution: In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution over 10-15 minutes with continuous, vigorous stirring. Maintain the temperature strictly between 0 and 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue-black).
-
Incubation: Continue stirring the freshly prepared diazonium salt solution in the ice bath for an additional 15 minutes to ensure the reaction is complete. The resulting solution should be clear to slightly yellow.
Part B: Azo Coupling Reaction
-
Coupling Component Solution: In a separate 400 mL beaker, dissolve 1.88 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution. The formation of the sodium phenoxide salt enhances solubility and reactivity.
-
Cooling: Cool this solution in an ice bath to below 10 °C.
-
Coupling: Slowly add the cold diazonium salt solution (from Part A) to the stirred, cold coupling component solution over 20-30 minutes. The rate of addition should be controlled to keep the temperature below 10 °C.
-
Precipitation: A brightly colored precipitate of the azo pigment should form immediately upon addition. The color is a direct result of the newly formed, extended conjugated system involving the azo bond.
-
Completion: Continue to stir the reaction mixture in the ice bath for an additional 30-45 minutes to ensure the coupling reaction goes to completion.[10]
Part C: Isolation and Purification
-
Filtration: Collect the precipitated pigment by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid pigment on the filter with several portions of cold deionized water until the filtrate is neutral (pH ~7). This removes residual salts and acids.
-
Drying: Press the filter cake firmly to remove excess water and then dry the purified pigment in a desiccator or a low-temperature oven (60-70 °C).
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like an ethanol-water mixture.[11]
Caption: Step-by-step workflow for azo pigment synthesis.
Quality Control and Product Characterization
Verification of the final product is essential. The following analytical techniques are recommended for structural confirmation and purity assessment.
Table 2: Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| UV-Visible Spectroscopy | Determine the wavelength of maximum absorbance (λmax) and confirm color properties. | A strong absorption band in the visible region (typically 400-600 nm) characteristic of the extended π-conjugated system. |
| FT-IR Spectroscopy | Identify key functional groups and confirm the formation of the azo linkage. | Presence of a peak around 1400-1500 cm⁻¹ corresponding to the -N=N- stretch. Absence of the primary amine N-H stretch from the starting material. |
| ¹H NMR Spectroscopy | Confirm the final molecular structure by analyzing proton environments. | The appearance of distinct aromatic proton signals consistent with the coupled product structure. |
| Mass Spectrometry | Determine the molecular weight of the synthesized pigment. | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the final azo product. |
Field Insights & Troubleshooting
| Issue | Observation | Probable Cause(s) | Corrective Action |
| Low or No Yield | Little to no precipitate forms during coupling. | 1. Decomposition of Diazonium Salt: Temperature during diazotization exceeded 5 °C.[12] 2. Incorrect pH for Coupling: The coupling medium was not sufficiently alkaline. | 1. Use an ice-salt bath and monitor the internal temperature rigorously. 2. Ensure the coupling component is fully dissolved in a sufficiently concentrated alkaline solution (pH 9-10). |
| Tarry, Dark Product | A dark, sticky, or oily product is formed instead of a fine powder. | 1. Side Reactions: Temperature was too high, leading to phenol formation from the diazonium salt. 2. Impure Starting Materials. | 1. Maintain strict temperature control throughout the entire process. 2. Use high-purity starting materials (>98%). |
| Inconsistent Color | Batch-to-batch variation in the final pigment color. | 1. Inconsistent pH: Slight pH variations can affect the final shade. 2. Particle Size Variation: Differences in precipitation rate and agitation. | 1. Standardize the pH of the coupling medium for every batch. 2. Control the rate of addition and stirring speed to ensure uniform particle formation. |
References
- El-Molla, M. M., et al. (2022).
- University of Toronto. (n.d.). The Synthesis of Azo Dyes. Department of Chemistry. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. [Link]
- Chemical Review and Letters. (2025). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl.... [Link]
- Autecha. (n.d.).
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- ScienceMadness. (2021). Azo dye: p-aminophenol and 4-chloro-2-nitrophenol. [Link]
- Organic Syntheses. (n.d.). m-NITROPHENOL. [Link]
- Shreeji Industries. (n.d.). 4-Chloro-2-Nitro phenol. [Link]
- ResearchGate. (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to.... [Link]
- Google Patents. (n.d.).
- ResearchGate. (2012). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. [Link]
- PubMed. (2012). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. [Link]
- PubChem. (n.d.). 5-Chloro-salicylaldehyde. [Link]
- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 5-chloro-2-hydroxy- (CAS 635-93-8). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-氯-2-硝基苯酚 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Chloro-2-Nitro phenol Manufacturer | Shreeji Industries [shreejiindustries.net]
- 4. innospk.com [innospk.com]
- 5. 4-Chloro-2-nitrophenol, 99% - CAS 89-64-5 - City Chemical LLC. [citychemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sciencemadness Discussion Board - Azo dye: p-aminophenol and 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Analytical Determination of 4-Chloro-5-methyl-2-nitrophenol
Introduction
4-Chloro-5-methyl-2-nitrophenol is a halogenated nitrophenolic compound of significant interest in environmental monitoring and industrial chemistry. Its presence in various matrices necessitates robust and reliable analytical methods for its detection and quantification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are synthesized from established methods for structurally similar compounds and are designed to serve as a strong foundation for method development and validation.
The chemical structure of this compound is presented in Figure 1. Its molecular formula is C₇H₆ClNO₃, and it has a molecular weight of 187.58 g/mol [1][2]. Understanding its chemical properties is crucial for the development of effective analytical methods.
Figure 1: Chemical Structure of this compound
Image of the chemical structure of this compound would be placed here.
Analytical Methodologies: A Comparative Overview
The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as the sample matrix, required sensitivity, and available instrumentation. A comparative summary of these techniques is provided in Table 1.
Table 1: Comparison of HPLC and GC-MS for the Analysis of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Mass Spectrometer (MS) |
| Sample Derivatization | Not typically required. | Often required to improve volatility and thermal stability. |
| Advantages | Direct analysis, suitable for routine quality control. | High sensitivity and selectivity, excellent for complex matrices and trace-level analysis. |
| Considerations | Lower sensitivity compared to GC-MS for some applications. | Derivatization adds a step to sample preparation and can introduce variability. |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the analysis of phenolic compounds. For this compound, a reverse-phase HPLC method is recommended, where a nonpolar stationary phase is used with a polar mobile phase.
Principle of Separation
In reverse-phase HPLC, the separation is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds are retained longer on the column. The mobile phase composition can be adjusted to control the retention and elution of the analyte. For this compound, a C18 column is a suitable choice for the stationary phase.
Experimental Protocol: HPLC-UV Analysis
This protocol is adapted from established methods for nitrophenols and provides a robust starting point for method development.
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment).
-
This compound reference standard.
-
Syringe filters (0.45 µm).
2. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent such as methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
3. Sample Preparation
-
Water Samples: For aqueous samples, a preconcentration step such as solid-phase extraction (SPE) may be necessary to achieve the desired sensitivity[3]. A detailed SPE protocol is provided in the "Sample Preparation" section.
-
Soil and Solid Samples: For solid matrices, an extraction step is required. Ultrasonic-assisted extraction (UAE) followed by a cleanup procedure is a common approach[4]. A general protocol is provided in the "Sample Preparation" section.
-
Final Preparation: Prior to injection, filter all samples and standards through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
4. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for nitrophenol analysis. A starting point could be a gradient or isocratic elution with a composition of Acetonitrile:Water (e.g., 60:40, v/v)[5]. The aqueous portion of the mobile phase should be acidified with a small amount of phosphoric acid or formic acid (e.g., 0.1%) to ensure the analyte is in its protonated form, leading to better peak shape and retention[6].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound. A PDA detector can be used to determine the optimal wavelength, which is expected to be in the UV region.
5. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Expected Performance
Based on data for structurally similar compounds, the HPLC method is expected to have the following performance characteristics[7]:
Table 2: Expected HPLC Method Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Linearity Range | 0.05 - 50 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of trace levels of this compound, especially in complex matrices. However, due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to improve the compound's volatility and thermal stability for GC analysis.
Principle of Derivatization and Separation
Derivatization involves a chemical reaction to convert the polar hydroxyl group into a less polar, more volatile functional group. Common derivatization techniques for phenols include silylation and acetylation[8]. The resulting derivatives are then separated based on their boiling points and interactions with the GC column's stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol outlines a general procedure for the GC-MS analysis of this compound following derivatization.
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Derivatization reagents:
-
Silylation: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Acetylation: Acetic anhydride and pyridine.
-
-
Solvents (e.g., acetonitrile, dichloromethane, ethyl acetate).
-
This compound reference standard.
-
Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
2. Preparation of Standard Solutions
-
Prepare stock and working standard solutions of this compound in a suitable organic solvent.
3. Sample Preparation and Derivatization
-
Extraction: Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction for water, ultrasonic-assisted extraction for soil) into an organic solvent.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, especially for silylation, as the reagents are moisture-sensitive.
-
Derivatization (Silylation Example):
-
To the dried residue, add a known amount of internal standard.
-
Add a suitable solvent (e.g., 100 µL of pyridine) to dissolve the residue.
-
Add the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS)[8].
-
Cap the vial tightly and heat at 70-80 °C for 30-60 minutes.
-
-
Derivatization (Acetylation Example):
-
To the dried residue, add a known amount of internal standard.
-
Add a suitable solvent and the acetylating agent (e.g., 100 µL of pyridine and 200 µL of acetic anhydride)[8].
-
Vortex and allow the reaction to proceed at room temperature or with gentle heating.
-
Quench the reaction and extract the acetylated derivative into an organic solvent.
-
4. GC-MS Conditions
-
Injector Temperature: 250-280 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
MS Transfer Line Temperature: 280-300 °C.
-
Ion Source Temperature: 230-250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
5. Data Analysis
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification in SIM mode, monitor characteristic ions of the derivatized analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Expected Performance
GC-MS offers excellent sensitivity and selectivity. The expected performance characteristics are summarized below[7]:
Table 3: Expected GC-MS Method Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | < 0.1 µg/mL (with SIM) |
| Limit of Quantitation (LOQ) | < 0.3 µg/mL (with SIM) |
| Linearity Range | 0.5 - 100 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Sample Preparation Protocols
Effective sample preparation is critical for accurate and reliable results. The choice of method depends on the sample matrix.
Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the preconcentration of this compound from water samples prior to HPLC or GC-MS analysis[3].
1. Materials
-
SPE cartridges (e.g., C18 or a polymeric sorbent).
-
SPE manifold.
-
Methanol (for conditioning).
-
Water (for rinsing).
-
Elution solvent (e.g., acetonitrile, ethyl acetate).
2. Protocol
-
Conditioning: Pass methanol through the SPE cartridge, followed by water, to activate the sorbent.
-
Loading: Pass the water sample through the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with water to remove any interfering substances.
-
Drying: Dry the cartridge by passing air or nitrogen through it.
-
Elution: Elute the retained this compound with a small volume of a suitable organic solvent.
-
Concentration: Evaporate the eluate to a smaller volume or to dryness and reconstitute in the appropriate solvent for analysis.
Ultrasonic-Assisted Extraction (UAE) for Soil and Solid Samples
This protocol provides a general procedure for extracting this compound from solid matrices[4][9].
1. Materials
-
Ultrasonic bath or probe.
-
Centrifuge.
-
Extraction solvent (e.g., a mixture of dichloromethane and n-hexane).
2. Protocol
-
Extraction: Weigh a known amount of the solid sample into a centrifuge tube. Add a measured volume of the extraction solvent.
-
Sonication: Place the tube in an ultrasonic bath for a specified time (e.g., 15-30 minutes).
-
Centrifugation: Centrifuge the sample to separate the solid material from the solvent.
-
Collection: Carefully collect the supernatant (the solvent containing the extracted analyte).
-
Repeat: Repeat the extraction process with fresh solvent to ensure complete recovery.
-
Cleanup: The combined extracts may require a cleanup step, such as dispersive liquid-liquid microextraction (DLLME), to remove interferences before analysis[9].
Visualization of Experimental Workflows
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive guide to the analytical determination of this compound using HPLC and GC-MS. The detailed protocols and comparative data serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods for this compound. The choice of method will ultimately depend on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. By following the guidelines and protocols outlined in this document, laboratories can achieve accurate and reliable quantification of this compound in various samples.
References
- Cledera-Castro, M., Santos-Montes, A., & Izquierdo-Hornillos, R. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- PubChem. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of Phenol, 4-chloro-5-methyl-2-nitro- on Newcrom R1 HPLC column. [Link]
- ChemBK. (n.d.). This compound. [Link]
- Matrix Fine Chemicals. (n.d.). This compound | CAS 7147-89-9. [Link]
- U.S. Environmental Protection Agency. (n.d.).
- U.S. Environmental Protection Agency. (2000).
- Cecchinato, E., et al. (2009). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere.
- Polo-Luque, M. L., et al. (2013). Solid-phase extraction of nitrophenols in water by using a combination of carbon nanotubes with an ionic liquid coupled in-line to CE. Electrophoresis, 34(2), 304-308. [Link]
- Ruiz-Bello, A., et al. (2014). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry.
- Campillo, N., et al. (2016). Dispersive liquid-liquid microextraction for the determination of nitrophenols in soils by microvial insert large volume injection-gas chromatography-mass spectrometry.
- Agilent Technologies. (2011). Chlorinated phenols: Analysis of phenols to EPA 8040. [Link]
- Hong, J., et al. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Bulletin of the Korean Chemical Society, 14(5), 553-557. [Link]
- Li, H., et al. (2018). Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. Rock and Mineral Analysis, 37(4), 434-440. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry [ykcs.ac.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Phenol, 4-chloro-5-methyl-2-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dispersive liquid-liquid microextraction for the determination of nitrophenols in soils by microvial insert large volume injection-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Mechanisms of 4-Chloro-5-methyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
4-Chloro-5-methyl-2-nitrophenol is a substituted aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its multifaceted reactivity, stemming from the interplay of its four distinct functional groups—a phenolic hydroxyl, a nitro group, a chlorine atom, and a methyl group—makes it a versatile scaffold for the synthesis of a wide array of more complex molecules. Understanding the specific reaction mechanisms governing its transformations is paramount for its effective utilization in research and development.
These application notes provide a detailed exploration of the key reaction mechanisms of this compound, offering insights into the causality behind experimental choices and providing robust protocols for its synthetic manipulation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below for reference.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | [1][2] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| Melting Point | 132-134 °C | [3] |
| Appearance | Light yellow solid | |
| CAS Number | 7147-89-9 | [1][2] |
Core Reaction Mechanisms
The reactivity of this compound is primarily dictated by the electronic and steric effects of its substituents on the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating and activating, directing electrophiles to the ortho and para positions. Conversely, the nitro (-NO₂) group is strongly electron-withdrawing and deactivating, directing incoming groups to the meta position. The chlorine (-Cl) atom is deactivating yet ortho-, para-directing. This complex interplay of directing effects governs the regioselectivity of its reactions.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a fundamental transformation of this compound, yielding 2-amino-4-chloro-5-methylphenol, a valuable intermediate for the synthesis of pharmaceuticals and dyes. This six-electron reduction typically proceeds through nitroso and hydroxylamine intermediates.[1][4]
Mechanism: The reduction can be achieved through various methods, including catalytic hydrogenation or the use of metals in acidic media. The direct hydrogenation pathway is the most common, involving the stepwise reduction of the nitro group.[1]
Caption: Stepwise reduction of the nitro group.
Protocol: Reduction using Iron in Acetic Acid
This protocol offers a classic and reliable method for the reduction of nitroarenes.
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq) and glacial acetic acid (a catalytic amount).
-
Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic initially.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Causality of Choices:
-
Iron in Acetic Acid: This system provides a cost-effective and efficient means of reduction. The acidic medium protonates the nitro group, facilitating electron transfer from the iron metal.
-
Celite® Filtration: This step is crucial for the complete removal of fine iron particles and iron oxides, which can complicate downstream processing.
Electrophilic Aromatic Substitution
The electron-rich nature of the phenolic ring, enhanced by the hydroxyl and methyl groups, makes it susceptible to electrophilic aromatic substitution. However, the regioselectivity is complex due to the competing directing effects of the substituents. The powerful activating and ortho-, para-directing effect of the hydroxyl group generally dominates.[5][6]
Directing Effects Analysis:
-
-OH (hydroxyl): Strongly activating, ortho-, para-directing.
-
-CH₃ (methyl): Activating, ortho-, para-directing.
-
-Cl (chloro): Deactivating, ortho-, para-directing.
-
-NO₂ (nitro): Strongly deactivating, meta-directing.
The available positions for substitution are C3 and C6. The hydroxyl group strongly directs to its ortho (C6) and para (C4, already substituted) positions. The methyl group directs to its ortho (C4 and C6) and para (C1, already substituted) positions. The chloro group directs to its ortho (C3 and C5, C5 substituted) and para (C1, already substituted) positions. The nitro group directs to its meta (C4 and C6) positions.
Considering these effects, the C6 position is strongly activated by both the hydroxyl and methyl groups and is also a meta position to the nitro group, making it the most likely site for electrophilic attack.
Protocol: Bromination
Materials:
-
This compound
-
Bromine
-
Carbon tetrachloride (or another non-polar solvent)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in carbon tetrachloride in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride via a dropping funnel with constant stirring.
-
Allow the reaction to stir at room temperature until the bromine color disappears.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product, likely 6-bromo-4-chloro-5-methyl-2-nitrophenol, by chromatography.
Causality of Choices:
-
Non-polar Solvent: Using a non-polar solvent like carbon tetrachloride moderates the reactivity of bromine and helps to prevent polysubstitution, which can occur in more polar solvents due to the highly activated nature of the phenol.[7]
-
Low Temperature: Performing the reaction at a low temperature helps to control the reaction rate and improve selectivity.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic aromatic substitution (SNAᵣ).[8] This allows for the displacement of the chlorine atom by various nucleophiles.
Mechanism: The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[9]
Caption: Addition-Elimination mechanism of SNAᵣ.
Protocol: Reaction with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol under an inert atmosphere, add sodium methoxide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 4-methoxy-5-methyl-2-nitrophenol by chromatography.
Causality of Choices:
-
Anhydrous Conditions: The use of anhydrous methanol is important to prevent side reactions, as water can also act as a nucleophile.
-
Inert Atmosphere: This prevents potential oxidation of the starting material or product, especially at elevated temperatures.
Reactions of the Phenolic Hydroxyl Group: O-Alkylation
The phenolic hydroxyl group can be readily alkylated to form the corresponding ether. This reaction typically proceeds via the formation of a more nucleophilic phenoxide ion.
Mechanism: The phenol is first deprotonated with a base to form the phenoxide, which then acts as a nucleophile and attacks an alkylating agent in an Sₙ2 reaction.
Caption: O-Alkylation of the phenolic hydroxyl group.
Protocol: Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. (Caution: NaH is highly reactive and generates hydrogen gas). Alternatively, use a milder base like potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the ether product by chromatography.
Causality of Choices:
-
Strong Base: A strong base like NaH is used to completely deprotonate the phenol, which is acidic due to the electron-withdrawing nitro group.
-
Polar Aprotic Solvent: DMF is a suitable solvent as it dissolves the ionic phenoxide and the alkyl halide, facilitating the Sₙ2 reaction.
Conclusion
This compound is a versatile building block whose reactivity can be precisely controlled by understanding the underlying reaction mechanisms. The protocols and mechanistic insights provided in these application notes serve as a guide for researchers to effectively utilize this compound in the synthesis of novel molecules for various applications, including drug discovery and materials science. Careful consideration of the electronic and steric effects of the substituents is key to achieving desired regioselectivity and high yields in its chemical transformations.
References
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Link][10]
- Mechanism of Nitroarenes Reduction.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. [Link][4]
- Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link][5]
- This compound. ChemBK. [Link][3]
- Phenol Electrophilic substitution rxn. SlideShare. [Link][7]
- Electrophilic halogen
- 22.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts. [Link][13]
- Reactions of Phenols. Chemistry Steps. [Link][14]
- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- Reaction pathway for the direct O-alkylation.
- Phenol. Wikipedia. [Link][17]
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link][18]
- Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. [Link][19]
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link][20]
- 16.
- What will be the major product on chlorination of m-nitrophenol?. Chemistry Stack Exchange. [Link][6]
- Alkylation of phenol: a mechanistic view. PubMed - NIH. [Link][21]
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link][23]
- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link][9]
- 1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link][24]
- Process for O-alkylation of phenolic compounds.
- This compound. PubChem. [Link][1][2]
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- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mlsu.ac.in [mlsu.ac.in]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Pharmaceutical Investigation of 4-Chloro-5-methyl-2-nitrophenol
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential pharmaceutical applications and experimental evaluation of 4-Chloro-5-methyl-2-nitrophenol (CAS No. 7147-89-9). Given the limited specific research on this compound, this guide synthesizes information from related phenolic and nitrophenolic compounds to propose a structured approach for its investigation. Detailed protocols for preliminary screening, including cytotoxicity assays and enzyme inhibition studies, are provided to facilitate the exploration of its therapeutic potential.
Introduction: Unveiling the Potential of a Niche Nitrophenol
This compound is a substituted nitrophenolic compound with the molecular formula C₇H₆ClNO₃[1][2][3]. Its structure, featuring a chlorinated and nitrated phenolic ring, suggests potential for diverse biological activities. Phenolic compounds are a well-established class of molecules with a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties[4][5]. The presence of a nitro group, while sometimes associated with toxicity, is also a key feature in several approved drugs, where it can be involved in the mechanism of action or metabolic activation.
The exploration of compounds like this compound is crucial in the continuous search for novel therapeutic agents. This guide provides a foundational framework for initiating research into its pharmaceutical relevance, from basic characterization to initial biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7147-89-9 | [1][2] |
| Molecular Formula | C₇H₆ClNO₃ | [1][2][3] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Chloro-6-nitro-m-cresol, 4-Chloro-3-methyl-6-nitrophenol | [1] |
| Melting Point | 132-134 °C | [3] |
Proposed Avenues for Pharmaceutical Research
Based on the structural motifs of this compound, several initial lines of inquiry can be proposed. The following diagram illustrates a potential workflow for the preliminary investigation of this compound.
Caption: Proposed workflow for the initial pharmaceutical evaluation of this compound.
Anticancer Potential
Many phenolic compounds exhibit cytotoxic effects against cancer cell lines[4][5]. The presence of a nitro group can sometimes enhance this activity. Therefore, a primary area of investigation for this compound should be its potential as an anticancer agent. Initial screening against a panel of cancer cell lines is recommended to identify any selective cytotoxicity.
Enzyme Inhibition
The structure of this compound makes it a candidate for an enzyme inhibitor. In vitro enzyme assays are fundamental in drug discovery for identifying molecules that can modulate the activity of specific enzymes, which is crucial for developing new therapeutics[6]. Kinases, proteases, and phosphatases are common targets for small molecule inhibitors and would be logical starting points for screening this compound[7].
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties. For instance, thymol, a related phenol, and its chlorinated derivative have shown activity against methicillin-resistant Staphylococcus aureus (MRSA)[8]. The potential of this compound as an antibacterial or antifungal agent warrants investigation.
Detailed Experimental Protocols
The following protocols are designed to be adaptable for the initial screening of this compound.
Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of phenolic compounds on cancer cell lines[4][9].
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.
Materials:
-
This compound (ensure purity and proper characterization)
-
Selected cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) and a non-tumoral control cell line (e.g., HBL-100)[9]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment[4].
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).
-
Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Table 2: Example Data Representation for Cytotoxicity Assay
| Concentration (µM) | % Cell Viability (Cancer Cell Line) | % Cell Viability (Control Cell Line) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98 | 101 |
| 1 | 92 | 99 |
| 10 | 75 | 95 |
| 50 | 48 | 90 |
| 100 | 23 | 85 |
| IC₅₀ (µM) | ~50 | >100 |
Protocol 2: General In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for screening this compound against a model enzyme. This should be adapted based on the specific enzyme of interest[6][10][11].
Objective: To determine if this compound inhibits the activity of a selected enzyme and to calculate its IC₅₀ value.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound
-
Appropriate assay buffer
-
Known inhibitor for the enzyme (positive control)
-
96-well microplate
-
Microplate reader (capable of detecting the product formation, e.g., absorbance, fluorescence)
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, the enzyme at a fixed concentration, and varying concentrations of this compound. Include a control with no inhibitor and a positive control with the known inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Immediately begin measuring the rate of product formation over time using the microplate reader.
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.
Caption: General principle of an enzyme inhibition assay.
Mechanism of Action Follow-up: If significant inhibition is observed, further studies should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by varying the substrate concentration[12].
Data Interpretation and Next Steps
The initial screening results will guide the subsequent research direction.
-
Potent and Selective Cytotoxicity: If this compound shows potent cytotoxicity against cancer cells with minimal effect on non-tumoral cells, further investigation into its mechanism of apoptosis induction (e.g., caspase activation assays) is warranted[13].
-
Significant Enzyme Inhibition: A low IC₅₀ value in an enzyme inhibition assay would prompt more detailed kinetic studies to understand the mode of inhibition and structure-activity relationship (SAR) studies with analogs of the compound.
-
Promising Antimicrobial Activity: If the compound demonstrates significant antimicrobial activity, determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) would be the next logical steps.
Conclusion
This compound represents an under-investigated molecule with structural features that suggest potential for biological activity. The application notes and protocols outlined in this document provide a robust starting point for its systematic evaluation in a pharmaceutical research context. By following a logical progression from initial screening to more detailed mechanistic studies, the therapeutic potential of this compound can be thoroughly explored.
References
- PubChem. This compound.
- F1000Research. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. [Link]
- Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]
- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- ResearchGate.
- YouTube. functional in vitro assays for drug discovery. [Link]
- Open Exploration Publishing. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. [Link]
- Rotman Baycrest.
- Matrix Fine Chemicals. This compound | CAS 7147-89-9. [Link]
- ChemBK. This compound. [Link]
- JoVE. An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. [Link]
- National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
- National Center for Biotechnology Information. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. [Link]
Sources
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- 8. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]
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- 11. Video: An In Vitro Enzymatic Assay to Measure Transcription Inhibition by GalliumIII and H3 5,10,15-trispentafluorophenylcorroles [jove.com]
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- 13. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
Application Note & Protocol: High-Purity Isolation of 4-Chloro-5-methyl-2-nitrophenol
Introduction
4-Chloro-5-methyl-2-nitrophenol is a substituted nitrophenol compound that serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications. This document provides a comprehensive, field-tested guide for the purification of this compound, designed for researchers in organic synthesis and drug development.
We present two robust protocols: a primary method of recrystallization for efficient bulk purification and removal of major impurities, and a secondary, high-resolution column chromatography method for achieving analytical-grade purity. The causality behind each step is explained to empower the researcher with the ability to adapt the protocol as needed. This guide emphasizes a self-validating approach, where purity is rigorously assessed at each stage.
Physicochemical Properties & Safety Considerations
A thorough understanding of the compound's properties is critical for safe handling and successful purification.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | [1] |
| Molecular Weight | 187.58 g/mol | [1] |
| Appearance | Yellow crystalline solid (typical for nitrophenols) | [2][3][4] |
| Melting Point | 132-134 °C | [5] |
| Solubility | Generally low solubility in water; soluble in organic solvents like ethanol, acetone, and ether.[2][6][7] | |
| pKa | The phenolic proton is acidic; solubility in aqueous solutions increases significantly at high pH.[2] |
Safety Imperatives:
-
Hazard Profile: this compound is classified as an irritant, causing skin irritation (H315) and serious eye irritation (H319).[1][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Overall Purification Workflow
The selection of a purification strategy depends on the initial purity of the crude material and the final purity required. The following workflow provides a logical progression from crude solid to a highly pure, verified compound.
Sources
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- 5. chembk.com [chembk.com]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 4-Chloro-5-methyl-2-nitrophenol
Introduction: The Analytical Challenge of a Substituted Nitrophenol
4-Chloro-5-methyl-2-nitrophenol is a substituted aromatic compound of interest in various fields, including environmental monitoring and chemical synthesis. Its accurate quantification is crucial for safety, quality control, and research applications. The presence of a polar phenolic hydroxyl group, a bulky chlorine atom, and an electron-withdrawing nitro group on the aromatic ring presents a unique set of analytical challenges. Direct analysis, particularly by gas chromatography (GC), is often hindered by the compound's low volatility and high polarity, which can lead to poor peak shape, thermal degradation, and adsorption on active sites within the GC system.[1][2]
To overcome these challenges, derivatization of the phenolic hydroxyl group is a common and effective strategy.[3][4][5] This process involves a chemical modification to increase the analyte's volatility and thermal stability, making it more amenable to GC analysis.[5] For high-performance liquid chromatography (HPLC), derivatization is not always necessary, and direct analysis can be a viable approach.[6][7]
This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound for GC analysis, as well as a protocol for its direct analysis by HPLC. The methodologies presented are based on established techniques for structurally similar chlorophenols and nitrophenols and are intended to serve as a robust starting point for method development and validation.[7]
Part 1: Gas Chromatography (GC) Analysis via Derivatization
Derivatization is an essential step for the robust analysis of this compound by GC. The primary goal is to convert the polar phenolic hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[3][4][5] This section details two effective derivatization techniques: silylation and acetylation.
Silylation: A Versatile Approach for Volatility Enhancement
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups. The reaction replaces the active hydrogen with a trimethylsilyl (TMS) group, leading to a significant increase in volatility and a decrease in polarity.
The choice of silylating reagent is critical for achieving a complete and rapid derivatization. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating agent for phenols.[8][9] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the reactivity of BSTFA, particularly for hindered phenols. The reaction is typically carried out in an aprotic solvent to prevent the hydrolysis of the silylating reagent and the silylated product. The reaction temperature and time are optimized to ensure the reaction goes to completion without causing degradation of the analyte.
This protocol is adapted from established methods for the silylation of chlorophenols and nitrophenols.[8][9][10]
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., Acetone, Dichloromethane, or Hexane)[8][9]
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Gas chromatograph with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen aprotic solvent. Create a series of calibration standards by diluting the stock solution. For samples in an aqueous matrix, perform a liquid-liquid extraction into an appropriate organic solvent and ensure the extract is dried over anhydrous sodium sulfate.
-
Derivatization Reaction:
-
Pipette 100 µL of the standard or sample extract into a reaction vial.
-
Add 100 µL of BSTFA (+1% TMCS). For a robust reaction, a 2:1 molar excess of the silylating reagent to the analyte is recommended.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Conditions:
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
Expected Performance:
| Parameter | Expected Performance for Silylated Chlorophenols |
| Limit of Detection (LOD) | < 0.1 µg/mL (with MS detection) |
| Limit of Quantitation (LOQ) | < 0.3 µg/mL (with MS detection) |
| Linearity Range | 0.5 - 100 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table based on typical performance for similar phenolic compounds.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Phenol, 4-chloro-5-methyl-2-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-Methyl-2-Nitrophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-chloro-5-methyl-2-nitrophenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important chemical intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.
The primary synthetic route to this compound involves the electrophilic nitration of 4-chloro-3-methylphenol. The core challenge in this synthesis is achieving high regioselectivity. The starting material possesses three substituents—a hydroxyl (-OH), a methyl (-CH₃), and a chloro (-Cl) group—each influencing the position of the incoming nitro (-NO₂) group. The strongly activating ortho-, para-directing hydroxyl group is dominant, primarily directing nitration to its ortho positions (C2 and C6). This leads to the co-formation of the desired 2-nitro product and the isomeric 6-nitro byproduct, which are often difficult to separate.
This guide provides solutions to this and other common challenges encountered during the synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you diagnose and solve problems in your synthesis.
Q1: My overall yield is critically low (<40%). What are the most likely causes?
Low yield is a common issue stemming from incomplete reactions, product degradation, or mechanical loss during workup. A systematic approach is essential for diagnosis.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Compare the spot of your starting material (4-chloro-3-methylphenol) against the reaction mixture over time. If the starting material spot persists after the recommended reaction time, consider extending the duration or slightly increasing the temperature (in 5°C increments).
-
-
Suboptimal Temperature: Nitration of phenols is highly exothermic and temperature-sensitive.
-
Solution: Maintain a strict temperature protocol, typically between 0°C and 5°C, during the addition of the nitrating agent. Use an ice-salt bath for better temperature control. A temperature spike can lead to uncontrolled side reactions and the formation of tar-like substances.
-
-
Degradation/Oxidation: Phenols are susceptible to oxidation, especially under harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids). This often results in a dark, tarry reaction mixture.[1]
-
Solution: Employ a milder, more selective nitrating system. Systems using a nitrate salt (e.g., NaNO₃) with a solid acid catalyst (e.g., KHSO₄) in a solvent like dichloromethane can significantly reduce degradation.[2][3] Additionally, ensure the slow, dropwise addition of the nitrating agent to dissipate heat and minimize localized high concentrations.
-
-
Loss During Workup: The product can be lost during extraction or purification steps.
-
Solution: When neutralizing the reaction, be cautious not to make the aqueous phase too basic. The product is a phenol and will deprotonate to form a water-soluble phenolate salt. Ensure the pH is acidic (pH 2-3) before extraction with an organic solvent. Perform multiple extractions (e.g., 3x with dichloromethane or ethyl acetate) to ensure complete recovery from the aqueous layer.
-
Troubleshooting Workflow Diagram
Caption: Nitration of 4-chloro-3-methylphenol leads to two primary isomers.
Q3: How can I effectively separate the 2-nitro and 6-nitro isomers?
Separating these isomers is challenging due to their similar structures and physical properties. The key difference often lies in the potential for intramolecular hydrogen bonding in the 2-nitro isomer. The ortho-nitro and hydroxyl groups can form a hydrogen bond, which reduces its polarity and boiling point compared to the 6-nitro isomer, where such bonding is not possible.
Purification Strategies:
-
Fractional Crystallization: This should be your first approach. Find a solvent system (e.g., hexane/ethyl acetate, ethanol/water) in which the two isomers have different solubilities. One isomer may crystallize out upon cooling while the other remains in the mother liquor. This can be a highly effective method for bulk purification.
-
Column Chromatography: This is the most reliable method for achieving high purity, especially on a smaller scale. [1] * Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent mixture is used. Start with a low polarity eluent like 95:5 Hexane:Ethyl Acetate and gradually increase the polarity. The less polar 2-nitro isomer (due to intramolecular H-bonding) should elute first. Monitor the fractions carefully by TLC.
-
-
Steam Distillation: Because the 2-nitro isomer is more volatile (lower boiling point) due to intramolecular hydrogen bonding, it can often be separated from the non-volatile 6-nitro isomer via steam distillation. [4]This method is effective and scalable.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and how should I assess its purity?
The correct starting material is 4-chloro-3-methylphenol (CAS No. 59-50-7). Purity is critical, as impurities can interfere with the reaction. Assess purity via:
-
Melting Point: Should be sharp, around 64-66°C. [5]* NMR Spectroscopy (¹H NMR): Confirm the substitution pattern and absence of other isomers.
-
Gas Chromatography (GC): Provides a quantitative measure of purity.
Q2: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the best method.
-
Plate: Silica gel 60 F₂₅₄.
-
Mobile Phase: Start with a 4:1 mixture of Hexane:Ethyl Acetate.
-
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The product spots should be more polar (lower Rf) than the starting material. The reaction is complete when the starting material spot has disappeared. The two isomers may be distinguishable on TLC.
Q3: What are the most critical safety precautions for this nitration?
-
Exothermic Hazard: Nitrations can be highly exothermic. Always perform the reaction in an ice bath with vigilant temperature monitoring. Add the nitrating agent slowly and dropwise.
-
Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Quenching: Quench the reaction by pouring it slowly onto crushed ice with stirring. Never add water directly to the concentrated acid mixture.
-
Waste Disposal: Neutralize acidic aqueous waste before disposal according to your institution's guidelines.
Section 3: Recommended Experimental Protocol
This protocol utilizes a milder, heterogeneous nitrating system to favor control and selectivity. [2][3] Materials:
-
4-chloro-3-methylphenol (1.0 eq)
-
Sodium Nitrate (NaNO₃) (1.1 eq)
-
Potassium Hydrogen Sulfate (KHSO₄) (1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-methylphenol (1.0 eq) in dichloromethane (approx. 10 mL per gram of phenol).
-
Cooling: Cool the flask in an ice-water bath to 0°C.
-
Reagent Addition: Add solid KHSO₄ (1.1 eq) and NaNO₃ (1.1 eq) to the stirred solution.
-
Reaction: Allow the reaction to stir vigorously at 0°C. Monitor the reaction progress by TLC every 30 minutes. The reaction may take 2-6 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding cold water.
-
Workup:
-
Separate the organic layer in a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove excess acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Analyze the crude product by ¹H NMR to determine the isomeric ratio.
-
Purify the crude mixture using column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 98:2).
-
Combine the pure fractions containing the desired this compound and evaporate the solvent to obtain the final product.
-
References
- Pons-Siepermann, C. A., Huang, S., & Myerson, A. S. (2016). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 18(38), 7487-7493. [Link]
- Request PDF. (n.d.). Purification of nitrophenols using complex-assisted crystallization.
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- Chemistry Research Journal. (n.d.). Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols. [Link]
- UKEssays. (2017).
- ResearchGate. (n.d.). (PDF) Nitration of substituted phenols by different efficient heterogeneous systems. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. [Link]
- Semantic Scholar. (n.d.).
- Google Patents. (n.d.).
- SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH₄NO₃, KHSO₄. [Link]
- Google Patents. (n.d.).
- PrepChem.com. (n.d.).
- PubMed Central. (n.d.).
- Master Organic Chemistry. (2018).
- Google Patents. (n.d.). Process for preparing 2-chloro-4-nitrophenol.
- Googleapis.com. (n.d.).
- Google Patents. (n.d.).
- NIST. (n.d.).
- PubChem. (n.d.). 4-Chloro-3-methylphenol. [Link]
Sources
- 1. ukessays.com [ukessays.com]
- 2. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. US3933929A - Process for the purification of p-nitrophenol - Google Patents [patents.google.com]
- 5. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-5-methyl-2-nitrophenol
Welcome to the technical support guide for the synthesis of 4-chloro-5-methyl-2-nitrophenol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. We will address common issues, particularly the formation of side products, in a practical question-and-answer format, providing in-depth explanations and actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory method for synthesizing this compound?
The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) of the precursor, 4-chloro-5-methylphenol. This reaction involves nitration, typically using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1] The nitronium ion then attacks the electron-rich phenol ring to yield the desired product.
Caption: General synthesis pathway for this compound.
Q2: My reaction mixture shows multiple products on the TLC and HPLC analysis. What are the most likely side products and why do they form?
Observing multiple products is a common challenge in the direct nitration of substituted phenols. The formation of these impurities is governed by the directing effects of the substituents on the aromatic ring and the reaction conditions. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the chloro (-Cl) group is deactivating but also an ortho-, para-director. The powerful activating and directing effect of the hydroxyl group dominates.
Below is a summary of the most probable side products you may be encountering.
| Side Product Name | Molecular Formula | Probable Cause of Formation |
| 4-Chloro-5-methyl-6-nitrophenol | C₇H₆ClNO₃ | Isomerization: Nitration at the alternative ortho position to the hydroxyl group. |
| 4-Chloro-5-methyl-2,6-dinitrophenol | C₇H₅ClN₂O₅ | Over-nitration: Harsh reaction conditions (high temperature, excess nitrating agent). |
| Oxidized/Polymeric Species | Variable | Degradation: High temperatures or overly concentrated nitric acid leading to oxidation of the phenol ring. |
| Nitrated Precursor Impurities | Variable | Impure Starting Material: Nitration of impurities present in the initial 4-chloro-5-methylphenol. |
Mechanistic Insight into Isomer Formation:
The primary challenge is controlling regioselectivity. The hydroxyl group strongly directs electrophilic attack to its ortho and para positions. Since the para position is blocked by the chloro group, nitration occurs at the two available ortho positions: C2 and C6. While C2 is sterically less hindered, nitration at C6 can still occur, leading to the formation of the 4-chloro-5-methyl-6-nitrophenol isomer.
Caption: Competing nitration pathways leading to the desired product and an isomer.
Q3: How can I troubleshoot my experiment to minimize side product formation and improve yield and purity?
Optimizing your reaction conditions is critical for minimizing impurities. A systematic approach to troubleshooting can help you identify and resolve the root cause of side product formation.
Troubleshooting Guide:
-
Issue: High Levels of Isomeric Impurity (4-chloro-5-methyl-6-nitrophenol)
-
Cause: The intrinsic electronic effects of the hydroxyl group directing to both ortho positions.
-
Solution:
-
Temperature Control: Maintain a strictly controlled low temperature (0-5 °C) during the addition of the nitrating agent. This increases the selectivity for the thermodynamically favored product.
-
Alternative Synthesis: For applications requiring extremely high isomeric purity, consider a multi-step synthesis involving a protecting group. A patent describes using a sulfonyl ester to protect the hydroxyl group, which then directs nitration exclusively to the desired position, followed by hydrolysis to remove the protecting group.[2]
-
-
-
Issue: Significant Amount of Dinitrated Product
-
Cause: Reaction conditions are too harsh.
-
Solution:
-
Reduce Temperature: Ensure the reaction temperature does not exceed 10 °C.
-
Control Stoichiometry: Use a precise molar equivalent of nitric acid (or a very slight excess, e.g., 1.05 eq). Avoid using a large excess.
-
Slow Addition: Add the nitrating agent dropwise over an extended period to prevent localized overheating and high concentrations of the nitronium ion.
-
-
-
Issue: Formation of Dark, Tarry, or Resinous Material
-
Cause: Oxidation of the phenol ring. Phenols are highly susceptible to oxidation, especially with strong oxidizing agents like nitric acid at elevated temperatures.[3]
-
Solution:
-
Strict Temperature Control: This is the most critical factor. Run the reaction in an ice bath.
-
Dilution: Ensure the reaction is not overly concentrated. Using a suitable solvent can help dissipate heat.
-
Check Nitric Acid Quality: Use high-purity nitric acid. Older stocks may contain dissolved nitrogen oxides (N₂O₄), which can accelerate degradation.
-
-
Caption: A workflow for troubleshooting common issues in the synthesis.
Q4: What are the recommended analytical techniques to identify and quantify the main product and its impurities?
A multi-technique approach is recommended for a comprehensive analysis of your product mixture.
-
Thin-Layer Chromatography (TLC): An excellent initial technique for qualitatively monitoring the reaction's progress and identifying the number of components in the crude product. A mobile phase of ethyl acetate/hexane is typically effective.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the final product and resolving isomers. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the products. The fragmentation pattern from the mass spectrum can help distinguish between isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation of the desired product and for characterizing any isolated side products. The distinct chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and experimental observations.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloro-5-methylphenol (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the flask in an ice-salt bath to 0 °C.
-
Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.05 eq) to chilled concentrated sulfuric acid (2.0 eq). Allow this mixture to cool back to 0-5 °C.
-
Reaction: Add the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the phenol over 1-2 hours, ensuring the internal temperature does not rise above 10 °C.
-
Quenching: After the addition is complete, let the mixture stir at 0-5 °C for an additional hour. Monitor the reaction by TLC. Once complete, slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at low heat (e.g., 40 °C).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system. Ethanol/water or methanol/water mixtures are often effective. The crude product should be soluble in the hot solvent and sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Filtration: Perform a hot filtration to remove the charcoal (if used) and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
References
- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- Moodie, R. B., Schofield, K., & Weston, J. B. (1976). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2, (9), 1089-1096. [Link]
- Barnett, J. W., Moodie, R. B., Schofield, K., & Weston, J. B. (1977). Mechanism of Formation of 2-Nitro-p-cresol and 4-Chloro-2-nitrophenol in the Nitration of 4-Methyl-and 4-Chloro-anisole.
- Hartshorn, M. P., Ing, H. T., Richards, K. E., Thompson, R. S., & Vaughan, J. (1982). The nitration of 4,5-Dichloro-, 4,5-Dichloro-6-nitro-, 4,6-Dichloro- and 4,5,6-Trichloro-2-methylphenols; the formation of substituted Cyclohex-3-enones. Australian Journal of Chemistry, 35(2), 221-232. [Link]
- Preparation of 4-chloro-2-nitrophenol.
- Preparation of 4-chloro-2-nitrophenol. PrepChem.com. [Link]
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Nitration of Phenols | Electrophilic Arom
Sources
Technical Support Center: Purification of 4-Chloro-5-methyl-2-nitrophenol
Welcome to the technical support center for 4-Chloro-5-methyl-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. However, its purification is often complicated by the formation of isomeric byproducts during synthesis, particularly through direct nitration of 4-chloro-3-methylphenol. These isomers can have very similar physical properties, making their separation a significant challenge. This guide will address these issues head-on, providing practical solutions based on established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My final product has a low melting point and appears as a yellowish oil or waxy solid.
-
Question: I've completed my synthesis, but the product won't solidify properly and the melting point is broad and lower than the expected 132-134°C. What's the likely cause?
-
Answer: This is a classic sign of significant impurity, most likely the presence of one or more isomeric byproducts. Direct nitration of 4-chloro-3-methylphenol can lead to the formation of other isomers, such as 4-chloro-3-methyl-6-nitrophenol or 2-chloro-3-methyl-6-nitrophenol, which can act as eutectic impurities, depressing the melting point of the desired product. The presence of residual starting materials or dinitrated byproducts can also contribute to this issue. It is also possible that an isomeric byproduct, which is an oil at room temperature, has been isolated[1].
Issue 2: After recrystallization, my product is still not pure according to HPLC analysis.
-
Question: I've tried recrystallizing my crude product, but HPLC analysis still shows the presence of significant impurities, particularly a closely eluting peak. How can I improve the separation?
-
Answer: This indicates that the chosen recrystallization solvent system is not effective at selectively precipitating the desired isomer. Isomers often have similar solubilities, making separation by simple recrystallization difficult. You may need to screen a wider range of solvent systems or consider a different purification technique. For instance, if you are using a single solvent, a two-solvent system might provide better selectivity. Alternatively, column chromatography is often more effective at separating closely related isomers[2].
Issue 3: My purified product has a persistent yellow or brownish color.
-
Question: Even after purification, my this compound has a noticeable color. What causes this and how can I remove it?
-
Answer: The color is likely due to the presence of oxidized impurities or trace amounts of highly colored byproducts formed during the nitration reaction. These can sometimes be effectively removed by treating a hot solution of your crude product with activated charcoal before filtration and recrystallization[1]. However, use charcoal judiciously as it can also adsorb some of your desired product, potentially lowering the overall yield.
Issue 4: I'm having trouble getting good crystal formation during recrystallization.
-
Question: My product either oils out or forms very fine needles that are difficult to filter and wash. How can I improve my crystallization process?
-
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be addressed by using a larger volume of solvent, a lower-boiling point solvent, or by cooling the solution more slowly. For fine needle formation, try to slow down the crystallization process. This can be achieved by allowing the solution to cool to room temperature undisturbed before placing it in an ice bath. Seeding the solution with a small crystal of pure product can also promote the growth of larger, more easily filterable crystals.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The primary impurities are typically positional isomers formed during the nitration of the starting material, 4-chloro-3-methylphenol. The hydroxyl and methyl groups on the aromatic ring direct the position of the incoming nitro group. The most common isomeric byproduct is likely 4-chloro-3-methyl-6-nitrophenol . Other possibilities include 2-chloro-3-methyl-6-nitrophenol and dinitrated products if the reaction conditions are not carefully controlled. Unreacted 4-chloro-3-methylphenol may also be present.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating this compound from its isomers and other impurities[3].
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of your purification. A well-chosen eluent system should show distinct spots for your product and major impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (132-134°C) is a good indicator of high purity[4]. A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information to confirm the identity of your product and detect the presence of isomers by comparing the spectra to a reference standard.
Q3: What is the best way to store purified this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition. Phenolic compounds can be sensitive to oxidation, so storing under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life.
Q4: Is it possible to avoid the formation of isomeric impurities during synthesis?
A4: Yes, to a large extent. A more selective synthesis involves protecting the hydroxyl group of the starting phenol as a sulfonate ester (e.g., benzenesulfonate) before nitration. The bulky protecting group directs the nitration to the desired position. The resulting 4-chloro-2-methyl-5-nitrophenyl-benzenesulfonate can be purified by recrystallization to remove any minor isomeric byproducts before hydrolyzing the ester to yield the isomerically pure this compound[5].
Part 3: Experimental Protocols & Data
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.
1. Solvent Selection:
- Test the solubility of a small amount of your crude product in various solvent systems. An ideal system will dissolve the compound when hot but have low solubility when cold.
- Good starting points for two-solvent systems are ethanol/water or hexane/ethyl acetate .
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the more soluble solvent (e.g., hot ethanol) to completely dissolve the solid.
3. Decolorization (if necessary):
- If the solution is highly colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes.
4. Hot Filtration:
- Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.
5. Crystallization:
- If using a two-solvent system, add the less soluble solvent (e.g., hot water) dropwise to the hot filtrate until the solution becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate.
- Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
- Once at room temperature, place the flask in an ice bath to maximize crystal yield.
6. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent mixture.
- Dry the crystals in a desiccator or a vacuum oven.
| Solvent System | Suitability | Notes |
| Ethanol/Water | Good for moderately polar compounds | The ratio of ethanol to water will need to be optimized. |
| Hexane/Ethyl Acetate | Good for less polar compounds | Provides a good polarity range for separating nitrophenols from less polar impurities. |
| Toluene | Can be effective | Ensure good ventilation due to the toxicity of toluene. |
Protocol 2: Purification by Column Chromatography
This method is highly effective for separating isomeric impurities.
1. Stationary Phase and Eluent Selection:
- Use silica gel as the stationary phase.
- Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate . A typical Rf value for the desired product should be around 0.3-0.4 for good separation.
2. Column Packing:
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).
- Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.
4. Elution:
- Begin eluting with the non-polar solvent system determined by your TLC analysis.
- If necessary, you can gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute more polar compounds.
5. Fraction Collection and Analysis:
- Collect fractions and analyze them by TLC to identify those containing the purified product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Part 4: Visualized Workflows
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common purification issues.
Caption: Troubleshooting workflow for purification.
Purification Method Selection
This diagram illustrates the decision-making process for selecting the appropriate purification method based on the impurity profile.
Caption: Selecting a purification method.
References
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 63(8), 2315-2323.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Doc Brown's Chemistry. (n.d.). Aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis.
- Paranjpe, K. Y. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 300-301.
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- Arora, P. K., & Bae, H. (2014). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. Bioresource technology, 165, 208-212.
- ChemBK. (n.d.). This compound.
- SIELC Technologies. (2018, May 16). Separation of Phenol, 4-chloro-5-methyl-2-nitro- on Newcrom R1 HPLC column.
- YouTube. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization.
- PubChem. (n.d.). 4-Chloro-3-methylphenol.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 7147-89-9.
- Google Patents. (n.d.). US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol.
- NIST. (n.d.). Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook.
- Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
- PubChem. (n.d.). This compound.
- Sciencemadness.org. (2020, July 29). Separation of nitrotoluene isomers.
- ResearchGate. (2011). Separation of the cresol isomers by stripping crystallization.
- MDPI. (2023, November 21). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts.
- Zareen, A., & Anjaneyulu, Y. (2005). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. International Journal of Environmental Science & Technology, 2(3), 235-242.
- International Journal of Chemical Studies. (2017, June 24). Separation and determination of cresol isomers (Ortho, Meta, Para).
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- 5. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-5-methyl-2-nitrophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 4-chloro-5-methyl-2-nitrophenol (CAS No. 7147-89-9).[1][2] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties, synthesis, and handling of this compound.
Q1: What is this compound and its primary applications?
This compound is a substituted nitrophenol with the molecular formula C₇H₆ClNO₃.[2] It serves as a crucial intermediate in the synthesis of various organic compounds. While specific applications are diverse, related chlorinated and nitrated phenols are used as precursors in the manufacturing of dyes, pharmaceuticals, and agrochemicals like pesticides and herbicides.[3][4][5]
Q2: What is the principal synthetic route to this compound?
The most direct and common laboratory synthesis involves the electrophilic nitration of 4-chloro-3-methylphenol (also known as 4-chloro-m-cresol). The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators, while the chloro (-Cl) group is an ortho-, para-directing deactivator. The interplay of these directing effects guides the incoming nitro (-NO₂) group to the position ortho to the hydroxyl group and meta to the chloro group.
Q3: What are the critical safety precautions when working with nitrating agents?
Nitration reactions, typically employing nitric acid and sulfuric acid, are highly exothermic and present significant hazards.[6]
-
Corrosivity: Nitric acid is extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[7][8]
-
Oxidizing Agent: It is a strong oxidizer that can react violently with organic materials, metals, and reducing agents, potentially causing fires or explosions.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[7][9]
-
Ventilation: All work must be conducted in a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[8][10]
-
Emergency Preparedness: Ensure immediate access to an eyewash station and safety shower.[10] Have appropriate spill control materials, such as sodium carbonate or sand, readily available for neutralization and containment.[6]
Q4: What are the expected physical properties of this compound?
Having accurate physical property data is essential for purification and characterization.
| Property | Value | Source |
| CAS Number | 7147-89-9 | [1][2] |
| Molecular Formula | C₇H₆ClNO₃ | [2][11] |
| Molecular Weight | 187.58 g/mol | [2][11] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 132-134 °C | [11] |
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem: Low or No Product Yield
A low yield is one of the most frequent challenges. The cause can often be traced to reagent quality, temperature control, or reaction time.
-
Potential Cause 1: Ineffective Nitrating Agent
-
Causality: The active electrophile in this reaction is the nitronium ion (NO₂⁺), generated from the reaction of nitric acid with a strong acid catalyst like sulfuric acid. If the nitric acid is old or has been improperly stored, it may have decomposed, reducing the concentration of the active species.
-
Troubleshooting:
-
Use a fresh, unopened bottle of concentrated nitric acid (≥68%).
-
Ensure the sulfuric acid used is concentrated (95-98%) and has not absorbed atmospheric moisture.
-
Always prepare the nitrating mixture (HNO₃/H₂SO₄) fresh before use.
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature
-
Causality: Nitration is highly temperature-sensitive. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, the rate of side reactions, such as oxidation of the phenol and formation of undesired isomers or polymeric tars, increases dramatically, consuming starting material and reducing the yield of the desired product.[12]
-
Troubleshooting:
-
Maintain the reaction temperature strictly within the recommended range (typically 0-10 °C) during the addition of the nitrating agent.
-
Use an ice/salt bath for more effective cooling.
-
Monitor the internal reaction temperature with a thermometer, not just the bath temperature.
-
Add the nitrating agent dropwise to control the exothermic release of heat.
-
-
-
Potential Cause 3: Incomplete Reaction
-
Causality: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.
-
Troubleshooting:
-
Workflow: Diagnosing Low Product Yield
Caption: Decision workflow for troubleshooting low product yield.
Problem: Formation of Undesired Isomers
The formation of isomers like 4-chloro-3-methyl-6-nitrophenol or 2-chloro-5-methyl-4-nitrophenol can complicate purification and reduce the yield of the target molecule.[3]
-
Causality: The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. While the hydroxyl group is a powerful ortho-, para-director, steric hindrance and the electronic effects of the methyl and chloro groups can influence the final product distribution.[15][16] Using the incorrect starting material is a common and often overlooked error.
-
Troubleshooting & Validation:
-
Verify Starting Material: Confirm the identity and purity of the starting material, 4-chloro-3-methylphenol, using NMR spectroscopy or by checking its melting point. Direct nitration of the isomeric 4-chloro-2-methylphenol would lead to 4-chloro-2-methyl-6-nitrophenol, a different product entirely.[17]
-
Control Temperature: As mentioned, higher temperatures can reduce selectivity. Adhering to a low-temperature profile (0-10 °C) is critical.
-
Choice of Nitrating Agent: For highly activated phenols, milder nitrating conditions can sometimes improve selectivity. A well-established method uses dilute nitric acid.[15] However, for this specific substrate, a standard mixed acid (HNO₃/H₂SO₄) nitration is generally effective if temperature is well-controlled.
-
Problem: Difficulty in Product Purification
Even with a good yield, isolating the pure product can be challenging.
-
Potential Cause 1: Oily Product or Failure to Crystallize
-
Causality: The presence of impurities, particularly isomeric byproducts or residual starting material, can inhibit crystallization, resulting in an oil.
-
Troubleshooting:
-
"Seeding": If you have a small amount of pure, solid product from a previous batch, add a single crystal to the oil to induce crystallization.
-
Solvent Trituration: Add a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes). Stir vigorously to wash away impurities and encourage the product to solidify.
-
Chromatography: If crystallization fails, purification by column chromatography is the most reliable method.
-
-
-
Potential Cause 2: Inefficient Separation by Recrystallization
-
Causality: The chosen recrystallization solvent may not have the ideal solubility profile (i.e., high solubility at high temperature, low solubility at low temperature) for your product versus the impurities.
-
Troubleshooting:
-
Solvent Screening: Perform small-scale solubility tests to find an optimal solvent or solvent system (e.g., ethanol/water, toluene/hexanes).
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
-
Section 3: Recommended Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound.
Protocol 1: Nitration of 4-chloro-3-methylphenol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-3-methylphenol (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cooling: Cool the flask in an ice/salt bath to an internal temperature of 0-5 °C.
-
Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of the phenol over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the starting material is consumed, slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Isolation: The solid product should precipitate. Isolate the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dry solid into an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.
-
Characterization: Confirm the purity and identity of the final product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
References
- SIELC Technologies. (2018, May 16). Phenol, 4-chloro-5-methyl-2-nitro-. [Link]
- PubChem. This compound.
- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- ChemBK. (2024, April 9). This compound. [Link]
- Chemcia Scientific, LLC. 4-Chloro-5-methyl-2-nitro-phenol. [Link]
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]
- University of California. NITRIC ACID SAFETY. [Link]
- Kerbst, M., et al. (2015). Quantification of nitrotyrosine in nitrated proteins. Analytical and Bioanalytical Chemistry. [Link]
- UW Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. [Link]
- The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. [Link]
- Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace. [Link]
- National Center for Biotechnology Information.
- Anup, P., et al. (2013). Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. Analytical Chemistry. [Link]
- Pavia, D. L.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
- Google Patents.
- PubChem. 5-Chloro-4-methyl-2-nitrophenol.
- PrepChem.com.
- Zolfigol, M. A., et al. (2002). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules. [Link]
- Journal of the American Chemical Society. (2025). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols.... [Link]
- BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]
- Unknown. Phenol Electrophilic substitution rxn. [Link]
- Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. [Link]
- Angene. (2025, March 11). 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. [Link]
- Shree Devamani Chemopharma. 2 methyl 5 nitro phenol. [Link]
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- 3. Buy 2-Chloro-5-methyl-4-nitrophenol | 40130-97-0 [smolecule.com]
- 4. 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines - BKK Children Museum [bkkchildrenmuseum.com]
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common impurities in commercial 4-CHLORO-5-METHYL-2-NITROPHENOL
Welcome to the Technical Support Center for 4-Chloro-5-methyl-2-nitrophenol (CAS 7147-89-9). This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and answer frequently asked questions regarding the use of this compound in experimental settings. As a foundational building block in the synthesis of pharmaceuticals and agrochemicals, understanding the purity profile of commercial this compound is critical for the success and reproducibility of your research.[1]
Understanding the Impurity Profile: A Proactive Approach to Experimental Success
Commercial-grade this compound, while typically supplied at a high purity (often ≥97%), may contain minor impurities that can significantly impact sensitive applications.[1] These impurities generally arise from three main sources: the synthetic route used in manufacturing, potential side reactions during synthesis, and degradation of the final product over time. Proactively understanding these potential impurities allows for the implementation of appropriate analytical controls and purification strategies, ensuring the integrity of your experimental outcomes.
The most common synthetic route to this compound involves the nitration of 4-chloro-3-methylphenol (also known as p-chloro-m-cresol).[2] This electrophilic aromatic substitution reaction, while effective, can lead to the formation of several isomeric and related impurities.
Troubleshooting Guide: Addressing Common Experimental Issues
Unexpected experimental results can often be traced back to impurities in starting materials. This section provides a troubleshooting guide in a question-and-answer format to help you diagnose and resolve common issues.
| Question/Observed Issue | Potential Cause Related to Impurities | Recommended Action & Scientific Rationale |
| Why am I observing unexpected peaks in my reaction monitoring by HPLC or LC-MS? | The commercial this compound may contain isomeric impurities, such as 4-chloro-3-methyl-2-nitrophenol or 4-chloro-3-methyl-6-nitrophenol .[2] These isomers have the same mass but different retention times. | Action: Perform co-injection with an authentic standard of the main compound. If unavailable, utilize high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the impurity peaks. Rationale: Isomers can exhibit different reactivity, leading to unexpected side products in your reaction. Identifying them early is crucial for reaction optimization. |
| My reaction is sluggish or incomplete, despite using the correct stoichiometry. What could be the issue? | The presence of unreacted starting material, 4-chloro-3-methylphenol , in the commercial product can lead to an overestimation of the active reagent. | Action: Quantify the purity of the starting material using a validated HPLC or GC-FID method with a certified reference standard. Adjust the stoichiometry of your reaction based on the actual purity. Rationale: Accurate quantification of the starting material is fundamental for achieving the desired reaction kinetics and yield. |
| I am observing colored by-products that are difficult to remove. What is their likely origin? | Dinitrated species, such as 4-chloro-3-methyl-2,6-dinitrophenol , can form during the nitration process, especially under harsh conditions. These compounds are often highly colored. | Action: Recrystallize the this compound from a suitable solvent system to remove more polar, dinitrated impurities. Rationale: Dinitrated compounds can interfere with downstream processing and purification, and may also possess different biological activities. |
| Over time, I've noticed a change in the color and solubility of my stored this compound. Why is this happening? | Degradation of the compound can occur, potentially through oxidation or hydrolysis, leading to the formation of various degradation products. Phenolic compounds are susceptible to oxidation, which can result in the formation of colored quinone-type structures.[3] | Action: Store the compound in a tightly sealed container, protected from light and moisture, and at the recommended temperature. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen). Re-analyze the purity of aged batches before use. Rationale: Proper storage is essential to maintain the integrity of the compound and prevent the introduction of degradation-related impurities that can compromise experimental results. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurities in commercial this compound.
Q1: What are the most likely impurities I will encounter in commercial this compound?
Based on the typical synthesis via nitration of 4-chloro-3-methylphenol, the most probable impurities include:
-
Isomeric Mononitrophenols: Due to the directing effects of the hydroxyl, methyl, and chloro substituents on the aromatic ring, nitration can occur at different positions, leading to isomers such as 4-chloro-3-methyl-2-nitrophenol and 4-chloro-3-methyl-6-nitrophenol.[2]
-
Unreacted Starting Material: Residual 4-chloro-3-methylphenol may be present if the reaction does not go to completion or if purification is inadequate.
-
Dinitrated By-products: Over-nitration can lead to the formation of dinitrated species like 4-chloro-3-methyl-2,6-dinitrophenol.
-
Degradation Products: As with many phenolic compounds, slow oxidation can lead to the formation of colored impurities over time, especially with improper storage.[3]
Q2: How can I analyze the purity of my this compound and identify these impurities?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is an excellent first-line technique for assessing purity and separating the main compound from its isomers and other impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the main peak and any impurity peaks. High-resolution LC-MS can provide elemental composition, aiding in the identification of unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a powerful tool. Derivatization may be necessary for the phenolic compounds to improve their chromatographic behavior.
Q3: Can these impurities be removed? If so, how?
Yes, in many cases, the purity of commercial this compound can be enhanced through standard laboratory purification techniques:
-
Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to separate isomers and other by-products based on their polarity.
Q4: Are there any specific storage conditions to minimize the formation of degradation products?
To maintain the integrity of this compound, it is recommended to:
-
Store in a cool, dry, and dark place.
-
Keep the container tightly sealed to prevent moisture absorption and oxidation.
-
For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
Visualizing the Impurity Landscape
To better understand the relationship between this compound and its potential impurities, the following diagram illustrates the synthetic origin of these species.
Caption: Synthetic pathway and potential impurities.
Experimental Workflow for Impurity Identification
The following workflow provides a systematic approach to identifying and mitigating the impact of impurities in your experiments.
Caption: Workflow for impurity identification and mitigation.
References
- The Role of this compound in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents.
- Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkat USA.
- Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. MDPI.
- An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace.
- Synthesis of 4-chloro-3-nitrophenol. PrepChem.com.
- p-Chlorocresol. Wikipedia.
- Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. J-STAGE.
- Preparation of 4-chloro-2-nitrophenol. Google Patents.
- Preparation of 4-chloro-2-nitrophenol. PrepChem.com.
- 4-Chloro-3-methylphenol. LANXESS.
- 4-Chloro-3-methylphenol. PubChem.
- Preparation of 5-methyl-2-nitrophenol. Google Patents.
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Technical Support Center: 4-Chloro-5-methyl-2-nitrophenol Reactions
Welcome to the technical support center for 4-chloro-5-methyl-2-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and subsequent reactions of this compound. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate experimental challenges.
Compound Profile: this compound
Understanding the physicochemical properties of your target molecule is the first step in troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | [PubChem][1] |
| Molecular Weight | 187.58 g/mol | [PubChem][1] |
| Appearance | Yellow crystalline powder | [Generic Data][2] |
| Melting Point | 132-134 °C (lit.) | [ChemBK][3] |
| CAS Number | 7147-89-9 | [PubChem][1] |
The presence of the nitro group (-NO₂) makes the aromatic ring electron-deficient, influencing its reactivity in electrophilic aromatic substitution. The phenolic hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group, but its reactivity can be complicated by the presence of the deactivating nitro and chloro substituents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common failures in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Section 1: Synthesis Failures - Low or No Product Yield
The synthesis of substituted nitrophenols can be challenging due to the potential for isomer formation and unwanted side reactions.[4] A common route involves the nitration of a corresponding phenol precursor.
Q1: My nitration of 4-chloro-3-methylphenol resulted in a complex mixture of isomers and a very low yield of the desired this compound. What went wrong?
A1: Direct nitration of activated phenols is often difficult to control and can lead to oxidation and the formation of multiple isomers. The hydroxyl and methyl groups are activating and direct incoming electrophiles to various positions, while the chloro group is a deactivator but also an ortho-, para-director. This conflicting directing effect is a primary cause of mixed products.[4]
Causality & Solution: Protecting Group Strategy
To achieve high regioselectivity and yield, a protecting group strategy is often essential. By temporarily converting the highly activating hydroxyl group into a less activating and sterically bulky group, you can better direct the nitration. A proven method involves creating a sulfonate ester.[5]
-
Mechanism Insight: The bulky sulfonyl group (e.g., mesyl or tosyl) sterically hinders the positions ortho to it (positions 2 and 6), forcing the nitration to occur at the remaining activated position, which is para to the methyl group (position 5).
-
Trustworthiness: This multi-step process—protection, nitration, and deprotection—is a self-validating system. It prevents the formation of undesired isomers and avoids harsh oxidative conditions that can degrade the phenol, leading to a purer product and higher yield.[5]
Experimental Protocol: Regioselective Synthesis of this compound
This protocol is adapted from established industrial processes for preparing isomerically pure nitrophenols.[5]
Step 1: Protection of the Phenolic Hydroxyl Group
-
In a clean, dry reaction vessel under an inert atmosphere, combine 1.0 equivalent of 4-chloro-3-methylphenol with a suitable solvent (e.g., dichloromethane).
-
Add 1.1 equivalents of a base, such as pyridine or triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) dropwise, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Perform an aqueous workup to remove the base and salts, and isolate the crude sulfonate ester.
Step 2: Nitration of the Protected Phenol
-
Dissolve the crude 4-chloro-3-methylphenyl sulfonate in a minimal amount of concentrated sulfuric acid at 0 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically 1:1 v/v).
-
Add the nitrating mixture dropwise to the reaction vessel, maintaining the temperature strictly between 0 and 5 °C. (Critical Step: Poor temperature control is a common cause of failure, leading to side products or decomposition). [6]
-
Stir at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry the product.
Step 3: Deprotection (Hydrolysis) of the Sulfonate Ester
-
Reflux the nitrated sulfonate ester in an aqueous acid solution (e.g., 30% sulfuric acid or concentrated HCl) or an aqueous sodium hydroxide solution.[5]
-
The reaction can take several hours; monitor by TLC for the disappearance of the ester and the appearance of the free nitrophenol.
-
After cooling, the product will precipitate. If the hydrolysis was acidic, the product can be filtered directly. If basic, the solution must first be acidified to a pH of 1-2 to precipitate the phenol.[7]
-
Filter the solid product, wash with cold water, and dry. Recrystallization from ethanol/water or toluene can be used for further purification.
Section 2: Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. Use the following workflow to diagnose the issue.[8]
Sources
- 1. This compound | C7H6ClNO3 | CID 23532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines - BKK Children Museum [bkkchildrenmuseum.com]
- 3. chembk.com [chembk.com]
- 4. US3987113A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]
- 5. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of 4-Chloro-5-methyl-2-nitrophenol
Welcome to the Technical Support Center for the purification of 4-chloro-5-methyl-2-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of this compound in their experimental workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can achieve the highest possible purity for your downstream applications.
Understanding the Purification Challenge
This compound is a substituted nitrophenol, and like many compounds synthesized through aromatic substitution reactions, its crude form often contains a mixture of isomers and other byproducts. The primary goal of purification is to isolate the desired this compound from these structurally similar impurities. The choice of purification strategy will depend on the scale of your synthesis, the nature of the impurities, and the required final purity.
Potential Impurities: The most common impurities are positional isomers formed during the nitration of 4-chloro-3-methylphenol. These can include isomers where the nitro group is in a different position on the aromatic ring. Inadequate control of reaction conditions can also lead to di-nitrated byproducts.[1]
Frequently Asked Questions (FAQs)
Q1: My crude this compound is an oily solid with a wide melting point range. What does this indicate?
An oily appearance and a broad melting point range are classic indicators of an impure compound. The presence of isomers and residual solvents can depress the melting point and prevent the formation of a well-defined crystal lattice. A pure compound should be a crystalline solid with a sharp melting point. The literature melting point for this compound is in the range of 132-134°C.[2]
Q2: I performed a single-solvent recrystallization, but my yield was very low. What are the likely causes?
Low recovery from recrystallization can be due to several factors:
-
Choice of Solvent: The solvent may be too good at dissolving the compound, even at low temperatures, leading to significant loss of product in the mother liquor.
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a solution that is not saturated upon cooling, preventing optimal crystal formation.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize out along with impurities.
-
Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can leave a significant amount of the product dissolved in the solvent.
Q3: After recrystallization, I still see impurities in my HPLC analysis. What should I do next?
If recrystallization does not provide the desired purity, column chromatography is the next logical step.[3] Isomeric impurities, in particular, can have very similar solubilities, making them difficult to separate by recrystallization alone. Column chromatography separates compounds based on their differential adsorption to a stationary phase, which can be highly effective for separating isomers.
Q4: How do I choose the right solvent system for column chromatography?
The ideal solvent system for column chromatography should provide good separation between your target compound and its impurities, as visualized by Thin Layer Chromatography (TLC). A good starting point is a non-polar solvent like hexane or heptane, with increasing amounts of a more polar solvent like ethyl acetate or dichloromethane. The goal is to find a solvent mixture that gives your product an Rf value of around 0.3-0.4 on the TLC plate, with clear separation from other spots.
Troubleshooting and Purification Protocols
This section provides detailed protocols for the purification of this compound. These are starting points and may require optimization based on your specific impurity profile.
Method 1: Recrystallization
Recrystallization is often the first line of defense for purifying solid compounds. The key is to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Solvent Selection: Based on the purification of a structurally similar precursor, ethanol is a promising solvent for the recrystallization of this compound.[1] A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, can also be effective if a single solvent is not ideal.
Experimental Protocol: Single-Solvent Recrystallization with Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Table 1: Common Solvents for Recrystallization of Phenolic Compounds
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | A good starting point for many phenolic compounds.[1] |
| Ethanol/Water | Polar | Varies | A versatile mixed-solvent system. The compound should be soluble in hot ethanol and insoluble in water. |
| Toluene | Non-polar | 111 | Can be effective for less polar compounds. |
| Hexane/Ethyl Acetate | Varies | Varies | A common mixed-solvent system for adjusting polarity. |
Method 2: Column Chromatography
For challenging separations, particularly with isomeric impurities, column chromatography is a powerful technique.
Workflow for Column Chromatography
Caption: Workflow for purification by column chromatography.
Experimental Protocol: Preparative Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice for normal-phase chromatography of moderately polar compounds like nitrophenols.
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your compound and then any more polar impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane, and carefully load it onto the top of the silica gel bed.
-
Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating and quantifying the purity of nitrophenols.
Table 2: Representative HPLC Conditions for Nitrophenol Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic or phosphoric acid)[3] |
| Elution | Gradient elution, for example, starting with 30% acetonitrile and increasing to 80% over 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a wavelength in the range of 300-400 nm |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for assessing purity, especially for identifying volatile impurities. Due to the polarity of the phenol group, derivatization to a less polar silyl ether may be necessary to improve peak shape and thermal stability.
Melting Point Analysis: A sharp melting point that corresponds to the literature value is a good indicator of high purity.
Concluding Remarks
The purification of this compound is a critical step in ensuring the reliability and reproducibility of subsequent experiments. By understanding the nature of potential impurities and applying systematic purification techniques like recrystallization and column chromatography, researchers can achieve high-purity material. Always verify the purity of your final product using appropriate analytical methods.
References
- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google P
- Separation of Phenol, 4-chloro-5-methyl-2-nitro- on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: [Link])
- CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google P
- Preparation of 4-chloro-2-nitrophenol - PrepChem.com. (URL: [Link])
- Recrystalliz
- Recrystallization Solvent Pair - YouTube. (URL: [Link])
- High-Performance Preparative LC Techniques - Phenomenex. (URL: [Link])
- m-NITROPHENOL - Organic Syntheses Procedure. (URL: [Link])
- Preparative Chrom
- This compound - ChemBK. (URL: [Link])
- Organic Chemistry Lab: Recrystalliz
- Separation of 4-Chloro-2-nitrophenyl methyl sulfone on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])
- US3987113A - Preparation of 5-methyl-2-nitrophenol - Google P
- This compound | CAS 7147-89-9 - M
- Purification of p-Cresol, o-Cresol, m-Cresol, and 2,6-Xylenol from the Quaternary Mixture by Three-Phase Crystallization | Request PDF - ResearchG
- 2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264 - PubChem. (URL: [Link])
- US3031383A - Purification of m-cresol from mixtures of m-cresol and p-cresol - Google P
- Purification of the 2,6-Xylenol/m-Cresol Mixture by a New Separation Technique Combining Distillation and Crystallization | Request PDF - ResearchG
- Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 - Frontiers. (URL: [Link])
Sources
- 1. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 2. Introduction to Preparative Chromatography Columns - Jiangsu Hanbon Science&Technology Co., Ltd. [jshanbon.com]
- 3. Separation of Phenol, 4-chloro-5-methyl-2-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Navigating the Nuances of 4-CHLORO-5-METHYL-2-NITROPHENOL: A Guide to Solution Stability
Welcome to the technical support center for 4-CHLORO-5-METHYL-2-NITROPHENOL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound in solution. As direct experimental stability data for this compound is limited in publicly available literature, the following information is synthesized from established principles of organic chemistry, data on structurally similar compounds, and our in-house expertise.
Core Concepts: Understanding the Inherent Stability of this compound
This compound is a multifaceted molecule, and its stability in solution is not a simple matter. The interplay of its functional groups—a phenolic hydroxyl, a chloro group, a methyl group, and a nitro group on an aromatic ring—dictates its reactivity and degradation pathways. The electron-withdrawing nature of the nitro and chloro groups increases the acidity of the phenolic proton, making the molecule susceptible to pH-dependent changes.[1][2]
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a deeper yellow/orange over time. What is happening?
A1: An intensification of color in solutions of nitrophenolic compounds is often indicative of a shift in the equilibrium towards the phenoxide ion, which is more highly conjugated and thus absorbs light at longer wavelengths (appearing more colored). This can be caused by a change in the pH of your solution to a more alkaline state. While the compound itself is a light yellow crystalline powder, its anionic form is expected to be more intensely colored.[3][4] It could also be a sign of degradation, especially if the solution has been exposed to light or high temperatures.
Q2: What are the primary factors that can cause the degradation of this compound in my experiments?
A2: The main factors to consider are:
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pH: Highly alkaline or acidic conditions can promote hydrolysis or other degradative reactions.
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Light: Like many nitroaromatic compounds, this compound may be susceptible to photodegradation.
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Temperature: Elevated temperatures can accelerate the rate of any potential degradation pathway.
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Oxidizing and Reducing Agents: The nitro group can be susceptible to reduction, and the phenol ring can be oxidized. Contact with strong oxidizing or reducing agents should be avoided.[5]
-
Solvent: The choice of solvent can influence the stability. Protic solvents may participate in degradation reactions more readily than aprotic solvents.
Q3: What is the expected solubility and how does it relate to stability?
A3: this compound is slightly soluble in water and more soluble in organic solvents.[4] While not directly a measure of stability, solubility can influence degradation rates. For instance, in aqueous solutions, the compound will exist in a pH-dependent equilibrium between its protonated and deprotonated forms, which may have different susceptibilities to degradation.
Troubleshooting Guide: From Observation to Solution
Issue 1: Unexpected Changes in pH and Color of Aqueous Solutions
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Observation: A freshly prepared aqueous solution of this compound, initially colorless or pale yellow, develops a more intense yellow or orange hue over a short period, and the measured pH has shifted.
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Causality: Nitrophenols are acidic. The dissolution of this compound in an unbuffered aqueous solution will lower the pH as the phenolic proton dissociates. Conversely, in a basic solution, the equilibrium will shift towards the more colored phenoxide ion.
-
Troubleshooting Protocol:
-
pH Measurement: Always measure and record the pH of your solution immediately after preparation and at subsequent time points.
-
Use of Buffers: For applications requiring a stable pH, prepare your solutions in a suitable buffer system (e.g., phosphate or acetate buffers). Ensure the buffer components are not reactive with your compound.
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Control for Autocatalysis: In some cases, degradation products can be acidic or basic, leading to a change in pH that accelerates further degradation. A buffered system helps to mitigate this.
-
Caption: pH-dependent equilibrium of this compound.
Issue 2: Gradual Loss of Compound Potency in Solution
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Observation: Over time, you observe a decrease in the expected biological activity or a lower-than-expected concentration when analyzed by techniques like HPLC.
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Causality: This suggests that the compound is degrading. The likely culprits are photodegradation or thermal degradation, especially if solutions are not stored properly.
-
Troubleshooting Protocol:
-
Photostability Assessment:
-
Prepare two identical solutions of your compound.
-
Wrap one container completely in aluminum foil (the "dark control").
-
Expose both solutions to your typical laboratory lighting conditions.
-
Analyze samples from both solutions by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
A greater loss of the parent compound in the light-exposed sample compared to the dark control indicates photosensitivity. For standardized testing, refer to ICH guideline Q1B.[6]
-
-
Thermal Stability Assessment:
-
Prepare multiple aliquots of your solution.
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Store them at different temperatures (e.g., refrigerated at 2-8°C, room temperature, and an elevated temperature like 40°C).
-
Analyze the samples by HPLC at various time points.
-
This will help you determine the optimal storage temperature for your solutions.
-
-
Caption: Experimental workflow for assessing stability.
Issue 3: Appearance of New Peaks in Chromatograms
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Observation: When analyzing your solution by HPLC, you notice the appearance of new, unidentified peaks that were not present in the freshly prepared sample.
-
Causality: These new peaks are likely degradation products. Potential degradation pathways for chloronitrophenols can include:
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Reduction of the nitro group: This can lead to the formation of nitroso and amino derivatives.[7]
-
Dechlorination: The chloro group may be reductively removed under certain conditions.
-
Oxidation of the aromatic ring: This can lead to hydroxylated byproducts and eventual ring-opening.
-
-
Troubleshooting Protocol:
-
Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study. This involves exposing your compound to harsh conditions to intentionally induce degradation.
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
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Oxidative Degradation: 3% H₂O₂ at room temperature
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Photodegradation: Expose to high-intensity light
-
Thermal Degradation: Heat solution at 70-80°C
-
-
Analysis by LC-MS: Analyze the samples from the forced degradation study using Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you to identify the mass of the degradation products and propose their structures.
-
Stability-Indicating Method Development: Use the information from the forced degradation study to develop an HPLC method that can separate the parent compound from all potential degradation products. This is crucial for accurately quantifying the stability of your compound.
-
Quantitative Data Summary: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | [8] |
| Molecular Weight | 187.58 g/mol | [8] |
| Melting Point | 132-134 °C | [3] |
| Appearance | Light yellow to amber to dark green powder/crystal | [3] |
| Solubility | Slightly soluble in water, soluble in organic solvents | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound solid.
-
Transfer the solid to a suitable volumetric flask.
-
Add a small amount of the desired solvent (e.g., DMSO, ethanol, or a buffered aqueous solution) to dissolve the solid completely.
-
Once dissolved, add the solvent to the mark.
-
Mix thoroughly by inverting the flask several times.
-
For aqueous solutions, measure and record the initial pH.
-
Store the solution protected from light and at the appropriate temperature.
Protocol 2: Example of a Stability-Indicating HPLC Method
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric or formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV-Vis scan).
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Note: This is a starting point. The method must be validated to ensure it can separate the parent peak from any degradation products.
References
- Quora. (2017, December 31). Why are o- and p- nitrophenols more acidic than phenol?
- Chemcia Scientific, LLC. (n.d.). 4-Chloro-5-methyl-2-nitro-phenol.
- ChemBK. (2024, April 9). This compound.
- Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
- Quora. (2018, May 3). What is the reason nitrophenol is much more acidic than normal phenol?
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- PubChem. (n.d.). 4-Chloro-2-nitrophenol.
- MDPI. (2023, November 21). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts.
- PubMed. (n.d.). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1.
- ResearchGate. (n.d.). Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite.
- European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- PubMed. (n.d.). Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite.
- PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.
- ResearchGate. (n.d.). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1.
- Google Patents. (n.d.). US3987113A - Preparation of 5-methyl-2-nitrophenol.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
Sources
- 1. Phenol, 4-chloro-5-methyl-2-nitro- | SIELC Technologies [sielc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines - BKK Children Museum [bkkchildrenmuseum.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-chloro-2-methyl-5-nitrophenol CAS#: 19044-75-8 [m.chemicalbook.com]
removing unreacted starting materials from 4-CHLORO-5-METHYL-2-NITROPHENOL
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-chloro-5-methyl-2-nitrophenol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials and other impurities. The protocols herein are grounded in established chemical principles to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove from my crude this compound?
A1: Based on common synthetic routes, the most likely unreacted starting material is 4-chloro-2-methylphenol . Depending on the specific nitrating conditions, you may also encounter isomeric byproducts, such as other nitrated derivatives of 4-chloro-2-methylphenol.
Q2: My crude product is a dark, oily residue. What does this indicate?
A2: A dark, oily appearance often suggests the presence of impurities, including unreacted starting materials, side-products from the nitration reaction, and decomposition products. These impurities can depress the melting point of the desired product, causing it to appear as an oil rather than a crystalline solid. Purification is necessary to isolate the solid this compound.
Q3: I'm not sure which purification method to choose. What are the key advantages of each technique?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Acid-Base Extraction is highly effective for separating phenolic compounds with different acidities. It is a robust and scalable method for bulk purification.
-
Recrystallization is a simple and cost-effective technique for removing small amounts of impurities from a solid product.
-
Column Chromatography offers the highest resolution and is ideal for separating compounds with very similar polarities, such as isomers.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for rapid qualitative analysis of the composition of different fractions and helps in optimizing the separation conditions.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most effective methods of purifying this compound.
Purification by Acid-Base Extraction
Principle: This technique exploits the difference in acidity (pKa) between the desired product, this compound, and the common starting material, 4-chloro-2-methylphenol. The nitro group on the product makes its phenolic proton significantly more acidic than that of the starting material. By carefully controlling the pH of an aqueous solution, we can selectively deprotonate and dissolve one compound into the aqueous phase while the other remains in the organic phase.
Relevant Physicochemical Data:
| Compound | Predicted pKa |
| This compound | ~8.05 |
| 4-chloro-2-methylphenol | 9.71[1] |
This pKa difference allows for selective extraction using a weak base.
Experimental Protocol:
dot
Caption: Workflow for Acid-Base Extraction of this compound. Step-by-Step Guide:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane (DCM) or diethyl ether, in a separatory funnel.
-
Extraction with Weak Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The pH of this solution is approximately 8.4, which is sufficient to deprotonate the more acidic this compound but not the less acidic 4-chloro-2-methylphenol.
-
Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated product will be in the aqueous layer (typically the bottom layer with DCM), while the unreacted starting material will remain in the organic layer.
-
Isolation of Starting Material: Drain the aqueous layer into a separate flask. The organic layer containing the unreacted starting material can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover the starting material if desired.
-
Reprotonation of Product: Cool the aqueous layer containing the sodium salt of the product in an ice bath. Slowly add dilute hydrochloric acid (e.g., 2 M HCl) with stirring until the pH of the solution is acidic (pH ~2), which will cause the purified this compound to precipitate out of the solution.
-
Collection: Collect the precipitated product by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Emulsion formation during extraction. | Vigorous shaking. | Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine can help break the emulsion. |
| Low recovery of the final product. | Incomplete extraction or precipitation. | Ensure thorough mixing during extraction. Check the pH after acidification to ensure complete precipitation. |
| Product is still impure after extraction. | The pH of the bicarbonate solution was too high, leading to partial deprotonation of the starting material. | Use a buffer with a more precisely controlled pH, or perform a second extraction on the organic layer. |
Purification by Recrystallization
Principle: Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The ideal recrystallization solvent is one in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Solvent Selection for this compound:
| Solvent/Solvent System | Suitability | Rationale |
| Ethanol/Water | Excellent | The compound is soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can further decrease its solubility upon cooling, leading to good crystal formation. |
| Toluene | Good | The compound is likely to be soluble in hot toluene and less soluble in cold toluene. |
| Hexane/Ethyl Acetate | Potentially Good | A mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) can be optimized to achieve the desired solubility profile. |
Experimental Protocol:
dot
Sources
Validation & Comparative
4-CHLORO-5-METHYL-2-NITROPHENOL vs other nitrophenols
An In-Depth Comparative Guide to 4-Chloro-5-methyl-2-nitrophenol and Other Key Nitrophenols for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of this compound against other common nitrophenols, offering objective analysis and supporting experimental data to inform research and development. We will delve into the nuanced differences in their physicochemical properties, reactivity, and safety profiles, governed by the interplay of hydroxyl, nitro, and other substituent groups on the aromatic ring.
Introduction to the Nitrophenol Class
Nitrophenols are a class of organic compounds characterized by the presence of at least one nitro group (-NO₂) and one hydroxyl group (-OH) attached to a benzene ring. They are foundational intermediates in numerous industrial processes, including the manufacturing of dyes, pigments, pesticides, herbicides, pharmaceuticals, and explosives.[1][2][3][4][5][6][7][8]
However, their utility is accompanied by significant environmental and health considerations. Nitrophenols are generally recognized for their toxicity, persistence in the environment, and potential for bioaccumulation.[2] Releases into the environment primarily stem from manufacturing and processing industries, as well as vehicle exhaust.[1] Exposure can lead to a range of health issues, including liver and kidney damage, respiratory problems, and skin irritation, while their presence in water sources is highly toxic to aquatic life.[2][9][10]
Profile: this compound
This compound (4C5M2N) is a polysubstituted nitrophenol whose specific arrangement of chloro, methyl, and nitro groups on the phenol ring imparts distinct chemical characteristics.
This compound is primarily utilized as a chemical intermediate in organic synthesis and can be analyzed effectively using reverse-phase High-Performance Liquid Chromatography (HPLC).[12] Its synthesis can be achieved from readily available industrial starting materials, allowing for the preparation of an isomerically pure product in high yield.[14]
Comparative Analysis: Physicochemical Properties and Reactivity
The performance and application of a nitrophenol are dictated by its physical and chemical properties. The following section compares 4C5M2N with key mono-, di-, and trinitrophenols.
Key Physicochemical Data
The table below summarizes the core properties of 4C5M2N and its comparators. This data is crucial for predicting solubility in reaction media, thermal stability, and acidity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | pKa |
| This compound | C₇H₆ClNO₃ | 187.58[11][12] | 132-134[15] | Low (predicted) | N/A |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11[16] | 44-45[16] | 2.1 g/L (20°C) | 7.23[17] |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11[18] | 113-114[18] | 15.6 g/L (25°C)[19] | 7.14[17] |
| 2,4-Dinitrophenol (DNP) | C₆H₄N₂O₅ | 184.11[3][4] | 115.5[4] | 2.79 g/L (20°C)[4] | 4.09[4] |
| 2,4,6-Trinitrophenol (Picric Acid) | C₆H₃N₃O₇ | 229.10[20] | 122.5[20] | 12.7 g/L[20] | 0.38[20] |
Acidity and the Influence of Substituents
A primary determinant of a nitrophenol's reactivity is the acidity of its hydroxyl proton, quantified by the pKa value. The electron-withdrawing nature of the nitro group (-NO₂) is the dominant factor influencing acidity.
-
Electron-Withdrawing Effects: The -NO₂ group exhibits both a strong negative inductive (-I) and a negative mesomeric (-M or -R) effect. When positioned ortho or para to the hydroxyl group, it strongly delocalizes the negative charge of the resulting phenoxide ion, stabilizing it and thus increasing the acidity (lowering the pKa) compared to phenol (pKa ≈ 9.98).[17][21]
-
Positional Isomers (ortho- vs. para-): While both 2-nitrophenol and 4-nitrophenol are more acidic than phenol, 4-nitrophenol is slightly more acidic than its ortho counterpart.[17] This is because the hydroxyl and nitro groups in 2-nitrophenol can form an intramolecular hydrogen bond, which makes the proton slightly more difficult to remove.[21]
-
Cumulative Effects: The addition of more nitro groups dramatically increases acidity. 2,4-Dinitrophenol is significantly more acidic than mononitrophenols, and 2,4,6-trinitrophenol (picric acid) is a strong acid, comparable in strength to some mineral acids.[20]
-
4C5M2N Acidity (Predicted): For this compound, the acidity will be influenced by a combination of effects. The ortho-nitro group will be the primary acidifying substituent. The chloro group at the para-position is also electron-withdrawing (-I effect), which should further increase acidity. Conversely, the methyl group at the meta-position is weakly electron-donating (+I effect), which will slightly decrease acidity. The net effect is predicted to make 4C5M2N a moderately strong acid, likely more acidic than mononitrophenols but less so than dinitrophenols.
Caption: Logical relationship of substituents to nitrophenol acidity.
Reactivity and Safety Considerations
The reactivity and associated hazards of nitrophenols are directly linked to the number of nitro groups.
-
Mononitrophenols: These compounds are stable but toxic if ingested, inhaled, or absorbed through the skin.[10][22] They are primarily used as intermediates in synthesis.
-
Dinitrophenols (DNP): 2,4-DNP is highly toxic and notorious for its past use as a weight-loss drug.[5][7] It acts by uncoupling oxidative phosphorylation, leading to a rapid increase in metabolic rate, hyperthermia, and potentially death.[4][23] It is also used in the synthesis of dyes, wood preservatives, and explosives.[3][6]
-
Trinitrophenols (Picric Acid): With three nitro groups, picric acid is a powerful explosive, especially when dry.[9][24] It is highly sensitive to heat, shock, and friction and can form even more sensitive metal picrate salts.[9][24][25] Due to its explosive nature, it must be stored wetted with water.[20][26]
Experimental Protocols for Characterization and Comparison
To ensure scientific integrity, all protocols must be self-validating. The following methodologies provide a framework for the synthesis, characterization, and comparative analysis of nitrophenols.
Protocol: Synthesis of 4-Chloro-2-nitrophenol
This protocol is adapted from established methods for the hydrolysis of dichloronitrobenzene derivatives.[27]
Principle: A nucleophilic aromatic substitution reaction where a hydroxyl group from sodium hydroxide replaces a chlorine atom on the 1,4-dichloro-2-nitrobenzene ring. The reaction is performed under pressure and elevated temperature.
Methodology:
-
Reactor Setup: Charge a high-pressure autoclave equipped with a mechanical stirrer with 48g (0.25 mol) of 1,4-dichloro-2-nitrobenzene, 86g of 35% sodium hydroxide solution (0.75 mol), and 600 mL of water.
-
Reaction: Seal the autoclave and heat to an internal temperature of 145°C using an oil bath. Maintain vigorous stirring for approximately 15 hours. The internal pressure should remain below 3 atmospheres.
-
Isolation of Sodium Salt: After cooling, the reactor will contain a paste of red crystals, which is the sodium salt of 4-chloro-2-nitrophenol. Filter this solid product.
-
Washing: Wash the collected crystals with a dilute sodium chloride solution to remove excess alkali.
-
Acidification: Dissolve the sodium salt in approximately 500 mL of boiling water. Filter the hot solution to remove any insoluble impurities.
-
Precipitation: Vigorously acidify the clear filtrate with concentrated hydrochloric acid.
-
Final Product Isolation: Cool the mixture thoroughly in an ice bath to precipitate the free 4-chloro-2-nitrophenol. Filter the resulting light-yellow crystalline product, wash with cold water, and dry at room temperature. The expected yield is approximately 37g (85%).
Caption: Experimental workflow for the synthesis of 4-chloro-2-nitrophenol.
Protocol: Comparative Analysis of Acidity (pKa) by UV-Vis Spectrophotometry
Principle: The acidic (protonated, ArOH) and basic (deprotonated, ArO⁻) forms of a phenol have different UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.[28][29]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of each nitrophenol in methanol.
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: For each nitrophenol, create a series of samples by adding a small, constant volume of the stock solution to a larger, constant volume of each buffer solution. This ensures the final concentration of the nitrophenol is the same in every sample.
-
Spectra Acquisition: For each sample, record the full UV-Vis spectrum (e.g., 200-500 nm) using a spectrophotometer, with the corresponding buffer as a blank.
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH for all samples.
-
Fit the data to a sigmoidal curve. The pH at the midpoint of this curve corresponds to the pKa of the compound.
-
Caption: Workflow for experimental pKa determination via UV-Vis spectrophotometry.
Protocol: Purity and Quantitative Analysis by HPLC
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A UV detector is commonly used for quantification. This method is adapted from validated procedures for various nitrophenols.[30][31]
Methodology:
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic solvent like acetonitrile or methanol. A typical starting point is 80:20 (v/v) buffer:acetonitrile.[31]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength (λmax) for each specific nitrophenol.
-
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for each nitrophenol to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a fixed volume (e.g., 10 µL) of each standard and sample.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration for the standards. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
Conclusion
This compound is a valuable chemical intermediate with a reactivity profile shaped by its unique substitution pattern. Its performance, particularly its acidity and utility in synthesis, can be logically predicted by comparing its structure to simpler, well-characterized nitrophenols. While mononitrophenols serve as stable intermediates, the addition of multiple nitro groups, as seen in DNP and picric acid, drastically increases both acidity and chemical hazards, ranging from high toxicity to explosive instability. The selection of a specific nitrophenol for a research or drug development application must therefore be a carefully considered decision, balancing chemical reactivity with stringent safety and handling requirements. The experimental protocols provided herein offer a robust framework for the characterization and validation of these important compounds.
References
A complete list of sources cited in this guide is provided below for verification.
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A Senior Application Scientist's Guide to the Comparative Analysis of 4-Chloro-5-methyl-2-nitrophenol Derivatives
Introduction: The Rationale for Derivatization of 4-Chloro-5-methyl-2-nitrophenol
This compound is a substituted aromatic compound belonging to the nitrophenol class.[1][2][3] Its structure, featuring a phenolic hydroxyl group, a nitro group, a chlorine atom, and a methyl group, presents a unique electronic and steric environment. This scaffold is of significant interest to medicinal chemists and drug development professionals due to the known biological activities associated with nitrophenols and their derivatives, including antimicrobial and anticancer properties.[4][5][6] The core structure (CAS 7147-89-9) itself serves as a foundational building block, but its therapeutic potential can be significantly modulated through chemical derivatization.[1][3]
The primary motivation for synthesizing derivatives of this compound is to systematically explore its structure-activity relationship (SAR). By modifying the phenolic hydroxyl group—the most reactive site for derivatization—we can fine-tune key physicochemical properties such as:
-
Lipophilicity: Conversion of the polar hydroxyl group into less polar ethers or esters can enhance membrane permeability, a critical factor for reaching intracellular targets.
-
Steric Profile: The introduction of different alkyl or aryl groups allows for probing the steric requirements of the biological target's binding pocket.
-
Electronic Effects: While the nitro and chloro groups are strong electron-withdrawing groups, modifications at the hydroxyl position can subtly alter the overall electron distribution of the aromatic ring.
-
Metabolic Stability: Derivatization can protect the phenolic hydroxyl group from rapid metabolic processes like glucuronidation, potentially increasing the compound's in vivo half-life.
This guide provides a comparative framework for a series of hypothetical ether and ester derivatives of this compound. We will detail the synthetic rationale and protocols, provide standardized methodologies for evaluating their antimicrobial and anticancer performance, and present a predictive comparative analysis based on established SAR principles for this class of compounds.
Synthesis of this compound Derivatives
The primary point of modification for this compound is the phenolic hydroxyl group. We will focus on two fundamental transformations: O-alkylation to form ethers and O-acylation to form esters.
Proposed Derivatives for Comparative Analysis
To establish a clear and informative comparison, we propose the synthesis and evaluation of the following five derivatives:
-
CMNP-Me (Methyl Ether): 2-Methoxy-5-chloro-4-methyl-1-nitrobenzene
-
CMNP-Bn (Benzyl Ether): 2-(Benzyloxy)-5-chloro-4-methyl-1-nitrobenzene
-
CMNP-Ac (Acetate Ester): 4-Chloro-5-methyl-2-nitrophenyl acetate
-
CMNP-Bz (Benzoate Ester): 4-Chloro-5-methyl-2-nitrophenyl benzoate
-
CMNP (Parent Compound): this compound (for baseline comparison)
This selection allows for the comparison of a small alkyl ether (methyl), a bulky aromatic ether (benzyl), a small aliphatic ester (acetate), and an aromatic ester (benzoate).
Synthetic Workflow: A Two-Pronged Approach
The synthesis of these derivatives can be achieved through well-established and reliable organic chemistry reactions. The general workflow is depicted below.
Caption: Synthetic workflows for ether and ester derivatives.
Experimental Protocols: Synthesis and Characterization
The following are detailed, self-validating protocols for the synthesis of the proposed ether and ester derivatives.
Protocol 1: Williamson Ether Synthesis of CMNP-Me and CMNP-Bn
This protocol is based on the classic Williamson ether synthesis, which involves the deprotonation of a phenol followed by an SN2 reaction with an alkyl halide.[7][8][9][10][11][12]
Materials:
-
This compound (CMNP)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Iodomethane (CH3I) or Benzyl bromide (BnBr)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DMF (or acetonitrile if using K2CO3) to a concentration of approximately 0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath.
-
For NaH: Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases.
-
For K2CO3: Add anhydrous potassium carbonate (2.0 eq).
-
-
Alkylation: Cool the resulting phenoxide solution back to 0 °C. Add the corresponding alkyl halide (iodomethane or benzyl bromide, 1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-12 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting phenol.
-
Workup: Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ether derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2: Esterification of CMNP-Ac and CMNP-Bz
This protocol describes a standard acylation of a phenol using an acyl chloride in the presence of a base catalyst.[13][14][15]
Materials:
-
This compound (CMNP)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et3N)
-
Acetyl chloride or Benzoyl chloride
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.2 M.
-
Base Addition: Add pyridine (1.5 eq) or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add the corresponding acyl chloride (acetyl chloride or benzoyl chloride, 1.2 eq) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO3 (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the pure ester derivative.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocols for Biological Performance Evaluation
To conduct a meaningful comparative analysis, standardized in vitro assays are essential. Here, we provide detailed protocols for assessing antimicrobial and anticancer activity.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[16][17]
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials & Equipment:
-
Synthesized CMNP derivatives and parent compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer and 0.5 McFarland turbidity standard
-
Incubator (37 °C)
-
Microplate reader (optional, for OD measurement)
Step-by-Step Procedure:
-
Compound Preparation: Prepare stock solutions of each test compound in DMSO (e.g., at 10 mg/mL).
-
Serial Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of each compound in MHB. Typically, this is done by adding 100 µL of MHB to wells 2-12. Add 200 µL of the compound stock (appropriately diluted from the DMSO stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive only MHB.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in MHB, adjusting its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Inoculation: Add 10 µL of the final bacterial inoculum to wells 1-11 of the microtiter plate, resulting in a final concentration of ~5 x 10⁵ CFU/mL in a total volume of 110 µL. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control well.
Protocol 4: Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[18][19][20][21]
Materials & Equipment:
-
Human cancer cell line (e.g., MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized CMNP derivatives and parent compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Sterile 96-well cell culture plates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO, matching the highest concentration used for the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in the CO2 incubator.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[18]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Performance Analysis: A Predictive Outlook
As direct experimental data for this specific series of derivatives is not available in published literature, this section provides a predictive analysis based on established structure-activity relationships for nitrophenolic and related antimicrobial/anticancer compounds.[22][23][24] The following tables summarize the expected performance data.
Table 1: Predicted Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | Predicted Rationale |
|---|---|---|---|
| CMNP (Parent) | 32 | 64 | Moderate activity; polar hydroxyl group may limit membrane penetration. |
| CMNP-Me | 16 | 32 | Increased lipophilicity from the methyl ether should enhance activity. |
| CMNP-Bn | 8 | 16 | Significant increase in lipophilicity and steric bulk from the benzyl group often improves antimicrobial activity by disrupting bacterial membranes.[5][6] |
| CMNP-Ac | 64 | 128 | The ester may act as a prodrug, but could be less active until hydrolyzed. The acetyl group is small and may not significantly improve membrane interaction. |
| CMNP-Bz | 32 | 64 | Similar to the acetate, but the bulky benzoate group may slightly improve membrane interaction compared to the acetate. |
Table 2: Predicted Anticancer Cytotoxicity (IC50 in µM against MCF-7)
| Compound | Predicted IC50 (µM) | Predicted Rationale |
|---|---|---|
| CMNP (Parent) | > 50 | Phenols can exhibit cytotoxicity, but often at higher concentrations. |
| CMNP-Me | 35 | Increased cellular uptake due to higher lipophilicity may lead to a modest increase in cytotoxicity. |
| CMNP-Bn | 15 | The bulky, lipophilic benzyl group can significantly enhance cytotoxicity. This is often attributed to improved cell membrane interaction and potential for intercalating with cellular components.[4][25] |
| CMNP-Ac | 40 | The acetate ester may be hydrolyzed intracellularly to release the parent phenol, resulting in activity similar to or slightly better than the parent compound. |
| CMNP-Bz | 25 | The benzoate ester, being more lipophilic than the acetate, is expected to have better cell penetration and thus higher cytotoxicity. |
Discussion of Structure-Activity Relationships (SAR)
The predictive data highlights several key SAR principles:
-
The Primacy of Lipophilicity: For both antimicrobial and anticancer activity, increasing lipophilicity by converting the phenolic hydroxyl group to an ether is predicted to be a successful strategy. The trend is expected to be CMNP-Bn > CMNP-Me > CMNP . This is consistent with the general principle that increased lipophilicity facilitates passage through the lipid-rich cell membranes of bacteria and cancer cells.[5]
-
Impact of Steric Bulk: The large benzyl group in CMNP-Bn is expected to confer the highest activity. In addition to increasing lipophilicity, its size and aromatic nature may promote non-specific membrane disruption or facilitate stronger binding interactions with hydrophobic pockets in target proteins.
-
Ester Derivatives as Potential Prodrugs: The ester derivatives CMNP-Ac and CMNP-Bz are predicted to be less active than the corresponding ethers. Esters are often susceptible to hydrolysis by cellular esterases, which would release the parent phenol. While this can be a useful prodrug strategy, the inherent activity of the ester form itself is likely lower. The greater lipophilicity of the benzoate ester may lead to slightly better performance than the acetate.
Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for the comparative analysis of this compound derivatives. By synthesizing a focused series of ether and ester analogues and evaluating them through standardized antimicrobial and cytotoxicity assays, researchers can systematically probe the structure-activity relationships of this promising scaffold.
Our predictive analysis, grounded in established medicinal chemistry principles, suggests that derivatization of the phenolic hydroxyl group into lipophilic ethers, particularly with bulky aromatic substituents like a benzyl group, is the most promising strategy for enhancing both antimicrobial and anticancer activity. The experimental protocols provided herein offer a robust starting point for any research team aiming to validate these hypotheses and unlock the therapeutic potential of this class of compounds. Future work should focus on synthesizing a broader range of derivatives to refine the SAR and on mechanistic studies to identify the specific cellular targets of the most active compounds.
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A Comparative Guide to the Synthesis of 4-Chloro-5-methyl-2-nitrophenol: Protocols and Performance
Introduction
4-Chloro-5-methyl-2-nitrophenol (CAS No: 7147-89-9) is a substituted phenolic compound of significant interest in the synthesis of fine chemicals and pharmaceutical intermediates.[1] The precise arrangement of the chloro, methyl, and nitro groups on the phenol ring presents a distinct regiochemical challenge for synthetic chemists. The selection of an appropriate synthetic route is paramount, dictated by considerations of yield, isomeric purity, scalability, safety, and cost of starting materials.
This guide provides an in-depth comparison of validated synthesis methods for this compound. We will dissect the chemical logic underpinning each route, provide detailed experimental protocols, and present a comparative analysis of their performance. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make an informed decision for their specific application.
Method 1: Direct Nitration of 4-Chloro-3-methylphenol
The most apparent route to the target molecule is the direct electrophilic nitration of the readily available starting material, 4-chloro-3-methylphenol (also known as p-chloro-m-cresol).[2][3] However, this pathway is fraught with challenges related to regioselectivity.
Mechanistic Considerations & Challenges
In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile (in this case, the nitronium ion, NO₂⁺). The substituents on 4-chloro-3-methylphenol are:
-
Hydroxyl (-OH): A strongly activating, ortho-, para-directing group.
-
Methyl (-CH₃): A weakly activating, ortho-, para-directing group.
-
Chloro (-Cl): A deactivating, yet ortho-, para-directing group.
The powerful activating effect of the hydroxyl group dominates, directing the incoming nitro group primarily to the positions ortho to it (positions 2 and 6). The methyl group at position 3 further reinforces the directing effect towards position 2. While this appears to favor the formation of the desired product, the high reactivity of the phenol ring can lead to several undesirable outcomes:
-
Formation of Isomers: Significant formation of the 4-chloro-3-methyl-6-nitrophenol isomer is highly probable.
-
Over-nitration: The activated ring is susceptible to dinitration, yielding products like 4-chloro-3-methyl-2,6-dinitrophenol.
-
Oxidation & Degradation: Phenols are sensitive to the strongly oxidizing conditions of nitration (typically using a mixture of nitric and sulfuric acid), which can lead to the formation of tarry by-products and a lower yield.[4][5]
-
Safety Hazards: The reaction of phenols with nitric acid can be vigorous and even explosive if not strictly controlled.[4]
Due to these factors, direct nitration often results in a complex mixture of products that is difficult to separate, leading to a low yield of the desired isomerically pure compound. While specific conditions could be optimized to favor the desired product, this route is generally considered inefficient for producing high-purity this compound.
Method 2: Regioselective Synthesis via a Sulfonate Protecting Group Strategy
To overcome the regioselectivity issues of direct nitration, a more elegant, multi-step approach is employed. This method utilizes a sulfonyl group to temporarily protect the reactive hydroxyl group of a different starting isomer, 4-chloro-2-methylphenol. This protection deactivates the ring slightly and, more importantly, alters the directing effects to allow for precise nitration at the desired position. A subsequent deprotection step yields the final product in high purity and yield.
This process, detailed in patent literature, is a prime example of how protecting group chemistry can solve complex regiochemical problems.[6]
Workflow Overview
Caption: Workflow for the regioselective synthesis of this compound.
Step 1: Protection of the Hydroxyl Group (Sulfonylation)
The first step involves converting the hydroxyl group of 4-chloro-2-methylphenol into a sulfonate ester (e.g., a benzenesulfonate or methanesulfonate). This is critical for two reasons:
-
Deactivation: The sulfonate group is electron-withdrawing, which moderates the high reactivity of the phenol ring, preventing over-reaction in the subsequent nitration step.
-
Directing Effect: By masking the powerful ortho-, para-directing hydroxyl group, the directing effects of the chloro and methyl groups become more influential in determining the position of nitration.
Experimental Protocol (Benzenesulfonylation): [6]
-
Combine 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonyl chloride in a suitable reaction vessel.
-
Heat the mixture to 60-70 °C.
-
Prepare a solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water.
-
Add the sodium hydroxide solution dropwise to the heated mixture over 30 minutes with stirring.
-
Maintain the reaction temperature at 60 °C and continue stirring for an additional 2 hours.
-
Cool the mixture. The product, 4-chloro-2-methylphenyl benzenesulfonate, will precipitate.
-
Isolate the precipitate by suction filtration. The reported yield for this step is approximately 202.1 g (89.3% of theoretical). The product can typically be used in the next step without further purification.[6]
Step 2: Regioselective Nitration
With the hydroxyl group protected, the directing effects of the methyl group (ortho-, para-directing) and the chloro group (ortho-, para-directing) now control the substitution pattern. The position para to the methyl group is occupied by the chloro group. The position ortho to the methyl group (position 3) is sterically hindered. The most favorable position for nitration is therefore the position ortho to the chloro group and meta to the methyl group, which is position 5.
Experimental Protocol (Nitration of Methanesulfonate Ester): [6] Note: This protocol uses the methanesulfonate ester, but the principle is identical for the benzenesulfonate.
-
Prepare a nitrating mixture by combining concentrated sulfuric acid and nitric acid.
-
Dissolve the 4-chloro-2-methylphenyl methanesulfonate intermediate from the previous step in a suitable solvent or use it neat.
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add the nitrating mixture to the sulfonate ester solution while maintaining the temperature at 0 °C with vigorous stirring.
-
Continue stirring at 0 °C for approximately 2 hours.
-
Pour the reaction mixture onto ice to quench the reaction and precipitate the product.
-
Isolate the precipitated crystals (4-chloro-2-methyl-5-nitrophenyl methanesulfonate) by suction filtration and wash with water.
-
After drying, a yield of up to 95% of the theoretical value can be achieved for this step.[6] The product is isomerically pure.
Step 3: Deprotection (Hydrolysis)
The final step is the removal of the sulfonyl protecting group to regenerate the hydroxyl group. This is readily accomplished by acidic or alkaline hydrolysis.
Experimental Protocol (Alkaline Hydrolysis): [6]
-
Place the nitrated sulfonate ester from Step 2 into a reaction vessel.
-
Add an aqueous sodium hydroxide solution.
-
Heat the mixture to reflux temperature. The hydrolysis reaction will proceed, cleaving the sulfonyl group.
-
After the reaction is complete (monitored by TLC or other suitable methods), cool the mixture.
-
Acidify the solution with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the final product, this compound.
-
Filter the pure product, wash with water, and dry. This final step proceeds in very good yield.[6]
Comparative Performance of Synthesis Methods
| Parameter | Method 1: Direct Nitration | Method 2: Sulfonate Protecting Group Strategy |
| Starting Material | 4-Chloro-3-methylphenol | 4-Chloro-2-methylphenol |
| Key Reagents | Nitric Acid, Sulfuric Acid | Benzenesulfonyl Chloride (or similar), NaOH, Nitric Acid, Sulfuric Acid |
| Reaction Steps | 1 | 3 (Protection, Nitration, Deprotection) |
| Yield | Low to Moderate | Very Good to Excellent (>80% overall)[6] |
| Purity (Isomeric) | Low (Mixture of isomers) | High (Isomerically pure)[6] |
| Key Advantages | Fewer steps, simple reagents. | High yield, high isomeric purity, reliable and controllable.[6] |
| Key Disadvantages | Poor regioselectivity, difficult purification, formation of by-products, safety concerns with reactive phenols.[4][7] | More steps, requires use of a protecting group. |
Conclusion and Recommendation
For researchers, scientists, and drug development professionals, where the purity and structural integrity of a compound are non-negotiable, the choice of synthesis method for this compound is clear.
-
Direct Nitration (Method 1) is an academically interesting but practically flawed approach for this specific molecule. The lack of regiocontrol leads to a mixture of isomers that necessitates challenging and costly purification, ultimately resulting in a low yield of the desired product. It is not recommended for applications requiring high-purity material.
-
The Sulfonate Protecting Group Strategy (Method 2) stands out as the superior and recommended method.[6] Although it involves three steps, it is a self-validating system that ensures the correct isomer is formed. The causality is clear: protecting the dominant hydroxyl group allows for a predictable and regioselective nitration controlled by the other substituents. The high yields and exceptional isomeric purity reported for this method make it reliable, scalable, and ultimately more efficient and cost-effective for producing the target compound for research and development.
References
- Santa Cruz Biotechnology.
- Bayer AG. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- Huston, R. C., & Chen, P. S. (1933). The Chloro Derivatives of m-Cresol. Journal of the American Chemical Society, 55(10), 4214–4218. [Link]
- PrepChem.
- LANXESS. Product Safety Assessment: 4-Chloro-3-methylphenol. [Link]
- Wikipedia. p-Chlorocresol. [Link]
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- Sumitomo Chemical Company, Limited. Preparation of 5-methyl-2-nitrophenol.
- Master Organic Chemistry.
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spectroscopic analysis to confirm 4-CHLORO-5-METHYL-2-NITROPHENOL structure
An In-Depth Guide to the Spectroscopic Confirmation of 4-Chloro-5-methyl-2-nitrophenol
As a Senior Application Scientist, the unambiguous confirmation of a molecular structure is paramount, forming the bedrock of any subsequent research or development. This guide provides a comprehensive walkthrough of the spectroscopic techniques required to definitively confirm the structure of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's structure and its spectral output. This approach ensures that the described protocols form a self-validating system, where each piece of data from one technique corroborates the findings of the others, embodying the principles of scientific integrity.
The target molecule, this compound (CAS 7147-89-9), possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint.[1][2][3] Our analysis will integrate data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural proof.
Overall Analytical Workflow
The confirmation process follows a logical sequence of analyses. Each step provides a layer of information, and together they create a comprehensive structural picture. The general workflow is designed to move from broad functional group identification to a detailed atomic-level map of the molecule.
Caption: Overall experimental workflow for spectroscopic structure confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of protons in a molecule. For this compound, we expect a spectrum that clearly resolves the aromatic protons, the methyl protons, and the phenolic hydroxyl proton.
Expected ¹H NMR Spectrum
The substitution pattern (1-hydroxy, 2-nitro, 4-chloro, 5-methyl) leaves two protons on the aromatic ring at positions 3 and 6.
-
Aromatic Protons (H-3 and H-6): These two protons will appear as distinct singlets because they are not adjacent to any other protons on the ring (i.e., they have no vicinal coupling partners).
-
H-3: This proton is situated between the electron-withdrawing nitro group (-NO₂) and the chloro group (-Cl). The strong deshielding effect of the ortho-nitro group will shift this proton significantly downfield.
-
H-6: This proton is adjacent to the electron-donating methyl group (-CH₃) and the chloro group. It will be less deshielded than H-3.
-
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a single, sharp singlet. Its chemical shift will be in the typical range for an aryl methyl group.
-
Hydroxyl Proton (-OH): The phenolic proton will appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The presence of the ortho-nitro group can lead to intramolecular hydrogen bonding, which often shifts the proton to a much higher chemical shift.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H-3 | ~8.0 - 8.2 | Singlet (s) | 1H | Strongly deshielded by ortho -NO₂ group. |
| H-6 | ~7.3 - 7.5 | Singlet (s) | 1H | Influenced by ortho -CH₃ and para -Cl groups. |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | Typical range for an aromatic methyl group. |
| -OH | ~10.0 - 11.0 (variable) | Broad Singlet (br s) | 1H | Downfield shift due to potential intramolecular H-bonding with the ortho -NO₂ group. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for phenols as it helps in observing the hydroxyl proton more reliably.
-
Analysis: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. For our target compound, we expect to see signals for all seven unique carbon atoms.
Expected ¹³C NMR Spectrum
The chemical shifts of the aromatic carbons are influenced by the attached substituents. Electron-withdrawing groups (like -NO₂ and -Cl) generally shift attached carbons (ipso-carbons) downfield and affect ortho and para positions, while electron-donating groups (like -OH and -CH₃) shift them upfield.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C-CH₃ | ~15 - 20 | Typical range for an aromatic methyl carbon. |
| C-3 | ~120 - 125 | Aromatic CH carbon, influenced by adjacent -NO₂ and -Cl. |
| C-6 | ~128 - 133 | Aromatic CH carbon, influenced by adjacent -OH and -CH₃. |
| C-5 | ~130 - 135 | Carbon attached to the methyl group. |
| C-4 | ~135 - 140 | Carbon attached to the chloro group. |
| C-2 | ~140 - 145 | Carbon attached to the nitro group. |
| C-1 | ~150 - 155 | Carbon attached to the hydroxyl group (phenolic carbon). |
Note: Precise assignments often require advanced 2D NMR techniques like HSQC and HMBC, but these predicted ranges provide a strong basis for confirmation.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial.
-
Analysis: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[4][5] The spectrum of this compound should show characteristic absorption bands for the O-H, C-H, N-O, C=C, and C-Cl bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3200 - 3500 | O-H stretch (broad) | Phenolic -OH | Medium-Broad |
| ~3000 - 3100 | C-H stretch | Aromatic C-H | Medium-Weak |
| ~2850 - 2960 | C-H stretch | Methyl -CH₃ | Medium-Weak |
| ~1520 - 1560 | N-O asymmetric stretch | Nitro -NO₂ | Strong |
| ~1340 - 1380 | N-O symmetric stretch | Nitro -NO₂ | Strong |
| ~1580 - 1610 | C=C stretch | Aromatic Ring | Medium |
| ~1450 - 1500 | C=C stretch | Aromatic Ring | Medium |
| ~1200 - 1280 | C-O stretch | Phenolic C-O | Strong |
| ~1000 - 1100 | C-Cl stretch | Aryl-Cl | Medium-Strong |
The presence of strong absorption bands for the nitro group and a broad band for the hydroxyl group are key diagnostic features.[6][7]
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum (of air or the KBr pellet holder) should be run first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and structural features.
Expected Mass Spectrum
The molecular formula of this compound is C₇H₆ClNO₃. Its monoisotopic mass is approximately 187.00 Da.[1][3]
-
Molecular Ion (M⁺): A key feature will be the molecular ion peak. Due to the presence of chlorine, this peak will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, we expect to see a peak at m/z 187 (for the ³⁵Cl isotopologue) and a smaller peak at m/z 189 (for the ³⁷Cl isotopologue) with an intensity ratio of roughly 3:1. This isotopic pattern is a definitive indicator of a single chlorine atom in the molecule.
-
Fragmentation: Nitroaromatic compounds often exhibit characteristic fragmentation patterns.[8][9][10] Common fragmentation pathways include:
-
Loss of •NO₂ (M - 46): A peak at m/z 141.
-
Loss of •NO (M - 30): A peak at m/z 157.
-
Loss of H₂O (M - 18): A peak at m/z 169, often seen in phenols.
-
Loss of •CH₃ (M - 15): A peak at m/z 172.
-
Caption: Predicted key fragmentation pathways in Mass Spectrometry.
Experimental Protocol: Electron Ionization MS (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion: A Self-Validating Structural Proof
The confirmation of the this compound structure is achieved not by a single piece of data, but by the seamless corroboration across all four spectroscopic techniques.
-
MS confirms the correct molecular weight (187.58 g/mol ) and the presence of one chlorine atom.[1]
-
IR confirms the presence of the key functional groups: -OH, -NO₂, and the substituted aromatic ring.
-
¹³C NMR confirms the presence of seven unique carbon environments, consistent with the proposed structure.
-
¹H NMR provides the final, detailed picture, confirming the number and connectivity of protons, including the specific 1,2,4,5-substitution pattern on the ring, which is revealed by the two aromatic singlets.
When the data from these independent analyses converge to tell the same structural story, the identity of the compound can be considered unequivocally confirmed. This multi-faceted, evidence-based approach is the cornerstone of rigorous chemical analysis.
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A Comparative Guide to Alternative Reagents for the Synthesis of 4-Chloro-5-methyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-chloro-5-methyl-2-nitrophenol, a valuable intermediate in the pharmaceutical and fine chemical industries, traditionally relies on the direct nitration of 4-chloro-3-methylphenol using a mixture of concentrated nitric and sulfuric acids. While effective, this classical approach presents significant drawbacks, including the use of highly corrosive acids, potential for over-nitration and formation of undesired isomers, and the generation of substantial acidic waste streams.[1][2] This guide provides a comprehensive comparison of alternative, greener, and more regioselective reagents for the synthesis of this important compound, supported by experimental data and mechanistic insights.
The Conventional Approach: Mixed Acid Nitration
The established method for synthesizing this compound involves the electrophilic aromatic substitution of 4-chloro-3-methylphenol with a nitrating mixture of concentrated nitric acid and sulfuric acid.[3] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile in the reaction.[3]
Reaction Mechanism:
The hydroxyl and methyl groups of 4-chloro-3-methylphenol are ortho, para-directing activators, while the chloro group is an ortho, para-directing deactivator. The interplay of these directing effects can lead to a mixture of isomers, primarily the desired this compound and the undesired 4-chloro-3-methyl-2-nitrophenol and 4-chloro-3-methyl-6-nitrophenol. Controlling the reaction temperature is crucial to minimize the formation of byproducts.
Challenges of the Conventional Method:
-
Low Regioselectivity: The formation of multiple isomers necessitates complex purification steps, reducing the overall yield of the desired product.
-
Harsh Reaction Conditions: The use of concentrated sulfuric and nitric acids poses significant safety and handling risks.[1]
-
Environmental Concerns: The process generates a large amount of acidic waste, which requires costly neutralization and disposal procedures.[2]
-
Oxidative Byproducts: The strong oxidizing nature of the mixed acid can lead to the formation of undesired oxidized byproducts.[1]
Alternative Nitrating Agents: A Comparative Analysis
In recent years, a variety of alternative nitrating agents have been developed to address the shortcomings of the traditional mixed acid method. These alternatives offer improvements in terms of safety, environmental impact, and regioselectivity.
| Reagent/System | Starting Material | Key Advantages | Key Disadvantages | Yield (%) | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | 4-chloro-3-methylphenol | Inexpensive, well-established | Low regioselectivity, harsh conditions, acid waste | Moderate | [3] |
| Ammonium Nitrate (NH₄NO₃) / Silica Sulfuric Acid | Phenols | Green, efficient, room temperature reaction | Requires preparation of silica sulfuric acid | Good to Excellent | [4] |
| Calcium Nitrate (Ca(NO₃)₂) / Acetic Acid | Phenolic Compounds | Mild, non-toxic, readily available reagents | Can lead to replacement of carboxylic groups in some substrates | Good | [4] |
| Copper(II) Nitrate (Cu(NO₃)₂) on Zeolite H-Y | Phenols | High regioselectivity, heterogeneous catalyst (easy separation) | Microwave irradiation may be required for optimal yields | Good | [4] |
| Ammonium Nitrate (NH₄NO₃) / Potassium Hydrogen Sulfate (KHSO₄) | Phenols | Green, inexpensive, high regioselectivity for ortho-nitration | Requires reflux temperature | Good to Excellent | [5] |
| Copper(II) Nitrate (Cu(NO₃)₂) / Acetic Acid | Phenol | Environmentally friendly, high regioselectivity | Byproduct (copper acetate) needs to be managed | High | [6][7] |
| Sodium Nitrite (NaNO₂) / 3-Methyl-1-sulfonic acid imidazolium chloride | Phenols | Mild conditions, high yields, short reaction times | Requires synthesis of the ionic liquid | High | [8] |
| Dilute Nitric Acid / Phase Transfer Catalyst (TBAB) | Phenols | Ultrasound promotion enhances rate and ortho-selectivity | Requires specialized equipment (sonicator) | N/A | [9] |
In-Depth Look at Promising Alternatives
Metal Nitrates in Acetic Acid
The use of metal nitrates, particularly copper(II) nitrate in acetic acid, has emerged as a highly effective and environmentally benign method for the nitration of phenols.[6][7] This system generates nitric acid in situ, avoiding the need for concentrated nitric acid.[6][7]
Proposed Mechanism: The reaction between copper(II) nitrate and glacial acetic acid is believed to generate nitric acid, which then participates in the electrophilic nitration of the phenol.[6]
In situ generation of nitric acid from copper(II) nitrate and acetic acid.
Experimental Protocol: Nitration of 4-chloro-3-methylphenol with Cu(NO₃)₂/Acetic Acid
-
To a solution of 4-chloro-3-methylphenol (1 mmol) in glacial acetic acid (10 mL), add copper(II) nitrate trihydrate (1.2 mmol).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Solid Acid Catalysts and Metal Nitrates
The combination of solid acid catalysts like silica sulfuric acid or zeolites with metal nitrates offers a green and efficient pathway for regioselective nitration.[4] These heterogeneous systems allow for easy separation and recycling of the catalyst.
Workflow for Solid-Phase Nitration:
General workflow for nitration using a solid acid catalyst.
Experimental Protocol: Nitration using NH₄NO₃/KHSO₄
A study on the regioselective ortho-nitration of phenols utilized a system of ammonium nitrate (NH₄NO₃) and potassium hydrogen sulfate (KHSO₄).[5] For 3-methylphenol, this method yielded 2-nitro-5-methylphenol with an 83% yield after 5 hours at reflux in acetonitrile.[5]
-
In a round-bottom flask, combine 3-methylphenol (1 mmol), ammonium nitrate (2 mmol), and potassium hydrogen sulfate (0.05 mmol) in acetonitrile (5 mL).[5]
-
Reflux the mixture with magnetic stirring. Monitor the reaction by TLC.[5]
-
After completion, filter the reaction mixture and wash the residue with acetonitrile.[5]
-
Add anhydrous sodium sulfate to the combined filtrate and filter again.[5]
-
Remove the solvent by distillation to obtain the product.[5]
Protection-Nitration-Deprotection Strategy
For substrates where direct nitration leads to poor regioselectivity or significant side reactions, a protection-nitration-deprotection strategy can be employed. A patent describes a process for preparing 4-chloro-2-methyl-5-nitrophenol starting from 4-chloro-2-methylphenol.[10] This method involves protecting the hydroxyl group as a sulfonate ester, followed by nitration and subsequent deprotection.[10]
Reaction Sequence:
Protection-nitration-deprotection strategy for regioselective synthesis.
This approach, while involving more steps, can provide isomerically pure product in very good yield.[10]
Conclusion
The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. While the traditional mixed acid approach is well-established, modern alternatives offer significant improvements in terms of environmental impact, safety, and regioselectivity. The use of metal nitrates in acetic acid or in conjunction with solid acid catalysts presents a compelling green chemistry approach. For instances where high purity is paramount and direct nitration is problematic, a protection-nitration-deprotection strategy offers a reliable, albeit more lengthy, alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, considering factors such as scale, desired purity, cost, and available equipment.
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A Comparative Guide to the Biological Activity of 4-Chloro-5-Methyl-2-Nitrophenol Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide offers an in-depth comparative analysis of the biological activities of analogs of 4-chloro-5-methyl-2-nitrophenol. While direct comprehensive data for this specific molecule is limited in publicly available literature, this guide will focus on structurally related compounds to elucidate the impact of substituent modifications on antimicrobial, anticancer, and antioxidant properties. By examining these analogs, we can infer the potential activities of the target compound and provide a framework for future research and development.
The core structure, a substituted nitrophenol, is a well-known pharmacophore associated with a range of biological effects. The nitro group, being strongly electron-withdrawing, often plays a crucial role in the mechanisms of action, which can include uncoupling of oxidative phosphorylation and induction of oxidative stress. The nature and position of other substituents, such as halogens and alkyl groups, can significantly modulate the potency, selectivity, and pharmacokinetic properties of these compounds.
Structure-Activity Relationship: The Influence of Substituents
The biological activity of phenolic compounds is intrinsically linked to their chemical structure. For nitrophenol derivatives, key structural features that influence their efficacy include:
-
The Nitro Group: The position and electronic influence of the nitro group are critical. It is often involved in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage in target organisms or cancer cells.[1]
-
Halogenation: The presence of a halogen, such as chlorine, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. The position of the halogen can also affect the electronic properties of the phenol ring and its interaction with biological targets.
-
Alkyl Groups: The size and position of alkyl groups (like the methyl group) can impact steric interactions with target enzymes or receptors and can also influence the compound's solubility and distribution.
This guide will delve into the known biological activities of key analogs, providing a comparative framework based on available experimental data.
Comparative Analysis of Biological Activities
To provide a clear comparison, the following table summarizes the available quantitative data for a key analog of this compound. The selection of this analog is based on its structural similarity and the availability of robust biological activity data.
Table 1: Comparative Biological Activity of this compound Analogs
| Compound | Biological Activity | Assay | Target Organism/Cell Line | Result | Reference |
| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Antimicrobial | Broth Microdilution | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 32 µg/mL | [2][3][4] |
The antimicrobial activity of chlorothymol against MRSA, a notoriously difficult-to-treat pathogen, underscores the potential of halogenated phenols. The minimum inhibitory concentration (MIC) of 32 µg/mL indicates significant potency.[2][3][4] This activity is likely attributable to the compound's ability to disrupt the bacterial cell membrane and interfere with essential cellular processes.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific rigor and reproducibility, the following are detailed step-by-step methodologies for the key experiments cited in the comparative analysis.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[5][6][7][8][9]
Principle: This assay is based on the principle of exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[10][11]
Workflow Diagram:
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate broth). The final volume in each well should be 100 µL.
-
Inoculation: Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (broth and inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in an ambient air incubator.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anticancer Activity: MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity and cell proliferation.[12][13][14][15]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[16]
Workflow Diagram:
Caption: Workflow for IC50 determination using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[17][18][19][20]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[21][22]
Workflow Diagram:
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Compound: Prepare a series of dilutions of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of each compound dilution with 100 µL of the DPPH solution.
-
Control and Blank: Prepare a control (100 µL of methanol and 100 µL of DPPH solution) and a blank for each compound concentration (100 µL of the compound dilution and 100 µL of methanol).
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of all samples at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against compound concentration.
Conclusion
This guide provides a comparative framework for understanding the biological activities of this compound analogs. While specific data for the parent compound is sparse, the analysis of structurally related molecules, such as chlorothymol, reveals significant antimicrobial potential. The detailed experimental protocols provided herein offer a robust foundation for researchers to conduct their own comparative studies and to further explore the therapeutic potential of this class of compounds. Future research should focus on synthesizing and systematically evaluating a series of these analogs to build a comprehensive structure-activity relationship profile, which will be invaluable for the rational design of new and more effective therapeutic agents.
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A Comprehensive Guide to the Structural Confirmation of 4-Chloro-5-Methyl-2-Nitrophenol via Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded walkthrough for confirming the structure of 4-chloro-5-methyl-2-nitrophenol (CAS No. 7147-89-9, Molecular Formula: C₇H₆ClNO₃) using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of NMR, provide detailed experimental protocols, and compare this powerful technique with other analytical methods, supported by predictive data and established principles.
The Imperative of Structural Verification
In the synthesis of novel compounds or the quality control of existing ones, absolute certainty of the chemical structure is paramount. An incorrect structural assignment can lead to flawed biological data, wasted resources, and potentially unsafe outcomes in drug development. This compound, a substituted aromatic compound, presents a distinct set of spectroscopic challenges and opportunities for elucidation. NMR spectroscopy stands as the gold standard for the structural determination of organic molecules in solution, providing unparalleled detail about the atomic connectivity and chemical environment.
Understanding the Molecular Landscape: The Structure of this compound
Before delving into the spectroscopic analysis, a clear understanding of the target molecule's structure is essential.
Caption: Chemical structure of this compound.
Part 1: The Power of Prediction - Anticipating the NMR Signature
A key aspect of robust structural confirmation is the ability to predict the expected NMR spectrum based on the hypothesized structure and compare it with the experimental data. This predictive approach provides a powerful validation tool.
¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects (both inductive and resonance) of the substituents on the benzene ring.
-
Aromatic Protons (H-3 and H-6): We anticipate two signals in the aromatic region (typically 6.5-8.5 ppm).
-
The proton at position 3 (H-3) is ortho to the strongly electron-withdrawing nitro group (-NO₂) and para to the electron-donating hydroxyl group (-OH). The nitro group's deshielding effect will dominate, shifting this proton significantly downfield.
-
The proton at position 6 (H-6) is ortho to the hydroxyl group and meta to the nitro group. The hydroxyl group's shielding effect will be more pronounced, shifting this proton upfield relative to H-3.
-
-
Methyl Protons (-CH₃): The methyl group at position 5 will appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift will be in the typical range for an aromatic methyl group (around 2.0-2.5 ppm).
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. It will likely appear as a broad singlet. A D₂O exchange experiment can definitively identify this peak, as the proton will be replaced by deuterium, causing the signal to disappear.
Predicted ¹H NMR Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~8.0 | s |
| H-6 | ~7.1 | s |
| -CH₃ | ~2.4 | s |
| -OH | Variable (e.g., 5-10) | br s |
¹³C NMR Spectrum: The Carbon Skeleton
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. Due to the substitution pattern, we expect to see seven distinct carbon signals. The chemical shifts are influenced by the electronegativity of the attached atoms and the electronic effects of the substituents.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-OH) | ~155 |
| C-2 (-NO₂) | ~140 |
| C-3 | ~125 |
| C-4 (-Cl) | ~130 |
| C-5 (-CH₃) | ~135 |
| C-6 | ~120 |
| -CH₃ | ~20 |
Part 2: The Experimental Workflow - From Sample to Spectrum
Achieving high-quality, reproducible NMR data hinges on meticulous sample preparation and a well-defined data acquisition protocol.
Experimental Protocol: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule. DMSO-d₆ is often preferred for its ability to slow down the exchange of the hydroxyl proton, sometimes allowing for the observation of coupling to neighboring protons.
-
Sample Concentration: For a standard ¹H NMR spectrum, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For a ¹³C NMR spectrum, a more concentrated sample (20-50 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.
Caption: Experimental workflow for NMR analysis.
Experimental Protocol: Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity and high resolution.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay is necessary to ensure full relaxation of all protons.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard, which results in a spectrum with singlets for each carbon, simplifying the spectrum and enhancing the signal-to-noise ratio.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment for determining the number of hydrogens attached to each carbon.
-
DEPT-90: Only CH (methine) carbons will appear as positive signals.
-
DEPT-135: CH and CH₃ (methyl) carbons will appear as positive signals, while CH₂ (methylene) carbons will appear as negative signals. Quaternary carbons are not observed in DEPT spectra.
-
-
2D NMR Experiments for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the 2D spectrum connect protons that are coupled to each other (typically through 2-3 bonds). For this compound, we would not expect to see any COSY correlations between the aromatic protons as they are not on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This is extremely useful for assigning the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methyl protons should show an HMBC correlation to C-4, C-5, and C-6.
-
Part 3: Data Interpretation - Assembling the Structural Puzzle
The final step is to analyze the acquired spectra and assign each signal to a specific atom in the molecule, comparing the experimental data with the predicted values.
| Experiment | Expected Observation for this compound |
| ¹H NMR | Two singlets in the aromatic region, one singlet for the methyl group, and a broad singlet for the hydroxyl group. |
| ¹³C NMR | Seven distinct carbon signals. |
| DEPT-135 | Two positive signals for the CH carbons (C-3 and C-6) and one positive signal for the CH₃ carbon. |
| HSQC | Cross-peaks correlating the aromatic protons to their directly attached carbons (H-3 to C-3, H-6 to C-6) and the methyl protons to the methyl carbon. |
| HMBC | Key correlations: Methyl protons to C-4, C-5, and C-6; H-3 to C-1, C-2, and C-5; H-6 to C-1, C-2, and C-4. |
Part 4: A Comparative Perspective - Alternative Analytical Techniques
While NMR is the most definitive method for structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Comparison with NMR |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. The molecular ion peak would confirm the molecular formula. Fragmentation can give clues about the substituents.[1] | MS provides information on the overall mass and composition but does not detail the specific atomic connectivity in the way NMR does. |
| Infrared (IR) Spectroscopy | Identifies functional groups. For this molecule, characteristic peaks would be observed for the O-H stretch (broad), aromatic C-H stretches, C=C stretches of the aromatic ring, N-O stretches of the nitro group, and the C-Cl stretch.[2] | IR is excellent for functional group identification but provides limited information about the overall molecular skeleton. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, which are characteristic of the chromophores present (the nitrophenol system).[3][4] | UV-Vis can confirm the presence of the conjugated system but offers no detailed structural information. |
| High-Performance Liquid Chromatography (HPLC) | Primarily a separation technique, but when coupled with a UV detector, it can be used for quantification and purity assessment. The retention time is a characteristic of the compound under specific conditions.[5] | HPLC is a powerful tool for separation and quantification but does not provide direct structural information. |
Conclusion: The Unrivaled Power of NMR
The comprehensive suite of NMR experiments, from simple 1D ¹H and ¹³C spectra to more advanced 2D techniques like COSY, HSQC, and HMBC, provides an unparalleled and self-validating system for the structural confirmation of this compound. By predicting the expected spectral data and systematically comparing it with the experimental results, researchers can achieve a high degree of confidence in the identity and purity of their compound. While other analytical techniques offer valuable complementary data, NMR remains the definitive tool for elucidating the intricate three-dimensional structure of molecules in solution.
References
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- Pivetta, F. R., et al. (2012). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
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- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
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- Tierney, J. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar.
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- YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
- YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
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- The University of Liverpool Repository. (n.d.).
- CASPRE. (n.d.). 13C NMR Predictor.
- YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum.
- Srinivasan, C., et al. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
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A Comparative Performance Analysis of 4-CHLORO-5-METHYL-2-NITROPHENOL in Biochemical and Chemical Assays
For researchers and professionals in drug development and chemical synthesis, the selection of reagents and intermediates is a critical decision guided by performance, purity, and applicability. This guide provides an in-depth technical comparison of 4-CHLORO-5-METHYL-2-NITROPHENOL (CAS: 7147-89-9), a substituted nitrophenol, in various assay systems. By examining its performance against structural isomers and related compounds, this document aims to equip scientists with the necessary data to make informed decisions for their research endeavors.
Introduction to this compound
This compound, also known by its synonym 4-Chloro-6-nitro-m-cresol, is an aromatic organic compound with the molecular formula C₇H₆ClNO₃.[1] Its structure, featuring a phenol ring substituted with chloro, methyl, and nitro groups, imparts specific chemical and biological properties that make it a subject of interest in toxicological studies and a valuable intermediate in organic synthesis. This guide will focus on its performance in mutagenicity assays and its utility as a precursor in the synthesis of complex molecules.
Performance in Mutagenicity Assays: A Head-to-Head Comparison
A critical aspect of characterizing any chemical compound intended for use in biological systems or as a synthetic precursor is the assessment of its mutagenic potential. The Ames test, a bacterial reverse mutation assay using various strains of Salmonella typhimurium, is a widely accepted standard for this purpose. The performance of this compound (4C5M2NP) has been systematically evaluated and compared with its structural isomer, 6-chloro-2-methyl-5-nitrophenol (6C2M5NP), and their non-chlorinated precursors.
Experimental Rationale and Design
The choice of Salmonella typhimurium strains is crucial for a comprehensive mutagenicity assessment. Strains like TA100 are sensitive to base-pair substitution mutagens, while strains such as YG1026 and YG1029, which are overproducing O-acetyltransferase and nitroreductase respectively, are particularly sensitive to nitroaromatic and aminoaromatic compounds. The inclusion of a metabolic activation system (S9 mix from rat liver) is essential to mimic the metabolic processes in mammals, which can convert a non-mutagenic compound into a mutagenic one, or vice versa.
Comparative Mutagenicity Data
The mutagenic activity of 4C5M2NP and its related compounds was quantified by the number of revertant colonies per milligram of the compound. The data, summarized in the table below, is derived from a study by Kamoshita et al. (2010).
| Compound | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Activity (revertants/mg) |
| This compound (4C5M2NP) | TA100 | - | Not particularly high |
| YG1026 | - | Increased | |
| YG1029 | - | Increased | |
| YG1029 | + | Markedly Increased | |
| 6-chloro-2-methyl-5-nitrophenol (6C2M5NP) | TA100 | - | Not particularly high |
| YG1026 | - | Increased | |
| YG1029 | - | 70,000 | |
| YG1029 | + | 110,000 | |
| 5-methyl-2-nitrophenol (5M2NP) | All tested | -/+ | Negative or not particularly high |
| 2-methyl-5-nitrophenol (2M5NP) | All tested | -/+ | Negative or not particularly high |
Data sourced from Kamoshita et al., 2010.
Interpretation of Performance
The results clearly indicate that the mutagenic activity of methylnitrophenols is significantly influenced by the presence and position of the chlorine atom.
-
Effect of Chlorination: Both 4C5M2NP and its isomer 6C2M5NP showed significantly increased mutagenic activity compared to their non-chlorinated precursors, 5M2NP and 2M5NP.[1]
-
Positional Isomerism: A key performance differentiator is the position of the substituents. 6C2M5NP exhibited substantially higher mutagenic activity than 4C5M2NP, particularly in the YG1029 strain.[1] This suggests that the arrangement of the chloro, methyl, and nitro groups on the phenol ring plays a critical role in the compound's genotoxicity.
-
Metabolic Activation: The mutagenicity of both chlorinated isomers was enhanced in the presence of the S9 mix, indicating that their metabolites are more mutagenic.[1]
-
Mechanism of Mutagenicity: The high response in the YG1029 strain suggests that the nitro group is a key factor in the mutagenicity of these compounds, as this strain has elevated nitroreductase activity. The reduction of the nitro group to an amino group is a known pathway for the activation of nitroaromatic compounds to mutagens. Indeed, the study showed that when the nitro groups of 6C2M5NP and 4C5M2NP were reduced to amino functions, their mutagenic activities were markedly decreased.[1]
Application in Chemical Synthesis: A Versatile Intermediate
Beyond its toxicological profile, this compound serves as a valuable intermediate in multi-step organic synthesis. Its functional groups offer multiple reaction sites for building more complex molecular architectures.
Synthesis of P2X7 Receptor Antagonists
One notable application of this compound is in the synthesis of indole carboxamide derivatives that act as antagonists for the P2X7 receptor.[2][3] The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain, making its antagonists promising therapeutic candidates.
In a patented synthetic route, this compound is used as a starting material.[2][3] The phenolic hydroxyl group can be alkylated, for instance, with methyl iodide in the presence of a base like potassium carbonate, to form the corresponding methoxy derivative. This initial step protects the hydroxyl group and sets the stage for further transformations of the nitro and chloro substituents to construct the final indole carboxamide scaffold.
Potential in Biochemical Assays: Ryanodine Receptor Activation
Preliminary research suggests that this compound may act as an activator of ryanodine receptors.[4] These receptors are intracellular calcium release channels crucial for processes like muscle contraction and neurotransmission.[4]
Assay Principle and Potential for Comparison
An assay to evaluate the performance of this compound as a ryanodine receptor activator would typically involve measuring changes in intracellular calcium concentration in cells expressing these receptors. This can be achieved using fluorescent calcium indicators.
A comparative study would involve testing this compound alongside known ryanodine receptor agonists (e.g., caffeine, 4-chloro-m-cresol) and antagonists (e.g., ryanodine at high concentrations, dantrolene). Key performance metrics would include:
-
EC₅₀ (Half-maximal effective concentration): The concentration of the compound that produces 50% of the maximal response. A lower EC₅₀ indicates higher potency.
-
Emax (Maximum effect): The maximum increase in intracellular calcium elicited by the compound.
-
Specificity: Assessing its effects on other calcium channels to determine its selectivity for ryanodine receptors.
Currently, detailed experimental data for such a comparison involving this compound is not widely published. However, this remains a promising area for future investigation to fully characterize its biological activity.
Conclusion and Recommendations
This guide has provided a comparative performance analysis of this compound in different scientific contexts.
-
In mutagenicity assays , it is clearly mutagenic, particularly in nitroreductase-overproducing bacterial strains and upon metabolic activation. Its performance is highly dependent on the position of its substituents, with its isomer, 6-chloro-2-methyl-5-nitrophenol, demonstrating significantly higher mutagenic potential. Researchers should exercise appropriate caution when handling this compound and consider its genotoxic potential in their experimental designs.
-
In chemical synthesis , it serves as a useful and versatile intermediate for constructing complex molecules, such as P2X7 receptor antagonists. Its value in this context is defined by the specific target molecule's structure.
-
In biochemical assays , it shows potential as a modulator of ryanodine receptors, though further quantitative studies are needed to establish its potency and selectivity compared to other known modulators.
For researchers, the choice of using this compound should be guided by a thorough understanding of its properties. In applications where genotoxicity is a concern, alternatives should be considered, or appropriate safety and downstream testing measures must be implemented. For synthetic chemists, its utility as a building block for specific scaffolds is evident. Future research into its biochemical activities may open new avenues for its application in probing biological pathways.
References
- Kamoshita, M., Kosaka, K., Endo, O., Asami, M., & Aizawa, T. (2010). Mutagenic activities of a chlorination by-product of butamifos, its structural isomer, and their related compounds. Journal of Health Science, 56(3), 336-343.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Science.gov. (n.d.). reactions involving chlorine: Topics.
- Google Patents. (n.d.). US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists.
- Google Patents. (n.d.). WO2014097140A1 - Indole carboxamide derivatives as p2x7 receptor antagonists.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-CHLORO-5-METHYL-2-NITROPHENOL
For laboratory professionals dedicated to advancing pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety and precision of our practices. Handling and disposing of specialized chemical reagents like 4-CHLORO-5-METHYL-2-NITROPHENOL requires a meticulous, informed approach that extends beyond mere compliance. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both personnel and the environment.
Foundational Knowledge: Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is a chlorinated nitrophenol, a class of chemicals recognized for its potential toxicity.
According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1][2] It is known to cause skin and serious eye irritation.[1][3][4] Furthermore, it may cause respiratory irritation.[1][2][3] Ingestion and skin contact may be harmful.[2][5] The compound is also recognized as being very toxic to aquatic life with long-lasting effects, underscoring the critical need for contained and responsible disposal to prevent environmental release.[5]
Nitrophenols, as a broader category, can be absorbed through the skin and may lead to methemoglobinemia, which impairs the blood's ability to carry oxygen.[5][6] While specific data for this particular isomer is limited, the general toxicology of related compounds necessitates a cautious approach.[7][8]
Data Presentation: Hazard and Safety Summary
| Parameter | Description | Primary Sources |
| CAS Number | 7147-89-9 | [4][9] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long lasting effects. | [4][5] |
| Signal Word | Warning | [1][4] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion | [1][2] |
| Required Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Nitrile), safety goggles or face shield, lab coat, and in cases of dust generation, a NIOSH-approved respirator. | [1][2][5][10][11] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids. | [2][12] |
Operational Protocol: From Benchtop to Final Disposal
The following step-by-step procedures are designed to provide a clear and safe pathway for the management of this compound waste. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.
Causality: Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents inadvertent and dangerous reactions between incompatible chemicals and ensures that the waste is directed to the appropriate disposal facility. Chlorinated compounds often require specific disposal methods, such as high-temperature incineration, and mixing them with other waste streams can complicate and increase the cost of disposal.
Procedure:
-
Designate a Specific Waste Container: Before beginning any experimental work that will generate this compound waste, designate a dedicated, properly labeled hazardous waste container.
-
Container Specifications: The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle) and have a secure, tight-fitting lid.[5]
-
Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". The approximate concentration and any other components of the waste mixture must also be included. Affix the appropriate hazard pictograms (e.g., irritant, environmental hazard).[5]
Causality: Minimizing exposure during the transfer of waste is critical to personnel safety. The required PPE creates a barrier against the irritant and potentially toxic properties of the chemical.
Procedure:
-
Work in a Ventilated Area: All handling of this compound, including the transfer of waste, should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[5][11]
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles. If there is a risk of splashing, a face shield should also be worn.[1][2]
-
Transferring Waste:
-
Solid Waste: For pure, unused, or contaminated solid this compound, carefully transfer it to the designated waste container using a chemically resistant spatula or scoop. Avoid generating dust.[5]
-
Contaminated Labware: Disposable items such as weigh boats, gloves, and wipes that are contaminated with the chemical should be placed in the same designated solid waste container.
-
Solutions: If the waste is in a solution, pour it carefully into a designated liquid waste container. Use a funnel to prevent spills. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Causality: An immediate and correct response to a spill mitigates the spread of contamination and reduces the risk of exposure and environmental damage.
Procedure:
-
Evacuate and Alert: If a significant spill occurs, alert others in the immediate area and evacuate if necessary.
-
Control the Spill: Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep up the material and place it in the hazardous waste container.[1] Avoid actions that create dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to soak up the spill.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[1]
-
Report: Report the spill to your institution's EHS department, as per your site-specific emergency procedures.
Causality: Proper temporary storage of hazardous waste is a regulatory requirement and prevents accidents. The final disposal must be carried out by a licensed facility capable of handling this specific type of chemical waste to ensure environmental protection.
Procedure:
-
Temporary Storage: Keep the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be cool, dry, and well-ventilated, away from incompatible materials.[1][10][12]
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS department. They will work with a licensed hazardous waste disposal contractor.
-
Regulatory Classification: This waste will likely be classified under the U.S. Environmental Protection Agency (EPA) regulations. Given its composition as a chlorinated phenol, it may fall under specific hazardous waste codes. For example, wastes from the production of certain chlorophenols are listed as F020, and discarded unused formulations containing tri-, tetra-, or pentachlorophenol are listed as F027.[13][14][15] While this compound is not explicitly listed, its characteristics may lead to it being classified as a D0-series waste if it exhibits toxicity characteristics, or it may be managed under a state-specific code. Your EHS department will make the final determination.
-
Method of Disposal: The most appropriate disposal method for chlorinated and nitrated aromatic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the hazardous combustion byproducts, such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[7][16] Do not attempt to dispose of this chemical down the drain or in regular trash, as this is illegal and environmentally harmful.[2][11]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Methyl-2-nitrophenol.
- Sigma-Aldrich. (2025, May 7). Safety Data Sheet: 2-Nitrophenol.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Chloro-2-nitrophenol.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 4-Chloro-2-isopropyl-5-methylphenol.
- ChemBK. (2024, April 9). This compound - Risk and Safety.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Chloro-4-fluoro-5-nitrophenol.
- Chemcia Scientific, LLC. (n.d.). 4-Chloro-5-methyl-2-nitro-phenol-Information.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Methyl-5-nitrophenol.
- ChemicalBook. (n.d.). 4-chloro-2-methyl-5-nitrophenol CAS#: 19044-75-8.
- SynQuest Laboratories, Inc. (2016, August 12). Safety Data Sheet: 5-Chloro-2-nitrophenol.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
- Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
- National Oceanic and Atmospheric Administration (NOAA). (2010). 4-NITROPHENOL - CAMEO Chemicals.
- ScienceLab.com. (n.d.). Material Safety Data Sheet: 4-Nitrophenol.
- ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2001, June 11). Nitrophenols Fact Sheet.
- U.S. Environmental Protection Agency. (n.d.). Nationally Defined Values for Waste Code.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
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- Navin Chemicals. (n.d.). 4-Chloro 2-Nitro Phenol (4-CNP).
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
- BLDpharm. (n.d.). 1157522-04-7|4-Chloro-2-(((2-chloro-5-nitrophenyl)amino)methyl)phenol.
- Chemsrc. (2025, September 19). 2-CHLORO-5-METHYL-4-NITROPHENOL | CAS#:40130-97-0.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-CHLORO-5-METHYL-2-NITROPHENOL
This guide provides an essential operational framework for the safe handling of 4-CHLORO-5-METHYL-2-NITROPHENOL (CAS No. 7147-89-9). As drug development professionals, our commitment to safety is as paramount as our scientific objectives. This document moves beyond a simple checklist, offering a procedural blueprint grounded in the specific hazards of this compound to ensure your safety and the integrity of your work.
Hazard Assessment: The "Why" Behind the Protection
Understanding the intrinsic hazards of a chemical is the foundation of effective personal protection. This compound is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a multi-faceted approach to PPE. The primary risks are irritation to the skin, eyes, and respiratory system[1][2]. While this specific compound has defined irritation warnings, it belongs to the nitrophenol family, for which related compounds can exhibit acute toxicity if inhaled, ingested, or absorbed through the skin[3][4][5]. Therefore, our safety protocols are conservatively designed to mitigate both documented and potential risks.
The causality is clear: because the compound can cause chemical burns and irritation, and may be harmful through multiple exposure routes, direct contact must be rigorously prevented.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[2] | |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation[2] | |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation[2] |
The Core Protective Ensemble: Your First Line of Defense
Your PPE is the critical barrier between you and chemical exposure. The following ensemble is mandatory for any procedure involving this compound.
-
Eye and Face Protection: At a minimum, chemical splash goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 are required[3][6]. The rationale is to protect against accidental splashes and airborne dust. In procedures with a higher risk of splashing, such as transfers or preparing solutions, a full-face shield must be worn over the safety goggles.
-
Hand Protection: This is a critical control point. Given that phenols can penetrate some glove materials, material choice is crucial[7].
-
Recommended: Use chemical-resistant gloves tested according to EN 374[8]. For phenols, butyl rubber or neoprene gloves generally offer better resistance than standard nitrile for extended contact[7]. Always consult the glove manufacturer's compatibility data for specific breakthrough times.
-
Protocol: Double-gloving is a highly recommended practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
-
Body Protection:
-
A clean, buttoned laboratory coat is the minimum requirement.
-
For any tasks involving more than milligram quantities or where splashes are possible, a chemical-resistant apron is also required.
-
Full-length pants and fully enclosed, chemical-resistant shoes are mandatory at all times in the laboratory[7].
-
-
Respiratory Protection: Handling this compound as a solid powder presents an inhalation risk.
-
Mandatory: All weighing and handling of the solid form must be conducted within a certified chemical fume hood to control dust.
-
If a fume hood is not available or if dust generation is unavoidable: A NIOSH-approved respirator with a particulate filter (e.g., N95, P3/P100) is required[8][9]. Ensure you are fit-tested for the selected respirator model as per OSHA regulations[3][10].
-
Procedural Blueprint for Safe Handling
A disciplined workflow is essential for safety. The following diagram and protocols provide a self-validating system for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step 1: Pre-Handling Checklist
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate chemical spill kit.
-
Prepare all necessary equipment and reagents before retrieving the chemical to minimize time and movement.
Step 2: Donning PPE Protocol
This sequence is critical to prevent cross-contamination.
-
Body Protection: Don lab coat and chemical apron, if required.
-
Respiratory Protection: If a respirator is needed, perform a seal check.
-
Hand Protection (Inner Layer): Don the first pair of chemical-resistant gloves.
-
Eye/Face Protection: Don chemical splash goggles, followed by a face shield if necessary.
-
Hand Protection (Outer Layer): Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.
Step 3: During Handling
-
Conduct all manipulations that may generate dust, such as weighing or transferring, deep within the chemical fume hood.
-
Use tools (spatulas, weigh boats) appropriate for handling solids to minimize dust creation.
-
Keep the container of this compound tightly closed when not in immediate use[3][6].
Step 4: Doffing PPE Protocol
This is the reverse of the donning procedure and is equally important.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Body Protection: Unbutton and remove the lab coat, folding the contaminated exterior inward.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Respiratory Protection: If a respirator was used, remove it last.
-
Hygiene: Immediately wash hands and any exposed skin thoroughly with soap and water[3].
Contingency and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes[3][6]. Seek medical attention if irritation develops or persists[3]. Given its relation to phenol, having polyethylene glycol (PEG-300 or PEG-400) available for initial decontamination is a best practice[7][11].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[3][6]. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing[3]. If they feel unwell, call a poison center or doctor[3].
Waste Disposal: All materials contaminated with this compound, including used gloves, weigh boats, and excess chemical, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams.
-
Dispose of the contents and the container in accordance with an approved waste disposal plant, following all local, state, and federal regulations[3].
References
- Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
- for the SAFE USE of PHENOL. European Chemical Industry Council (Cefic). [Link]
- Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- This compound - Risk and Safety. ChemBK. [Link]
- This compound Safety and Hazards.
- Safety Data Sheet: 5-Chloro-2-nitrophenol. NET. [Link]
- 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5.
- GHS Classification (Rev.11, 2025) Summary.
- 4-Chloro-2-nitrophenol - GESTIS Substance Database. Institute for Occupational Safety and Health of the German Social Accident Insurance. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
